1H-thieno[3,2-d][1,3]oxazine-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-thieno[3,2-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3S/c8-5-4-3(1-2-11-4)7-6(9)10-5/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTTXSWWWSYDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380559 | |
| Record name | 2H-Thieno[3,2-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78756-28-2 | |
| Record name | 2H-Thieno[3,2-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1H-Thieno[3,2-d]oxazine-2,4-dione from Thiophene Derivatives
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 1H-thieno[3,2-d]oxazine-2,4-dione, a pivotal heterocyclic scaffold in medicinal chemistry and drug development. This molecule, an analogue of isatoic anhydride, serves as a versatile building block for a wide array of more complex, biologically active compounds. We will dissect the most efficient and reliable synthetic strategies, beginning with the construction of key thiophene precursors and culminating in the final cyclization to the target dione. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of methodologies to empower rational synthetic design and practical laboratory execution.
Introduction
The Thieno[3,2-d]oxazine-2,4-dione Scaffold: A Privileged Heterocycle
The fusion of thiophene and oxazine rings creates a unique chemical architecture with significant therapeutic potential. The 1H-thieno[3,2-d]oxazine-2,4-dione core is structurally analogous to isatoic anhydride, a well-known precursor in pharmaceutical synthesis. This "thiaisatoic anhydride" is a valuable intermediate for generating diverse libraries of fused heterocyclic systems, such as thienopyrimidinones and thienodiazepinediones, by reacting it with various nucleophiles.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.[2][3] The inherent reactivity of the anhydride-like linkage provides a strategic entry point for introducing molecular diversity, making its synthesis a critical topic for medicinal chemists.
Overview of Synthetic Strategies
The synthesis of 1H-thieno[3,2-d]oxazine-2,4-dione hinges on the preparation of a key precursor: 3-aminothiophene-2-carboxylic acid. The overall strategy can be visualized as a two-stage process: first, the construction of the substituted thiophene ring, and second, the intramolecular cyclization to form the fused oxazine-dione system. The most prevalent and efficient method for the initial stage is the Gewald aminothiophene synthesis, a multicomponent reaction prized for its operational simplicity and convergence.[4] The subsequent cyclization is typically achieved through phosgenation or the use of phosgene equivalents, which facilitate the formation of the six-membered heterocyclic ring.
Figure 1: High-level workflow for the synthesis of the target molecule.
Synthesis of Key Thiophene Precursors
The cornerstone of this synthesis is the regioselective preparation of 3-aminothiophene-2-carboxylic acid or its ester equivalent. The strategic placement of the amine and carboxyl groups on adjacent carbons of the thiophene ring is essential for the final cyclization step.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multicomponent condensation that provides a direct and atom-economical route to 2-aminothiophenes.[5] It involves the reaction of a ketone (or aldehyde), an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine such as morpholine.[6]
The causality behind this reaction's success lies in its sequential nature. First, a Knoevenagel condensation occurs between the ketone and the active methylene group of the cyanoacetate to form an α,β-unsaturated nitrile intermediate. The base then facilitates the addition of sulfur to the β-carbon, followed by an intramolecular Thorpe-Ziegler type cyclization and subsequent tautomerization to yield the stable aromatic 2-aminothiophene product. The choice of a cyclic ketone, such as cyclohexanone or cyclopentanone, leads to the corresponding tetrahydrobenzo[b]thiophene or dihydrocyclopenta[b]thiophene derivatives, which are common starting points.[6]
Saponification to the Carboxylic Acid
While the Gewald reaction yields the ester, the subsequent cyclization requires the free carboxylic acid. This is readily achieved through standard saponification (base-catalyzed hydrolysis) of the ethyl ester.[7] Treating the ethyl 3-aminothiophene-2-carboxylate with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidic workup, cleanly provides 3-aminothiophene-2-carboxylic acid. The self-validating nature of this step is confirmed by the disappearance of the characteristic ethyl ester signals in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal.
The Core Synthesis: Cyclization to 1H-Thieno[3,2-d]oxazine-2,4-dione
With the 3-aminothiophene-2-carboxylic acid precursor in hand, the final and critical step is the formation of the fused oxazine-dione ring. This transformation is an intramolecular condensation that constructs the anhydride-like functionality.
Phosgenation-Mediated Cyclization
The most direct and reliable method for this cyclization is the reaction of the amino acid precursor with phosgene (COCl₂) or a safer, solid phosgene equivalent such as diphosgene or triphosgene. Triphosgene (bis(trichloromethyl) carbonate) is often the reagent of choice in modern laboratories due to its ease of handling.
The mechanism involves a two-step sequence within a single pot. Initially, the nucleophilic amino group of the thiophene precursor attacks a carbonyl carbon of the phosgene equivalent. This results in the formation of an intermediate N-carbonyl chloride (or an equivalent activated species). This intermediate is highly electrophilic and is perfectly positioned for a subsequent intramolecular nucleophilic attack by the adjacent carboxylate group. This final ring-closing step proceeds via an intramolecular SNAc (Nucleophilic Acyl Substitution) mechanism, eliminating HCl and forming the stable, six-membered 1H-thieno[3,2-d]oxazine-2,4-dione ring.
The choice of an inert aprotic solvent, such as tetrahydrofuran (THF) or toluene, is critical to prevent unwanted side reactions with the highly reactive phosgene equivalent. The reaction is often performed at elevated temperatures to ensure complete conversion.
Figure 2: Conceptual mechanism of the phosgenation-mediated cyclization. (Note: This is a conceptual representation as DOT language cannot render complex chemical structures. The description outlines the key transformations.)
Detailed Experimental Protocols
Safety Precaution: Triphosgene is toxic and corrosive. It decomposes to release phosgene gas upon heating or contact with nucleophiles. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[6]
-
To a 250 mL round-bottom flask, add cyclohexanone (10.0 g, 0.102 mol), ethyl cyanoacetate (11.5 g, 0.102 mol), and ethanol (50 mL).
-
Stir the mixture at room temperature and add elemental sulfur (3.27 g, 0.102 mol) followed by the dropwise addition of morpholine (8.9 g, 0.102 mol) over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath. A solid precipitate will form.
-
Collect the crude product by vacuum filtration and wash the solid with cold ethanol (2 x 20 mL).
-
Recrystallize the solid from hot ethanol to yield the pure product as a white or cream-colored crystalline solid.
Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid[7]
-
In a 250 mL round-bottom flask, suspend the ethyl ester from protocol 4.1 (10.0 g, 0.042 mol) in ethanol (50 mL).
-
Add a solution of sodium hydroxide (5.0 g, 0.125 mol) in water (50 mL).
-
Heat the mixture to reflux for 4 hours, during which the suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.
-
Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A thick, colorless precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Protocol: Synthesis of 1H-Thieno[3,2-d]oxazine-2,4-dione
-
Strictly in a fume hood , suspend the amino acid from protocol 4.2 (5.0 g, 0.025 mol) in anhydrous toluene (100 mL) in a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this suspension, add triphosgene (3.0 g, 0.010 mol, ~0.4 equivalents) portion-wise over 10 minutes at room temperature. Caution: Gas evolution (HCl) will occur.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. The suspension should gradually become a clearer solution. Monitor the reaction by TLC (disappearance of the starting material).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold toluene or hexane to remove any unreacted triphosgene and byproducts.
-
Dry the product under vacuum to yield 1H-thieno[3,2-d]oxazine-2,4-dione as a stable solid.
Data Summary
The following table summarizes typical reaction parameters and outcomes for the described synthetic sequence.
| Step | Reaction Name | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Gewald Synthesis | Cyclohexanone, Ethyl Cyanoacetate, Sulfur, Morpholine | Ethanol | ~80 | 2 | 75-85 |
| 2 | Saponification | Ethyl Ester, NaOH | Ethanol/Water | Reflux | 4 | 90-96 |
| 3 | Cyclization | Amino Acid, Triphosgene | Toluene | ~110 | 3-5 | 80-90 |
Conclusion and Future Perspectives
The synthesis of 1H-thieno[3,2-d]oxazine-2,4-dione from readily available thiophene precursors is a robust and efficient process, anchored by the powerful Gewald multicomponent reaction and a reliable phosgenation-cyclization strategy. This guide provides a field-proven framework, from mechanistic understanding to practical laboratory protocols, for accessing this valuable heterocyclic building block. The inherent reactivity of the thiaisatoic anhydride core ensures its continued application in the synthesis of novel therapeutic agents. Future work may focus on developing milder, non-phosgene-based cyclization methods or expanding the scope of substitution on the thiophene ring to access a broader range of analogues for structure-activity relationship (SAR) studies in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. ijcmas.com [ijcmas.com]
- 6. asianpubs.org [asianpubs.org]
- 7. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to Thiaisatoic Anhydride: Properties, Reactivity, and Applications
Foreword
Thiaisatoic anhydride, a heterocyclic compound of significant interest, serves as a versatile building block in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its unique reactivity, stemming from the strained anhydride ring system, makes it a valuable precursor for a diverse array of nitrogen-containing heterocyclic structures. This guide provides a comprehensive overview of the core physical and chemical properties of thiaisatoic anhydride, offering field-proven insights and detailed experimental considerations for researchers, scientists, and drug development professionals. The content herein is structured to deliver not just data, but a causal understanding of the compound's behavior, ensuring both technical accuracy and practical utility.
Molecular Structure and Identification
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular structure. Thiaisatoic anhydride is systematically named 1H-3,1-benzoxazine-2,4-dione.[1] The presence of both an anhydride and a carbamate functionality within a fused bicyclic system imparts a high degree of reactivity.
-
IUPAC Name: 1H-3,1-benzoxazine-2,4-dione[1]
-
Synonyms: Isatoic anhydride, N-Carboxyanthranilic anhydride[1]
-
CAS Number: 118-48-9[1]
-
Molecular Formula: C₈H₅NO₃[1]
-
Molecular Weight: 163.13 g/mol [1]
Caption: Chemical structure of Thiaisatoic Anhydride.
Physical and Spectroscopic Properties
The physical and spectroscopic data of a compound are critical for its identification, purity assessment, and prediction of its behavior in various solvents and reaction conditions.
Physical Properties
Thiaisatoic anhydride is typically a stable, crystalline solid under standard laboratory conditions.[1] Its solubility profile is a key consideration for its use in synthesis.
| Property | Value | Source |
| Appearance | Tan solid, grey powder, or crystals. | [1] |
| Melting Point | 243 °C (with decomposition) | [1] |
| Solubility | Miscible in hot alcohol and acetone. Insoluble in ether, benzene, and chloroform. Reacts with water. | [1][2] |
| Odor | Odorless | [3] |
Note: The term "miscible in water" found in some sources is misleading, as thiaisatoic anhydride readily reacts with water (hydrolyzes), rather than simply dissolving.[1][2]
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and functional groups. The data presented below are typical values for anhydrides and related structures.
| Spectroscopic Method | Characteristic Peaks/Signals | Interpretation |
| Infrared (IR) | ~1820 cm⁻¹ and ~1750 cm⁻¹ | Two distinct C=O stretching frequencies characteristic of an anhydride.[4] |
| ¹H NMR | ~7.0-8.5 ppm | Signals corresponding to the aromatic protons on the benzene ring. |
| ¹³C NMR | ~160-180 ppm | Resonances for the two carbonyl carbons, typically with low intensity. |
| Mass Spectrometry | M⁺ peak at m/z = 163 | Molecular ion peak corresponding to the molecular weight. |
Chemical Properties and Reactivity
The synthetic utility of thiaisatoic anhydride is dictated by its chemical reactivity, which is dominated by the susceptibility of the anhydride linkage to nucleophilic attack.
Nucleophilic Acyl Substitution
Like other acid anhydrides, thiaisatoic anhydride readily undergoes nucleophilic acyl substitution.[5][6] The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons. This is followed by the collapse of the tetrahedral intermediate and expulsion of a carboxylate leaving group. This reactivity makes it an excellent precursor for a variety of functionalized anthranilic acid derivatives.
Key reactions include:
-
Hydrolysis: Reacts with water to form N-carboxyanthranilic acid, which is unstable and readily decarboxylates to anthranilic acid.
-
Alcoholysis: Reaction with alcohols yields the corresponding anthranilate esters.
-
Aminolysis: Reaction with primary or secondary amines affords the corresponding anthranilamides.
Caption: General mechanism of nucleophilic acyl substitution.
Thermal Stability and Handling
Thiaisatoic anhydride exhibits moderate thermal stability, decomposing at its melting point of 243 °C.[1] It is sensitive to moisture and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[7][8] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[7]
Applications in Drug Discovery and Chemical Synthesis
The primary application of thiaisatoic anhydride in a research and development setting is as a versatile starting material for the synthesis of various heterocyclic compounds, many of which possess significant pharmacological activity.[9]
-
Quinazolinones: It is a key precursor for the synthesis of quinazolin-4-ones and related fused heterocyclic systems, which are known to exhibit a wide range of biological activities including antibacterial, antifungal, and antitumor effects.[9]
-
Benzodiazepines: It can be used in the synthesis of benzodiazepine scaffolds, which are central to many anxiolytic and anticonvulsant drugs.
-
Prodrug Synthesis: The anhydride functionality can be used to create prodrugs of carboxylic acid-containing drugs, potentially improving their pharmacokinetic profiles.[10][11]
Experimental Protocol: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
This protocol describes a representative one-pot synthesis of a 2,3-dihydroquinazolin-4(1H)-one derivative, illustrating the utility of thiaisatoic anhydride. This self-validating system proceeds via an initial aminolysis followed by an intramolecular cyclization.
Objective: To synthesize a 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one via a three-component reaction involving thiaisatoic anhydride, an amine, and an aldehyde.
Materials:
-
Thiaisatoic anhydride (1.0 eq)
-
Primary amine (e.g., aniline) (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Solvent (e.g., Ethanol)
-
Catalyst (optional, e.g., a catalytic amount of acetic acid)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add thiaisatoic anhydride (1.0 eq), the primary amine (1.0 eq), the aldehyde (1.0 eq), and ethanol.
-
Initiation: Begin stirring the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2,3-dihydroquinazolin-4(1H)-one.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, Mass Spec) and melting point analysis.
Caption: Workflow for the synthesis of quinazolinone derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling thiaisatoic anhydride.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]
-
Handling: Use only under a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8] It is air and moisture sensitive.[7]
-
First Aid:
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
Conclusion
Thiaisatoic anhydride is a cornerstone reagent for the synthesis of a multitude of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Its well-defined physical properties, coupled with its predictable and versatile reactivity through nucleophilic acyl substitution, make it an invaluable tool for the modern synthetic chemist. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for its safe and effective utilization in a research and development environment.
References
- 1. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
1H-thieno[3,2-d]oxazine-2,4-dione CAS number and structure
An In-Depth Technical Guide to 1H-thieno[3,2-d][1][2]oxazine-2,4-dione: A Versatile Heterocyclic Building Block
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, fused-ring systems containing both sulfur and nitrogen hold a place of particular significance due to their prevalence in biologically active molecules. This guide focuses on 1H-thieno[3,2-d][1][2]oxazine-2,4-dione , a compact yet highly reactive bicyclic molecule that serves as a powerful intermediate for the synthesis of more complex chemical entities.
Known colloquially as thiaisatoic anhydride , its structure is analogous to the well-known isatoic anhydride, with the benzene ring replaced by a thiophene ring. This substitution imparts unique physicochemical properties and reactivity, making it a valuable tool for researchers in drug development. This document provides a comprehensive overview of its chemical identity, a validated synthesis protocol, its characteristic reactivity, and its applications as a precursor to novel molecular scaffolds.
Core Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the starting point for all rigorous scientific investigation. 1H-thieno[3,2-d][1][2]oxazine-2,4-dione is a stable, solid compound under standard conditions, facilitating its handling and storage in a laboratory setting.[3]
| Property | Value | Source |
| CAS Number | 78756-28-2 | [1][2][4][5] |
| Molecular Formula | C₆H₃NO₃S | [3][6] |
| Molecular Weight | 169.16 g/mol | [5][6] |
| IUPAC Name | 1H-thieno[3,2-d][1][2]oxazine-2,4-dione | [6] |
| Appearance | Solid | [3] |
| SMILES | C1=CSC2=C1NC(=O)OC2=O | [6] |
| InChI Key | QHTTXSWWWSYDRY-UHFFFAOYSA-N | [3][6] |
Synthesis Protocol: From Amino Acid to Bicyclic Anhydride
The synthesis of 1H-thieno[3,2-d][1][2]oxazine-2,4-dione is most effectively achieved through the cyclization of its corresponding ortho-amino carboxylic acid, 3-aminothiophene-2-carboxylic acid . This transformation is analogous to the well-established synthesis of isatoic anhydride from anthranilic acid.[7][8] The critical step involves the introduction of a carbonyl group that engages both the amine and carboxylic acid functionalities. Phosgene or its safer, solid equivalent, triphosgene (bis(trichloromethyl) carbonate), is the reagent of choice for this cyclization.
The use of triphosgene is preferred in modern laboratory settings due to its comparative safety and ease of handling. The reaction proceeds by converting the amino group into an intermediate isocyanate, which is then intramolecularly trapped by the adjacent carboxylic acid to form the desired dione structure.
Experimental Protocol: Synthesis via Triphosgene-Mediated Cyclization
Materials:
-
3-aminothiophene-2-carboxylic acid
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-aminothiophene-2-carboxylic acid (1 equivalent). Anhydrous THF is added to create a suspension.
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Base Addition: Triethylamine (2.2 equivalents) is added dropwise to the suspension to act as a base, deprotonating the carboxylic acid and scavenging the HCl generated during the reaction.
-
Phosgene Equivalent Addition: A solution of triphosgene (0.4 equivalents, providing 1.2 equivalents of phosgene) in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes. The temperature is carefully maintained at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products. The triethylamine neutralizes the generated HCl, driving the reaction to completion.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is filtered to remove triethylammonium hydrochloride salt. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude solid is washed with a cold, non-polar solvent like diethyl ether or hexane to remove any unreacted triphosgene and other impurities. The purified 1H-thieno[3,2-d][1][2]oxazine-2,4-dione is then dried under vacuum.
Caption: Synthetic workflow for 1H-thieno[3,2-d]oxazine-2,4-dione.
Reactivity and Application in Drug Development
The synthetic utility of 1H-thieno[3,2-d][1][2]oxazine-2,4-dione stems from its electrophilic nature. The two carbonyl groups are susceptible to nucleophilic attack, leading to ring-opening. This reactivity allows it to serve as a versatile precursor for a variety of fused heterocyclic systems, which are privileged structures in medicinal chemistry.[9][10]
A prime example of its application is in the synthesis of thieno[3,2-e][1][6]diazepine-2,5-diones .[1][11] These structures are bioisosteres of benzodiazepines, a class of compounds known for a wide range of biological activities. The synthesis involves the reaction of the thiaisatoic anhydride with α-amino acids.
Mechanism of Action: Reaction with α-Amino Acids
The reaction with an α-amino acid proceeds via a well-defined, two-step sequence:
-
Nucleophilic Acyl Substitution: The amino group of the α-amino acid acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride (typically the more reactive C4 carbonyl). This leads to the opening of the oxazine ring and the formation of an intermediate N-acyl-aminothiophene carboxylic acid. Carbon dioxide is released in this process.
-
Intramolecular Cyclization: The newly formed amide intermediate then undergoes an intramolecular condensation reaction. The carboxylic acid group of the original amino acid moiety reacts with the thiophene-bound amide, eliminating a molecule of water and forming the seven-membered diazepine ring.
This reaction provides a straightforward and efficient route to optically pure bicyclic diazepinediones, as the chirality of the starting α-amino acid is retained.[1][11]
Caption: Reaction pathway for the synthesis of thienodiazepinediones.
The resulting thieno[3,2-d]pyrimidine and related scaffolds have been investigated for a variety of biological activities, including as kinase inhibitors for anticancer applications and as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors for conditions like osteoporosis.[12][13][14]
Conclusion
1H-thieno[3,2-d][1][2]oxazine-2,4-dione is more than just a chemical compound; it is an enabling tool for chemical innovation. Its stable nature, combined with a predictable and versatile reactivity profile, makes it an invaluable building block for constructing complex molecular architectures. For researchers and scientists in drug development, understanding the synthesis and reactivity of this "thiaisatoic anhydride" opens doors to novel libraries of thieno-fused heterocycles, paving the way for the discovery of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Thieno[3,2-d][1,3]oxazine-2,4-dione | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. 1H,2H,4H-thieno(3,2-d)(1,3)oxazine-2,4-dione | C6H3NO3S | CID 2777552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Reactivity study of this compound toward the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, Mass) of 1H-thieno[3,2-d]oxazine-2,4-dione
An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-thieno[3,2-d]oxazine-2,4-dione
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1H-thieno[3,2-d]oxazine-2,4-dione. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of characterizing this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It offers detailed experimental protocols, predicted data, and in-depth interpretations grounded in established scientific principles. The guide aims to serve as an authoritative reference for the structural elucidation and verification of this important chemical entity.
Introduction: The Significance of 1H-thieno[3,2-d]oxazine-2,4-dione
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental scaffolds in medicinal and pharmaceutical chemistry.[1][2] The fusion of a thiophene ring with an oxazine-dione system creates 1H-thieno[3,2-d]oxazine-2,4-dione, a molecule of significant interest. Thieno-fused heterocycles are known for a wide range of biological activities, and the oxazine-dione moiety is a recognized pharmacophore present in compounds with antitumor, antipsychotic, and antiviral properties.[3][4][5]
Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic analysis provides a non-destructive and highly detailed view of molecular architecture. This guide synthesizes data from NMR, IR, and Mass Spectrometry to create a unique "fingerprint" for 1H-thieno[3,2-d]oxazine-2,4-dione, enabling its unambiguous identification.
Molecular Structure:
Below is the chemical structure of 1H-thieno[3,2-d]oxazine-2,4-dione, with atoms numbered for the purpose of spectroscopic assignment.
Caption: Structure of 1H-thieno[3,2-d]oxazine-2,4-dione with atom numbering.
Key Molecular Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₃NO₃S | [6][7][8] |
| Molecular Weight | 169.16 g/mol | [6][7][8] |
| CAS Number | 78756-28-2 | [6][9] |
| Appearance | Solid |[6] |
A Unified Workflow for Spectroscopic Analysis
The structural confirmation of a novel or synthesized compound is a systematic process. Each spectroscopic technique provides a unique piece of the puzzle. The following workflow illustrates a logical approach to integrating data from NMR, IR, and MS for a comprehensive characterization.
Caption: A logical workflow for the structural elucidation of a target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.[10][11][12]
¹H NMR Spectroscopy: Mapping the Proton Framework
Expertise & Causality: ¹H NMR reveals the number of distinct proton environments and their neighboring protons. In 1H-thieno[3,2-d]oxazine-2,4-dione, we expect to see signals for the N-H proton and the two protons on the thiophene ring. Their chemical shifts are influenced by the electronegativity of the adjacent S, N, and O atoms and the deshielding effects of the carbonyl groups, causing them to appear in the downfield region of the spectrum.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard acquisition includes 16-32 scans.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-N1 | ~11.7 | Singlet, broad | - | 1H |
| H-C6 | ~7.2 - 7.5 | Doublet | ~5.0 | 1H |
| H-C7 | ~7.8 - 8.1 | Doublet | ~5.0 | 1H |
Interpretation:
-
H-N1: The N-H proton of the cyclic imide is expected to be significantly downfield and broad due to its acidic nature and potential for hydrogen bonding with the solvent. Similar N-H protons in benzo[d][1][13]oxazine-2,4-diones appear in the δ 11.6-12.1 ppm range.[3]
-
H-C6 & H-C7: These two protons are on the thiophene ring. They form an AX spin system and will appear as doublets, coupling to each other with a typical aromatic cis-coupling constant of ~5.0 Hz. The relative positions depend on the combined electronic effects of the fused ring system.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Expertise & Causality: ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment. Carbons double-bonded to oxygen (carbonyls) are strongly deshielded and appear far downfield. Carbons in the aromatic thiophene ring will appear in the typical aromatic region, with their exact shifts modulated by the fused oxazine-dione ring.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Advanced Techniques (Optional but Recommended): Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.[14]
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C2 (C=O) | ~160 | Absent |
| C4 (C=O) | ~148 | Absent |
| C4a | ~140 | Absent |
| C7a | ~110 | Absent |
| C6 | ~125-135 | Positive |
| C7 | ~125-135 | Positive |
Interpretation:
-
Carbonyl Carbons (C2, C4): The two carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The imide carbonyl (C2) and the anhydride-like carbonyl (C4) will have distinct, though similar, chemical shifts.[3]
-
Quaternary Carbons (C4a, C7a): These are the "bridgehead" carbons where the two rings are fused. They will not show a signal in a DEPT experiment.
-
Thiophene Carbons (C6, C7): These carbons, each bonded to a hydrogen, will appear in the aromatic region and will show positive signals in a DEPT-135 spectrum.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule.[13][15] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.[16] For 1H-thieno[3,2-d]oxazine-2,4-dione, the most prominent features will be the absorptions from the N-H bond and the two C=O groups. The carbonyl stretches are particularly informative; their frequencies can indicate the type of carbonyl group (e.g., amide, anhydride) and the presence of ring strain.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium, Broad | N-H stretch (imide) |
| ~1760 | Strong, Sharp | C=O stretch (anhydride-like) |
| ~1710 | Strong, Sharp | C=O stretch (imide) |
| 1600 - 1450 | Medium | C=C aromatic ring stretches |
| < 1400 | Complex | Fingerprint Region (C-N, C-O stretches)[17][18] |
Interpretation:
-
N-H Stretch: A broad absorption in this region is characteristic of an N-H bond involved in hydrogen bonding.
-
C=O Stretches: The presence of two strong, sharp peaks in the carbonyl region is a key diagnostic feature. The higher frequency band (~1760 cm⁻¹) is typical for the more strained or electronically distinct carbonyl in the oxazine ring (anhydride-like), while the lower frequency band (~1710 cm⁻¹) corresponds to the imide carbonyl.[17][18]
-
Fingerprint Region: The complex pattern of peaks below 1400 cm⁻¹ is unique to the molecule as a whole and serves as a "fingerprint" for comparison with a reference standard.[18]
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through analysis of its fragmentation patterns.[19] Upon ionization, the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion can then fragment into smaller, stable charged pieces. Heterocyclic and aromatic compounds are often quite stable, resulting in a prominent molecular ion peak.[20][21]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas or liquid chromatography.
-
Ionization: Use an ionization technique such as Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that induces fragmentation.
-
Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.
Predicted Mass Spectrum Data (EI):
| m/z | Proposed Fragment | Identity |
| 169 | [C₆H₃NO₃S]⁺• | Molecular Ion (M⁺•) |
| 125 | [M - CO₂]⁺• | Loss of carbon dioxide |
| 97 | [M - CO₂ - CO]⁺• | Subsequent loss of carbon monoxide |
| 83 | [C₄H₃S]⁺ | Thiophene fragment |
Proposed Fragmentation Pathway:
The stability of the fused aromatic system should lead to an intense molecular ion peak at m/z 169. A logical primary fragmentation step would be the loss of a stable neutral molecule, such as CO₂, from the oxazine-dione ring.
Caption: A plausible fragmentation pathway for 1H-thieno[3,2-d]oxazine-2,4-dione under EI-MS.
Conclusion: An Integrated Spectroscopic Portrait
The structural elucidation of 1H-thieno[3,2-d]oxazine-2,4-dione is achieved through the synergistic interpretation of multiple spectroscopic techniques.
-
Mass Spectrometry confirms the molecular formula C₆H₃NO₃S with a molecular ion peak at m/z 169.
-
IR Spectroscopy identifies the key functional groups: an N-H bond (~3200 cm⁻¹) and two distinct carbonyls (~1760 and ~1710 cm⁻¹).
-
¹³C NMR verifies the presence of six unique carbons, including two carbonyls, two quaternary carbons, and two CH carbons.
-
¹H NMR provides the final piece of the puzzle, showing the three protons in their expected environments: one exchangeable N-H proton and two coupled aromatic protons on the thiophene ring.
Together, these data points provide irrefutable evidence for the structure of 1H-thieno[3,2-d]oxazine-2,4-dione, creating a robust analytical profile for this promising heterocyclic compound. This guide serves as a foundational resource for its synthesis, characterization, and future development.
References
- 1. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of new classes of thieno[3,2-d]pyrimidinone and thieno[1,2,3]triazine as inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Thieno[3,2-d][1,3]oxazine-2,4-dione | CymitQuimica [cymitquimica.com]
- 7. 1H,2H,4H-thieno(3,2-d)(1,3)oxazine-2,4-dione | C6H3NO3S | CID 2777552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 1h,2h,4h-Thieno[3,2-d][1,3]oxazine-2,4-dione | 78756-28-2 | DDA75628 [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. toc.library.ethz.ch [toc.library.ethz.ch]
- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 14. emerypharma.com [emerypharma.com]
- 15. azooptics.com [azooptics.com]
- 16. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 21. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
stability and storage conditions for thiaisatoic anhydride
An In-depth Technical Guide to the Stability and Storage of Thiaisatoic Anhydride
Introduction
Thiaisatoic anhydride, a sulfur-containing heterocyclic compound, is a vital reagent in organic synthesis, serving as a precursor for a variety of pharmaceuticals and bioactive molecules. Its utility stems from the reactive anhydride functional group, which allows for the facile introduction of the thiosalicyl moiety. However, this inherent reactivity also renders the molecule susceptible to degradation, posing significant challenges to its long-term storage and experimental reproducibility. This guide provides a comprehensive overview of the stability profile of thiaisatoic anhydride, grounded in the fundamental principles of cyclic anhydride chemistry. We will explore the primary degradation pathways and offer field-proven protocols for storage, handling, and stability assessment to ensure the integrity of this critical reagent in research and development settings.
Chemical & Physical Properties
Understanding the fundamental properties of thiaisatoic anhydride is the first step toward ensuring its stability. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and comparison to analogous compounds like isatoic and phthalic anhydride.
Caption: Chemical Structure of Thiaisatoic Anhydride.
Table 1: Physicochemical Properties of Thiaisatoic Anhydride and Related Anhydrides
| Property | Thiaisatoic Anhydride | Isatoic Anhydride | Phthalic Anhydride |
| Molecular Formula | C₈H₄O₃S | C₈H₅NO₃ | C₈H₄O₃ |
| Molar Mass | 180.18 g/mol | 163.13 g/mol | 148.12 g/mol |
| Appearance | Typically a crystalline solid | Beige Powder Solid[1] | White flakes[2] |
| Melting Point | Not widely reported | 243 °C (decomposes)[1] | 131.6 °C[2] |
| Key Structural Feature | Thio-ester cyclic anhydride | Carbamate cyclic anhydride | Dicarboxylic acid anhydride |
Core Stability Profile: Degradation Pathways
The stability of thiaisatoic anhydride is primarily dictated by the reactivity of the anhydride moiety. Like most acid anhydrides, it is highly electrophilic and susceptible to nucleophilic attack.[3][4]
Hydrolytic Instability: The Primary Threat
The most significant and common degradation pathway for thiaisatoic anhydride is hydrolysis.[5][6] The presence of atmospheric or solvent-borne moisture is sufficient to initiate this process.
Mechanism of Hydrolysis: The reaction proceeds via nucleophilic acyl substitution. A water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the cleavage of the acyl-oxygen bond and subsequent ring-opening, ultimately yielding 2-mercaptobenzoic acid-S-carboxylate.
References
A Guide to the Mechanistic Pathways of Thiaisatoic Anhydride Ring-Opening Reactions
This technical guide provides an in-depth exploration of the core mechanisms governing the ring-opening reactions of thiaisatoic anhydride (TIA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction schemes to elucidate the underlying principles, causality in experimental choices, and the factors that control reaction outcomes. Our focus is on providing field-proven insights to empower rational design and troubleshooting in the laboratory.
Introduction: The Unique Reactivity of Thiaisatoic Anhydride
Thiaisatoic anhydride, formally 1,4-dihydro-2H-3,1-benzothiazin-2,4-dione, is a heterocyclic compound of significant interest in organic synthesis, particularly as a scaffold for novel therapeutic agents. Its structure features a six-membered ring containing a thioester and a carbamate functionality, fused to a benzene ring. This arrangement confers unique reactivity upon the molecule, presenting two distinct electrophilic carbonyl centers (C2 and C4) that are susceptible to nucleophilic attack.
The utility of TIA lies in its ability to serve as a stable, yet reactive, precursor to a variety of 2-aminothiobenzoyl and 2-mercaptobenzoyl derivatives. Understanding the mechanisms of its ring-opening is paramount to controlling the regioselectivity of these reactions and achieving desired synthetic outcomes.
The Core Mechanism: Nucleophilic Acyl Substitution
The reactions of thiaisatoic anhydride are fundamentally governed by the nucleophilic acyl substitution mechanism.[1] Anhydrides are highly reactive towards nucleophiles due to the presence of two electron-withdrawing carbonyl groups, making the carbonyl carbons highly electrophilic.[2][3] The general pathway involves two key steps:
-
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbonyl carbons (C2 or C4). This breaks the carbonyl π bond and forms a tetrahedral intermediate.[4]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a portion of the ring as a leaving group. In the case of TIA, this results in the irreversible opening of the heterocyclic ring.[2]
The critical question in TIA chemistry is which carbonyl group the nucleophile will preferentially attack and how reaction conditions can influence this choice.
Pathway A: Aminolysis - The Predominant Route to 2-Aminothiobenzamides
The reaction of thiaisatoic anhydride with primary and secondary amines is one of its most synthetically valuable transformations, providing a direct route to N-substituted 2-aminothiobenzamides.
Mechanism and Regioselectivity
In the vast majority of cases, aminolysis occurs with high regioselectivity at the C2 carbonyl carbon. The amine nucleophile attacks the C2 position, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the carbamate portion of the ring, which subsequently decarboxylates to release carbon dioxide gas. This decarboxylation is a powerful thermodynamic driving force for the reaction, making the process essentially irreversible.
The preference for attack at C2 over C4 can be attributed to the electronic nature of the anhydride. The C2 carbonyl is part of a carbamate-like system, while the C4 carbonyl is a thioester. The greater electrophilicity is typically associated with the C2 position, directing the nucleophilic attack.
Caption: Regioselective aminolysis of TIA at the C2 carbonyl.
Experimental Protocol: Synthesis of N-benzyl-2-aminothiobenzamide
This protocol provides a self-validating workflow for the synthesis of a representative 2-aminothiobenzamide derivative. The use of excess amine or an auxiliary base is crucial to neutralize the acidic byproduct that would otherwise protonate and deactivate the amine nucleophile.[5][6]
Materials:
-
Thiaisatoic Anhydride (1.0 eq)
-
Benzylamine (2.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of thiaisatoic anhydride (1.0 eq) in anhydrous DMF, add benzylamine (2.2 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The evolution of CO₂ gas may be observed.
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x). This step removes the DMF and any unreacted starting materials or acidic byproducts.
-
Extraction: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzyl-2-aminothiobenzamide.
Pathways B & C: Hydrolysis and Alcoholysis
While less common than aminolysis, the reaction of TIA with water (hydrolysis) or alcohols (alcoholysis) provides access to 2-mercaptobenzoic acid and its corresponding esters. These reactions typically involve nucleophilic attack at the C4 thioester carbonyl.
Mechanism of Hydrolysis/Alcoholysis
Unlike aminolysis, hydrolysis and alcoholysis often favor attack at the C4 position. The nucleophile (water or alcohol) attacks the thioester carbonyl, forming a tetrahedral intermediate. Ring opening then occurs by cleavage of the C-S bond, generating a carbamic acid intermediate which is unstable and fragments. The presence of an acid or base catalyst is often required to facilitate these reactions, which are generally slower than aminolysis.[5][7][8]
Caption: Nucleophilic attack at the C4 thioester of TIA.
Controlling Reaction Outcomes: A Summary of Influential Factors
The choice of nucleophile is the primary determinant of the reaction pathway. However, other experimental parameters can be modulated to fine-tune reactivity and yield.
| Factor | Influence on Ring-Opening Reaction | Rationale & Causality |
| Nucleophile Type | Determines the primary site of attack and the final product structure. | Amines (Primary/Secondary): Strong nucleophiles that preferentially attack the C2 carbonyl, driven by irreversible decarboxylation.[9][10] Water/Alcohols: Weaker nucleophiles that often require catalysis and tend to attack the C4 thioester carbonyl.[7][11] |
| Stoichiometry | Crucial for reactions with amines. | At least two equivalents of amine (or one equivalent of amine and one of a non-nucleophilic base) are required to neutralize the acidic byproduct, preventing protonation and deactivation of the amine nucleophile.[5] |
| Solvent | Can influence reaction rate and solubility of reactants. | Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used to dissolve the anhydride and facilitate the reaction. Pyridine can act as both a solvent and a base catalyst.[11] |
| Temperature | Affects the rate of reaction. | Most aminolysis reactions proceed readily at room temperature. Slower reactions, such as alcoholysis, may require gentle heating to achieve a reasonable rate.[6] |
| Catalysis | Can be essential for weaker nucleophiles. | Acid catalysis (e.g., H₂SO₄) can activate the carbonyl group toward attack.[12] Base catalysis (e.g., pyridine, NaOH) can deprotonate the nucleophile, increasing its reactivity.[13] |
Synthetic Workflow and Applications
The predictable and high-yielding nature of the aminolysis reaction makes TIA a cornerstone reagent in medicinal chemistry for the rapid generation of compound libraries. The resulting 2-aminothiobenzamide core is present in a range of biologically active molecules.
Caption: Workflow for creating a diverse chemical library from TIA.
Conclusion
Thiaisatoic anhydride is a versatile and powerful synthetic intermediate whose reactivity is dominated by regioselective, nucleophile-dependent ring-opening reactions. The aminolysis pathway, proceeding via attack at the C2 carbonyl followed by irreversible decarboxylation, provides a robust and efficient method for the synthesis of 2-aminothiobenzamides. In contrast, reactions with weaker nucleophiles like water and alcohols tend to occur at the C4 thioester position. By understanding these fundamental mechanistic principles and the influence of reaction conditions, researchers can effectively harness the synthetic potential of thiaisatoic anhydride for applications in drug discovery and materials science.
References
- 1. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. proprep.com [proprep.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Thieno[3,2-d]oxazine Derivatives: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[3,2-d]oxazine Scaffold - A Promising Heterocycle in Medicinal Chemistry
The landscape of drug discovery is in constant pursuit of novel molecular scaffolds that offer unique structural features and diverse biological activities. Among the myriad of heterocyclic compounds, the thieno[3,2-d]oxazine core has emerged as a structure of significant interest. This bicyclic system, which fuses a thiophene ring with a 1,3-oxazine ring, presents a compelling framework for the design of new therapeutic agents. Its structural similarity to purines and other biologically relevant heterocycles, such as the extensively studied thieno[3,2-d]pyrimidines, suggests a broad potential for interaction with various biological targets. While research directly focused on thieno[3,2-d]oxazine derivatives is still developing, the wealth of data on its structural analogs provides a strong rationale for its exploration across multiple therapeutic areas. This technical guide aims to provide an in-depth overview of the known and potential biological activities of thieno[3,2-d]oxazine derivatives, drawing on existing literature and the extensive knowledge base of related thieno-fused heterocyclic systems. We will delve into their synthesis, potential mechanisms of action, and the experimental methodologies used to evaluate their efficacy, offering a comprehensive resource for researchers in the field.
Anticancer Potential: Targeting the Hallmarks of Malignancy
The quest for novel anticancer agents remains a paramount challenge in medicinal chemistry. Thieno-fused pyrimidines, close structural relatives of thieno[3,2-d]oxazines, have demonstrated significant potential in this arena.[1][2][3] This provides a strong impetus to investigate the anticancer properties of the thieno[3,2-d]oxazine scaffold.
Mechanism of Action: Insights from Thienopyrimidine Analogs
Several thieno[3,2-d]pyrimidine derivatives have been shown to exert their anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[1] Molecular docking studies have suggested that these compounds can effectively bind to the active sites of CDKs, leading to cell cycle arrest and the induction of apoptosis.[1] It is plausible that thieno[3,2-d]oxazine derivatives could adopt similar binding modes, making them promising candidates for CDK inhibition.
Another avenue of exploration is the inhibition of histone deacetylases (HDACs). Certain thieno[3,2-d]pyrimidines bearing a hydroxamic acid moiety have been identified as potent HDAC inhibitors, demonstrating anti-proliferative activity against various cancer cell lines. Given the structural similarities, thieno[3,2-d]oxazine analogs could be designed to target HDACs, a validated therapeutic target in oncology.
The workflow for investigating the anticancer potential of novel thieno[3,2-d]oxazine derivatives would logically begin with in silico screening followed by in vitro validation.
Caption: A streamlined workflow for the discovery and initial validation of anticancer thieno[3,2-d]oxazine derivatives.
Quantitative Data Summary: Anticancer Activity of Thienopyrimidine Analogs
To provide a perspective on the potential potency of thieno-fused heterocycles, the following table summarizes the in vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives against the MCF-7 human breast cancer cell line.[2]
| Compound ID | Structure | IC50 (µM) vs. MCF-7 | Reference Drug (Doxorubicin) IC50 (µM) |
| 9 | Thienopyrimidine with sulfanilamide | 27.83 | 30.40 |
| 12 | Thienopyrimidine with sulfa-merazine | 29.22 | 30.40 |
| 13 | Thienopyrimidine with sulfa-dimethoxazine | 22.52 | 30.40 |
| 14 | Thienopyrimidine with sulfa-doxine | 22.12 | 30.40 |
Data sourced from Ghorab et al. (2016).[2]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[4]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thieno[3,2-d]oxazine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antibacterial and antifungal properties. Thieno-fused heterocycles, including thieno[3,2-d]thiazines, have shown promise in this area, suggesting that thieno[3,2-d]oxazines could also be a valuable source of new antimicrobial agents.[5]
Potential Mechanisms of Action
The precise mechanisms of antimicrobial action for thieno-fused systems are not yet fully elucidated but are thought to involve the disruption of essential cellular processes in microorganisms. The structural features of the thieno[3,2-d]oxazine core, such as its aromaticity and the presence of heteroatoms, could facilitate interactions with microbial enzymes or interfere with cell wall synthesis.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the thieno[3,2-d]oxazine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. While direct studies on thieno[3,2-d]oxazines as anti-inflammatory agents are scarce, related fused heterocyclic systems have been investigated as inhibitors of nitric oxide and prostaglandin E2 production, key mediators of inflammation.[9]
Mechanism of Action: Targeting Cyclooxygenase (COX)
The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins. The thieno[3,2-d]oxazine scaffold could potentially be designed to fit into the active site of COX-2, leading to a reduction in prostaglandin production and a subsequent anti-inflammatory effect.
Caption: The proposed mechanism of anti-inflammatory action for thieno[3,2-d]oxazine derivatives via COX inhibition.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
An in vitro COX inhibitor screening assay can be used to determine the potency and selectivity of thieno[3,2-d]oxazine derivatives against COX-1 and COX-2.[10][11][12][13]
Principle: This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate, resulting in a quantifiable fluorescent signal.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Dissolve the test thieno[3,2-d]oxazine derivatives in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, a heme cofactor, the fluorogenic substrate, and the test compound or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence kinetically at an excitation/emission of 535/587 nm.
-
Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each compound concentration to derive the IC50 value.
Neuroprotective Properties: A Potential Role in Neurological Disorders
Thieno-fused heterocyclic compounds have been investigated for their potential in treating neurological disorders. Specifically, thieno[2,3-d]oxazines have been synthesized and evaluated as antagonists of kainate receptors, which are implicated in epilepsy.[14] This suggests that the thieno[3,2-d]oxazine scaffold may also possess neuroprotective properties. Additionally, other thieno-fused systems have shown potential in the context of Alzheimer's disease by inhibiting glycogen synthase kinase 3β (GSK-3β).[15]
Mechanism of Action: Modulation of Kainate Receptors
Kainate receptors are a subtype of ionotropic glutamate receptors involved in synaptic transmission. Overactivation of these receptors can lead to excitotoxicity and neuronal cell death. Thieno[2,3-d]oxazine derivatives have been shown to act as antagonists at GluR5 and GluR6 kainate receptor subtypes.[14] It is conceivable that thieno[3,2-d]oxazine derivatives could be designed to selectively modulate these or other glutamate receptor subtypes, thereby offering a neuroprotective effect.
Experimental Protocol: Kainate Receptor Binding Assay
A radioligand binding assay can be employed to determine the affinity of thieno[3,2-d]oxazine derivatives for specific kainate receptor subtypes.[16]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the kainate receptor subtype of interest (e.g., GluK1, GluK3).
-
Assay Setup: In a 96-well filter plate, incubate the cell membranes with a radiolabeled antagonist (e.g., [3H]UBP310) in the presence of varying concentrations of the test thieno[3,2-d]oxazine derivative.
-
Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Separate the bound and free radioligand by vacuum filtration.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The thieno[3,2-d]oxazine scaffold represents a promising, yet underexplored, area in medicinal chemistry. The significant body of research on the closely related thieno[3,2-d]pyrimidine and other thieno-fused systems provides a strong foundation for investigating the potential of thieno[3,2-d]oxazine derivatives as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, offers a rich platform for the development of novel therapeutic candidates.
Future research should focus on the synthesis of diverse libraries of thieno[3,2-d]oxazine derivatives and their systematic evaluation in a range of biological assays. Elucidating their specific mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential. As our understanding of this fascinating heterocyclic system grows, so too will its potential to contribute to the development of next-generation medicines.
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antimicrobial activities of some thieno[3,2-d][1,3]thiazine nucleosides derivatives | European Journal of Chemistry [eurjchem.com]
- 6. benchchem.com [benchchem.com]
- 7. routledge.com [routledge.com]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of some 8-cyanopyrido[3', 2':4,5]thieno[3,2-d]triazine derivatives as inhibitors of nitric oxide and eicosanoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of thieno[2,3-d]oxazines and thieno[2,3-d]thiazines as subtype specific kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Bioisosteric Scaffold: A Technical Guide to 1H-thieno[3,2-d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and synthetic pathways of 1H-thieno[3,2-d]oxazine-2,4-dione, a significant heterocyclic core in medicinal chemistry. Often referred to as thiaisatoic anhydride, this molecule serves as a crucial bioisostere of isatoic anhydride, a foundational building block in the synthesis of a diverse array of pharmacologically active compounds. This guide will detail the scientific rationale behind its development, provide validated synthetic protocols, and explore its reactivity and utility in the creation of novel therapeutic agents.
Introduction: The Principle of Bioisosterism and the Genesis of a Scaffold
The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the most powerful tools in this endeavor is the principle of bioisosterism, the substitution of a functional group or moiety with another that possesses similar physicochemical properties, leading to comparable or enhanced biological activity. The replacement of a benzene ring with a thiophene ring is a classic example of this strategy, often employed to modulate a molecule's electronic distribution, lipophilicity, and metabolic stability.
1H-thieno[3,2-d]oxazine-2,4-dione (also known as thiaisatoic anhydride) emerged from this paradigm as the thiophene bioisostere of isatoic anhydride. Isatoic anhydride itself is a cornerstone in heterocyclic synthesis, particularly for the preparation of quinazolinones and other fused heterocyclic systems with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution of the benzene ring in isatoic anhydride with a thiophene ring to create 1H-thieno[3,2-d]oxazine-2,4-dione was a logical step to explore new chemical space and potentially discover compounds with novel or improved pharmacological profiles. The inherent properties of the thiophene ring, such as its ability to engage in hydrogen bonding via the sulfur atom's lone pair electrons, can influence aqueous solubility and target engagement.
While the broader class of oxazines and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anti-inflammatory properties, 1H-thieno[3,2-d]oxazine-2,4-dione is primarily recognized for its role as a versatile synthetic intermediate.[1] Its intrinsic biological activity has been less explored, with the focus remaining on its utility in constructing more complex, pharmacologically active molecules.
The Foundational Synthesis: From Thiophene to a Reactive Intermediate
The discovery and development of 1H-thieno[3,2-d]oxazine-2,4-dione are intrinsically linked to the chemistry of its precursor, 3-aminothiophene-2-carboxylic acid. The synthetic approach mirrors the well-established methods for preparing isatoic anhydride from anthranilic acid. The core of the synthesis involves a cyclization reaction that forms the oxazine-2,4-dione ring system.
Synthesis of the Precursor: 3-Aminothiophene-2-carboxylic Acid
The Gewald reaction is a cornerstone in thiophene synthesis and provides a reliable route to substituted 2-aminothiophenes, which can be further functionalized to the required 3-aminothiophene-2-carboxylic acid. While various modifications exist, the fundamental principle involves the condensation of a carbonyl compound with an activated nitrile and elemental sulfur in the presence of a base.
Cyclization to 1H-thieno[3,2-d]oxazine-2,4-dione
The most common and efficient method for the cyclization of 3-aminothiophene-2-carboxylic acid to form 1H-thieno[3,2-d]oxazine-2,4-dione involves the use of phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). This reaction proceeds through the formation of an intermediate N-carbonyl chloride, which then undergoes intramolecular cyclization to yield the desired product.
Experimental Protocol: Synthesis of 1H-thieno[3,2-d]oxazine-2,4-dione
Materials:
-
3-Aminothiophene-2-carboxylic acid
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend 3-aminothiophene-2-carboxylic acid in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene in anhydrous THF.
-
Slowly add the triphosgene solution to the stirred suspension of 3-aminothiophene-2-carboxylic acid via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, add triethylamine dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield 1H-thieno[3,2-d]oxazine-2,4-dione as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Phosgene and its equivalents are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is critical to prevent the decomposition of the reagent and ensure high yields.
-
Triphosgene as a Phosgene Source: Triphosgene is a solid and therefore a safer and more convenient alternative to gaseous phosgene. It generates phosgene in situ.
-
Triethylamine as a Base: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
-
Low-Temperature Addition: The initial reaction is exothermic. Adding the phosgene solution at 0 °C helps to control the reaction rate and prevent the formation of side products.
Caption: Synthetic workflow for 1H-thieno[3,2-d]oxazine-2,4-dione.
Reactivity and Synthetic Utility
1H-thieno[3,2-d]oxazine-2,4-dione is a valuable electrophilic building block. The oxazine-2,4-dione ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent rearrangements or cyclizations to form a variety of fused heterocyclic systems. This reactivity is the cornerstone of its utility in medicinal chemistry.
Reaction with Amines and Amino Acids
A primary application of 1H-thieno[3,2-d]oxazine-2,4-dione is its reaction with amines, particularly α-amino acids, to generate thieno[2][3]diazepine derivatives.[4] This reaction typically proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the oxazine-2,4-dione ring, leading to ring opening and the formation of an intermediate amide. Subsequent intramolecular condensation yields the bicyclic thieno[2][3]diazepine-2,5-dione scaffold.
This methodology has been successfully employed to synthesize libraries of optically pure 3,4-dihydro-1H-thieno[3,2-e][2][3]diazepine-2,5-dione derivatives.[4] These compounds are of significant interest as the thieno[2][3]diazepine core is found in several clinically used drugs with anxiolytic, anticonvulsant, and muscle relaxant properties.
Caption: Reaction pathway for the synthesis of thieno[2][3]diazepines.
Biological Significance and Future Perspectives
The primary biological significance of 1H-thieno[3,2-d]oxazine-2,4-dione lies in its role as a precursor to a multitude of heterocyclic compounds with potential therapeutic applications. The derivatives synthesized from this core have been investigated for a range of activities, including:
-
CNS Agents: As mentioned, the thieno[2][3]diazepine derivatives are analogues of benzodiazepines and have shown potential as anxiolytics and anticonvulsants.
-
Anticancer Agents: Fused thieno[3,2-d]pyrimidines and related structures derived from the thieno-oxazine dione core have been explored as antiproliferative agents.[5]
-
Enzyme Inhibitors: The conformational rigidity and diverse substitution patterns achievable from this scaffold make it an attractive starting point for the design of specific enzyme inhibitors.
The future of 1H-thieno[3,2-d]oxazine-2,4-dione in drug discovery remains promising. Its utility as a versatile building block allows for the rapid generation of diverse chemical libraries for high-throughput screening. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly lead to the discovery of novel heterocyclic systems with unique pharmacological profiles. Moreover, while the intrinsic biological activity of the core itself has not been a primary focus, a systematic evaluation could reveal unexpected properties and open new avenues for research.
Conclusion
1H-thieno[3,2-d]oxazine-2,4-dione stands as a testament to the power of bioisosteric replacement in medicinal chemistry. Its development from the well-established chemistry of isatoic anhydride has provided researchers with a valuable tool for the synthesis of novel thiophene-fused heterocycles. The robust and well-understood synthetic pathways to this core, coupled with its versatile reactivity, ensure its continued importance in the quest for new and improved therapeutic agents. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering a solid foundation for researchers and drug development professionals working in this exciting area of chemical biology.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. 78756-28-2|1H-Thieno[3,2-d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]
- 4. Reactivity study of this compound toward the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from Thiaisatoic Anhydrides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details an efficient and straightforward one-pot, three-component protocol for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. By utilizing substituted 2H-thieno[2,3-d][1][2]oxazine-2,4(1H)-diones (thiaisatoic anhydride analogs) as key starting materials, this method circumvents the challenges of traditional multi-step syntheses, such as tedious purification and lower overall yields. The described protocol offers high atom economy, operational simplicity, and provides good to high yields of the target compounds, making it an ideal strategy for the rapid generation of compound libraries for drug discovery and development.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. These compounds can be considered bioisosteres of quinazolines and purines, allowing them to interact with a wide array of biological targets.[3] Derivatives of this scaffold have been reported to exhibit a remarkable spectrum of pharmacological activities, including potent anticancer[4][5], anti-inflammatory[6], and kinase inhibitory properties.[2][7] For instance, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as novel inhibitors of ROCK kinases and PI3K, which are crucial targets in cancer therapy.[2][7]
Traditional synthetic routes to these valuable molecules often involve multiple sequential steps, including condensation, cyclization, and substitution, which can be time-consuming and frequently require chromatographic purification of intermediates. The development of efficient one-pot methodologies is therefore a crucial objective to accelerate the discovery of new therapeutic agents. Drawing inspiration from the well-established chemistry of isatoic anhydride, a similar starting material, 2H-thieno[2,3-d][2]oxazine-2,4(1H)-dione (a thiaisatoic anhydride analog), has been identified as a highly effective precursor for a one-pot, three-component reaction to construct the desired scaffold.[4][8] This approach significantly streamlines the synthesis, reduces waste, and often eliminates the need for complex purification steps.[4]
Reaction Principle and Mechanism
The synthesis operates on a one-pot, two-step, three-component reaction model involving a thiaisatoic anhydride analog, a primary amine, and an aromatic aldehyde.[8] The elegance of this protocol lies in its ability to orchestrate two distinct chemical transformations in a single reaction vessel without the isolation of intermediates.
Overall Reaction Scheme:
-
Components: 2H-thieno[2,3-d][1][2]oxazine-2,4(1H)-dione (1), an aromatic aldehyde (2), and a primary amine (3).
-
Product: 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one (5).
Mechanistic Insights:
-
Formation of the Aza-diene Intermediate: The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the thiaisatoic anhydride ring. This is a characteristic reaction of amines with acid anhydrides, leading to the opening of the heterocyclic ring to form a 2-amino-N-substituted-thiophene-3-carboxamide derivative.[9][10][11] This species then rapidly condenses with the aromatic aldehyde to form a Schiff base or a related reactive intermediate (4).[8] This entire sequence occurs during the initial heating phase of the reaction.
-
Intramolecular Cyclization: Upon the addition of a base, such as potassium hydroxide, the intermediate (4) undergoes a subsequent intramolecular cyclization. The nitrogen of the carboxamide attacks the imine carbon, leading to the formation of the pyrimidinone ring and elimination of a water molecule to yield the final, stable 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one (5).[4][8] Monitoring the reaction by Thin Layer Chromatography (TLC) can help visualize the conversion of the starting materials into the intermediate and then into the final product.[8]
This one-pot approach is highly advantageous as it enhances synthetic efficiency and aligns with the principles of green chemistry by reducing solvent usage and purification steps.[12]
Visualization of the Synthetic Workflow
Caption: One-pot, three-component synthesis workflow.
Experimental Protocol
This protocol is a generalized procedure based on established literature methods.[4][8] Researchers should optimize conditions for specific substrates.
4.1 Materials and Reagents
-
Substituted 2H-thieno[2,3-d][1][2]oxazine-2,4(1H)-dione (1.0 eq)
-
Substituted aromatic aldehyde (1.1 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Anhydrous Ethanol (as solvent)
-
Potassium Hydroxide (KOH) (catalytic to stoichiometric amount)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and filtration
4.2 Synthesis of Starting Material The requisite 2H-thieno[2,3-d][1][2]oxazine-2,4(1H)-dione precursors can be readily synthesized from the corresponding 2-aminothiophene-3-carboxylates, which are often prepared via the Gewald aminothiophene synthesis.[2][4]
4.3 Step-by-Step Procedure for One-Pot Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask, add the substituted 2H-thieno[2,3-d][1][2]oxazine-2,4(1H)-dione (e.g., 5 mmol, 1.0 eq), the aromatic aldehyde (5.5 mmol, 1.1 eq), the primary amine (5.5 mmol, 1.1 eq), and anhydrous ethanol (30-40 mL).
-
Intermediate Formation: Equip the flask with a reflux condenser and place it in a heating mantle. Stir the mixture vigorously and heat to reflux (approximately 78 °C). Maintain reflux for 10-14 hours. The progress of the intermediate formation can be monitored by TLC.
-
Cyclization Step: After the initial heating period, allow the mixture to cool slightly. Carefully add potassium hydroxide (e.g., 2.5 mmol, 0.5 eq) to the reaction mixture.
-
Product Formation: Heat the mixture back to reflux and continue stirring for an additional 6-10 hours to ensure complete cyclization.[4]
-
Work-up and Isolation:
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
As the solution cools, the product will often precipitate out of the solution. If necessary, the mixture can be placed in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the purified product under vacuum. The resulting compounds are often obtained in high purity, negating the need for chromatographic purification.[4]
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Representative Data
The following table summarizes typical results for the synthesis of various thieno[2,3-d]pyrimidin-4(3H)-one derivatives using the described one-pot protocol. Yields are generally good to excellent.
| Entry | R¹ (from Aldehyde) | R² (from Amine) | Substrate (Thieno-Anhydride) | Approx. Yield (%) |
| 1 | Phenyl | Benzyl | Tetrahydrobenzo-fused | 84% |
| 2 | 4-Chlorophenyl | Benzyl | 5,6-Dimethyl-substituted | 75% |
| 3 | 4-Methoxyphenyl | Benzyl | Tetrahydrobenzo-fused | 81% |
| 4 | 2-Thienyl | Benzyl | 5,6-Dimethyl-substituted | 67% |
| 5 | 4-Fluorophenyl | 4-Hydroxybenzyl | Tetrahydrobenzo-fused | 62% |
| 6 | 3-Nitrophenyl | Benzyl | Tetrahydrobenzo-fused | 55% |
Yields are based on representative data from cited literature and may vary based on specific substrates and reaction scale.[4][8]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or impure reagents. 2. Insufficient reaction time or temperature. 3. Incorrect stoichiometry. | 1. Recrystallize starting materials; use freshly distilled aldehydes and amines. 2. Extend reflux times for each step; ensure the reaction reaches the appropriate temperature. Monitor via TLC. 3. Carefully verify the molar equivalents of all reactants. |
| Incomplete Cyclization (Intermediate remains) | 1. Insufficient amount or activity of the base (KOH). 2. Steric hindrance in the intermediate slowing the cyclization. | 1. Increase the amount of KOH or screen other bases (e.g., NaOH, NaOEt). 2. Extend the heating time for the second step. |
| Formation of Side Products | 1. Self-condensation of the aldehyde. 2. Decomposition at high temperatures. | 1. Add the aldehyde slowly to the reaction mixture. 2. Ensure the reaction temperature does not significantly exceed the boiling point of the solvent. |
Conclusion
The one-pot, three-component synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from thiaisatoic anhydride analogs represents a highly efficient and robust method for accessing this medicinally important scaffold. The protocol is characterized by its operational simplicity, good to high yields, and the ability to generate highly pure products without the need for column chromatography. This makes it an invaluable tool for researchers in academia and industry, enabling the rapid synthesis of diverse compound libraries for screening in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Heterocyclic Scaffolds using 1H-thieno[3,2-d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Combinatorial Chemistry
In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology, enabling the rapid and systematic generation of novel compounds. Within this paradigm, the choice of a versatile and reactive building block is critical. 1H-thieno[3,2-d]oxazine-2,4-dione, a heterocyclic scaffold also known as thiaisatoic anhydride, presents itself as a powerful tool for the solid-phase synthesis of various privileged structures, most notably thieno[1][2]diazepine-2,5-diones. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.
This application note provides a comprehensive guide to the utilization of 1H-thieno[3,2-d]oxazine-2,4-dione in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for the preparation of the resin-bound scaffold and its subsequent elaboration, and offer insights into the critical parameters that govern the success of this synthetic strategy.
Core Chemistry: The Reactivity of Resin-Bound 1H-thieno[3,2-d]oxazine-2,4-dione
The utility of 1H-thieno[3,2-d]oxazine-2,4-dione in solid-phase synthesis is rooted in its electrophilic nature. When immobilized on a solid support, typically through an ester linkage to a Wang resin, the oxazine-2,4-dione moiety serves as a reactive handle for the introduction of nucleophiles. The key reaction involves the nucleophilic attack of an amino acid at the C4 carbonyl group, leading to the opening of the oxazine ring and the formation of a resin-bound 2-aminothiophene-3-carboxamide derivative. This intermediate is then poised for a subsequent intramolecular cyclization, which, upon cleavage from the resin, yields the desired heterocyclic product.
The beauty of this approach lies in its modularity. By employing a variety of amino acids and other nucleophiles, a diverse library of compounds can be rapidly synthesized in a parallel fashion. The solid-phase format simplifies purification, as excess reagents and by-products are easily washed away, leaving the resin-bound product ready for the next synthetic step.
Experimental Protocols
This section outlines a detailed workflow for the solid-phase synthesis of a model thieno[1][2]diazepine-2,5-dione library using a Wang resin-bound 1H-thieno[3,2-d]oxazine-2,4-dione.
Part 1: Preparation of Wang Resin-Bound 2-Amino-3-thiophenecarboxylic Acid
The synthesis begins with the immobilization of the foundational building block, 2-amino-3-thiophenecarboxylic acid, onto the solid support.
Materials:
-
Wang Resin
-
2-Amino-3-thiophenecarboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol:
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 2-amino-3-thiophenecarboxylic acid (3 equivalents relative to resin loading) in a minimal amount of DMF. Add DIC (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents). Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Loading onto Resin: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: After the coupling reaction is complete, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove unreacted reagents and by-products.
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by standard methods such as the Kaiser test or by cleaving a small amount of the resin and analyzing the product.
Part 2: On-Resin Cyclization to form 1H-thieno[3,2-d]oxazine-2,4-dione
With the aminothiophene precursor attached to the resin, the next step is the formation of the reactive oxazine-dione ring. This is typically achieved using a phosgene equivalent like triphosgene.
Materials:
-
Wang resin-bound 2-amino-3-thiophenecarboxylic acid
-
Triphosgene
-
Pyridine or Diisopropylethylamine (DIPEA)
-
DCM
Protocol:
-
Resin Swelling: Swell the resin-bound aminothiophene in DCM for 30-60 minutes.
-
Cyclization Reaction: To the swollen resin, add a solution of triphosgene (1.5-2 equivalents) in DCM, followed by the dropwise addition of a base such as pyridine or DIPEA (3-4 equivalents). The reaction is typically carried out at 0°C to room temperature and monitored for completion (e.g., by IR spectroscopy, looking for the appearance of the characteristic anhydride carbonyl stretches).
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DCM (5x) to remove all traces of unreacted triphosgene and the base.
-
Drying: Dry the resin under vacuum. The resulting resin-bound 1H-thieno[3,2-d]oxazine-2,4-dione is now ready for the coupling of amino acids.
Part 3: Coupling of N-Alkylated Amino Acids and Cyclization to Thieno[1][2]diazepine-2,5-diones
This is the diversity-generating step where various amino acids are introduced, followed by the final cyclization to form the desired heterocyclic scaffold.
Materials:
-
Wang resin-bound 1H-thieno[3,2-d]oxazine-2,4-dione
-
N-alkylated α-amino acids
-
DMF
-
DIPEA
Protocol:
-
Coupling Reaction: Swell the resin-bound oxazine-dione in DMF. Add a solution of the desired N-alkylated α-amino acid (3-5 equivalents) and DIPEA (3-5 equivalents) in DMF. Agitate the mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by the disappearance of the oxazine-dione IR bands.
-
Washing: After the coupling is complete, wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Cyclization/Cleavage Precursor: The resin now holds the linear precursor to the final product. Depending on the desired outcome, a cyclization-cleavage strategy is employed.
Part 4: Cleavage from the Solid Support
The final step is the release of the synthesized thieno[1][2]diazepine-2,5-dione from the Wang resin. This is typically achieved under acidic conditions.[3]
Materials:
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
Protocol:
-
Resin Preparation: Wash the resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-3 hours.[3]
-
Product Isolation: Filter the resin and collect the filtrate. The resin can be washed with additional DCM to ensure complete recovery of the product.
-
Purification: The TFA is removed under reduced pressure, and the crude product can be purified by standard techniques such as preparative HPLC or crystallization.
Data Presentation
Table 1: Critical Parameters for Solid-Phase Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Key Considerations |
| Loading | 2-Amino-3-thiophenecarboxylic acid, DIC, DMAP | DMF | Room Temp | 12-24 | Ensure complete activation of the carboxylic acid. Monitor resin loading. |
| Cyclization | Triphosgene, Pyridine/DIPEA | DCM | 0 - Room Temp | 1-4 | Use of a phosgene equivalent requires caution. Monitor reaction by IR. |
| Coupling | N-alkylated α-amino acid, DIPEA | DMF | Room Temp | 4-12 | Use of excess amino acid and base to drive the reaction to completion. |
| Cleavage | TFA, TIS | DCM | Room Temp | 1-3 | Use of scavengers like TIS is important to prevent side reactions.[3] |
Visualization of the Workflow
Caption: Solid-phase synthesis workflow for thieno[1][2]diazepine-2,5-diones.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through in-process controls. Key checkpoints include:
-
Resin Loading Determination: Quantifying the loading of the initial aminothiophene precursor is crucial for accurate stoichiometry in subsequent steps. This can be achieved using methods like the picric acid titration or by cleaving a small sample and analyzing the cleaved product by UV-Vis spectroscopy or LC-MS.
-
Reaction Monitoring: The progress of key reactions, such as the on-resin cyclization and amino acid coupling, can be monitored using qualitative tests like the Kaiser test (for primary amines) or by analyzing a single bead using FT-IR spectroscopy.
-
Purity of Final Product: The purity of the cleaved product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Consistent and high purity across a library of analogs validates the robustness of the synthetic protocol.
By incorporating these analytical checks, researchers can ensure the reliability and reproducibility of their solid-phase synthesis.
Conclusion
1H-thieno[3,2-d]oxazine-2,4-dione is a valuable and versatile scaffold for the solid-phase synthesis of diverse heterocyclic libraries. The protocols outlined in this application note provide a robust framework for the efficient construction of thieno[1][2]diazepine-2,5-diones and related structures. By understanding the underlying chemistry and implementing the recommended in-process controls, researchers can confidently leverage this powerful tool in their drug discovery and chemical biology endeavors.
References
Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of Thiaisatoic Anhydride
Introduction: The Strategic Importance of N-Alkylated Thiaisatoic Anhydrides
N-substituted thiaisatoic anhydrides are pivotal building blocks in contemporary medicinal chemistry and materials science. Their inherent reactivity and structural features make them valuable precursors for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically active scaffolds.[1] The introduction of an alkyl group at the nitrogen position (N-alkylation) is a critical synthetic transformation that allows for the modulation of steric and electronic properties, enabling the exploration of chemical space in drug discovery programs.
This guide provides a detailed experimental procedure for the N-alkylation of thiaisatoic anhydride. The protocols and principles described are adapted from well-established methodologies for the analogous isatoic anhydride, a common and reliable approach in synthetic chemistry.[1] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and provide insights into reaction optimization and troubleshooting, ensuring a robust and reproducible workflow for researchers.
Reaction Principle and Mechanism
The N-alkylation of thiaisatoic anhydride proceeds via a classical nucleophilic substitution pathway. The reaction can be dissected into two primary stages:
-
Deprotonation: The N-H proton of the thiaisatoic anhydride is weakly acidic. In the presence of a suitable base (e.g., sodium hydride, potassium carbonate), this proton is abstracted to generate a resonance-stabilized nitrogen anion. This anion is a potent nucleophile.
-
Nucleophilic Attack (SN2): The generated nitrogen anion subsequently attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group (e.g., bromide, iodide) to form the new N-C bond.
The choice of base and solvent is critical for reaction efficiency. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic polar solvents such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are commonly employed to ensure complete deprotonation without competing side reactions.[1]
Figure 1: General mechanism for N-alkylation of thiaisatoic anhydride.
Detailed Experimental Protocol
This protocol provides a general method for the N-alkylation of thiaisatoic anhydride using an alkyl halide. Researchers should optimize parameters based on the specific substrate and alkylating agent.
Materials and Reagents
-
Thiaisatoic Anhydride
-
Alkylating Agent (e.g., Benzyl Bromide, Ethyl Iodide)
-
Base (e.g., Sodium Hydride, 60% dispersion in mineral oil, or Potassium Carbonate, anhydrous)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc))
-
Quenching Solution (e.g., Crushed Ice, Cold Water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line, bubbler)
-
Syringes and needles
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried, two-neck round-bottom flask equipped with a septum and a nitrogen/argon inlet.
-
Add thiaisatoic anhydride (1.0 eq) to the flask.
-
Add anhydrous DMF (or DMAc) to dissolve the anhydride (concentration typically 0.1-0.5 M).
-
Purge the flask with the inert gas for 5-10 minutes.
-
-
Deprotonation:
-
Cool the stirring solution to 0 °C using an ice bath.
-
If using Sodium Hydride (NaH): Carefully add NaH (1.1 eq, 60% dispersion) portion-wise to the cooled solution. Causality Note: Adding NaH slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.
-
If using Potassium Carbonate (K₂CO₃): Add anhydrous K₂CO₃ (2.0 eq) to the solution. K₂CO₃ is a milder base and may require slightly elevated temperatures (e.g., room temperature) and longer reaction times.
-
Allow the mixture to stir at the selected temperature for 30-60 minutes after the addition of the base is complete to ensure full formation of the nitrogen anion.
-
-
Alkylation:
-
Slowly add the alkylating agent (1.1-1.2 eq) to the reaction mixture via syringe while maintaining the temperature. Causality Note: The slight excess of alkylating agent helps drive the reaction to completion.
-
After the addition, the reaction can be allowed to slowly warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The disappearance of the starting material indicates reaction completion. Reaction times can vary from 2 to 24 hours.[1]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Very carefully and slowly pour the reaction mixture into a beaker containing crushed ice or cold water to quench any unreacted base and precipitate the product.[1] Safety Note: Quenching NaH is highly exothermic and produces flammable hydrogen gas. Perform this step slowly in a well-ventilated fume hood.
-
Stir the resulting suspension for 15-30 minutes.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold water to remove the solvent and inorganic salts, then with a small amount of cold diethyl ether or hexanes to aid in drying.[1]
-
Dry the product under vacuum.
-
-
Purification and Characterization:
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
-
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for N-alkylation.
Key Parameters and Optimization
The choice of reagents and conditions can significantly impact the yield and purity of the N-alkylated product. The following table summarizes common variables adapted from literature on the analogous isatoic anhydride.[1]
| Base (eq) | Solvent | Alkylating Agent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| NaH (1.1) | DMF | Benzyl Bromide | 0 to RT | 2 - 18 | 70 - 85 | Highly effective but requires strict anhydrous and inert conditions. |
| K₂CO₃ (2.0) | DMF | Ethyl Iodide | RT to 50 | 12 - 24 | 65 - 80 | Milder, safer base; may require longer times or gentle heating. |
| DIPA (2.0) / TBAB (cat.) | DMAc | 4-Chlorobenzyl Chloride | 30 | 2 | >88 | A modern, high-yield method reported for isatoic anhydride.[1] |
| DIPEA (1.5) | DMF | Propargyl Bromide | RT | 24 | 70 - 87 | A non-nucleophilic amine base, good for sensitive substrates.[1] |
DIPA = Diisopropylamine, TBAB = Tetrabutylammonium Bromide, DIPEA = N,N-Diisopropylethylamine, RT = Room Temperature.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive base (e.g., NaH exposed to air/moisture). | Use fresh, properly stored NaH. Ensure the reaction is under a strictly inert and anhydrous atmosphere. |
| Poorly soluble starting material. | Increase solvent volume or gently warm the mixture to aid dissolution before adding the base. | |
| Unreactive alkylating agent. | Switch to a more reactive halide (I > Br > Cl). Consider adding a catalytic amount of sodium iodide (NaI). | |
| Low Yield | Incomplete deprotonation. | Increase stirring time after base addition or use a stronger base/solvent system. |
| Product loss during workup. | Ensure complete precipitation by using very cold water and minimize the volume of wash solvents. | |
| Formation of Byproducts | O-alkylation or ring-opening of the anhydride. | This is generally less common for N-alkylation but can occur. Use less harsh conditions (milder base, lower temp). |
| Dialkylation (if applicable). | Use a controlled amount of the alkylating agent (closer to 1.0 eq). |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Alkylating Agents: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate PPE.
-
Solvents: DMF and DMAc are toxic and can be absorbed through the skin. Avoid contact and use in a fume hood.
-
Quenching: The quenching of the reaction mixture can be highly exothermic. Perform this step slowly and behind a safety shield.
References
Application Notes and Protocols: The Versatile 1H-thieno[3,2-d]oxazine-2,4-dione Scaffold in Medicinal Chemistry
Introduction: A Privileged Scaffold for Drug Discovery
The landscape of medicinal chemistry is perpetually in search of "privileged scaffolds" – core molecular structures that can be readily modified to interact with a diverse range of biological targets. The 1H-thieno[3,2-d]oxazine-2,4-dione moiety has emerged as one such promising scaffold. Its rigid, bicyclic structure, coupled with the presence of hydrogen bond donors and acceptors, provides a unique three-dimensional framework for the design of potent and selective therapeutic agents.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and biological evaluation of compounds derived from this versatile heterocyclic system.
The thieno[3,2-d]oxazine-2,4-dione core is an analogue of the well-known isatoic anhydride, where the benzene ring is replaced by a thiophene ring.[2] This substitution imparts distinct physicochemical properties, influencing factors such as solubility, metabolic stability, and target binding affinity. The inherent reactivity of the oxazine-2,4-dione ring allows for its use as a key intermediate in the synthesis of a variety of other heterocyclic systems, further expanding its utility in drug discovery.[3][4]
Synthesis of the 1H-thieno[3,2-d]oxazine-2,4-dione Scaffold
The synthesis of the 1H-thieno[3,2-d]oxazine-2,4-dione core typically begins with 3-aminothiophene-2-carboxylic acid. The following protocol outlines a general and efficient method for the preparation of this key intermediate.
Protocol: Synthesis of 1H-thieno[3,2-d]oxazine-2,4-dione
This two-step procedure involves the initial formation of a carbamate followed by cyclization.[5]
Materials:
-
3-aminothiophene-2-carboxylic acid
-
Ethyl chloroformate (or benzyl chloroformate)
-
Sodium carbonate (Na2CO3)
-
Sodium bicarbonate (NaHCO3)
-
Acetone
-
Water
-
Thionyl chloride (SOCl2)
-
Anhydrous toluene (or other suitable high-boiling aprotic solvent)
-
Standard laboratory glassware and safety equipment
Step 1: Formation of the N-alkoxycarbonyl-3-aminothiophene-2-carboxylic acid
-
In a round-bottom flask, dissolve 3-aminothiophene-2-carboxylic acid in an aqueous solution of sodium carbonate and sodium bicarbonate. The basic conditions are necessary to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of ethyl chloroformate in acetone dropwise to the stirred reaction mixture. The use of a dropping funnel is recommended to control the rate of addition and maintain the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Acidify the reaction mixture with a dilute solution of HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the N-ethoxycarbonyl-3-aminothiophene-2-carboxylic acid.
Step 2: Cyclization to 1H-thieno[3,2-d]oxazine-2,4-dione
-
Suspend the dried N-ethoxycarbonyl-3-aminothiophene-2-carboxylic acid in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize the evolved HCl and SO2).
-
Carefully add an excess of thionyl chloride (typically 5-10 molar equivalents) to the suspension. The reaction is often exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the cyclization can be monitored by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The crude 1H-thieno[3,2-d]oxazine-2,4-dione can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the final product as a solid.
Applications in Medicinal Chemistry
The 1H-thieno[3,2-d]oxazine-2,4-dione scaffold and its derivatives have shown promise in a range of therapeutic areas, primarily as enzyme inhibitors. The following sections detail some of the key applications.
Serine Protease Inhibition
Serine proteases are a large family of enzymes that play crucial roles in various physiological and pathological processes, including inflammation, coagulation, and tissue remodeling. Unregulated serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.
Derivatives of the isomeric thieno[2,3-d][6][7]oxazin-4-one scaffold have been identified as potent inhibitors of human leukocyte elastase (HLE), a serine protease involved in inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[6] The proposed mechanism of action involves the nucleophilic attack of the active site serine residue on the C4-carbonyl of the oxazinone ring, leading to the formation of a stable acyl-enzyme intermediate and subsequent inactivation of the enzyme.[6]
Given the structural similarity, derivatives of 1H-thieno[3,2-d]oxazine-2,4-dione are also being explored as serine protease inhibitors. The dione functionality at positions 2 and 4 offers two potential sites for nucleophilic attack, which could influence the inhibitory mechanism and potency.
Mechanism of Serine Protease Inhibition
Caption: Proposed mechanism of serine protease inhibition by thieno-oxazinone derivatives.
Kinase Inhibition
Protein kinases are another major class of enzymes that are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases. The thieno[3,2-d]pyrimidine scaffold, which can be readily synthesized from 1H-thieno[3,2-d]oxazine-2,4-dione, has been extensively investigated for its kinase inhibitory properties.
For instance, N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues have been evaluated as inhibitors of several serine/threonine kinases, including CDK5/p25, CK1δ/ɛ, GSK3α/β, DYRK1A, and CLK1.[7] The development of N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives has shown particular promise for the selective inhibition of CK1 and CLK1 kinases.[7]
General Kinase Inhibition Workflow
Caption: Workflow for the development of thieno[3,2-d]pyrimidine-based kinase inhibitors.
Other Potential Applications
The versatility of the thieno[3,2-d]oxazine-2,4-dione scaffold extends beyond enzyme inhibition. Analogous heterocyclic systems have demonstrated a wide range of biological activities, suggesting further avenues of exploration for this scaffold. These include:
-
Antimicrobial and Antifungal Activity: Various oxazine derivatives have been reported to possess antibacterial and antifungal properties.[1]
-
Antidiabetic Agents: Substituted guanidine derivatives of related thieno-pyridines have shown glucose-dependent insulinotropic activity, suggesting a potential role in the treatment of type 2 diabetes.[8]
-
Anticancer Activity: The broader class of oxazine-containing compounds has been investigated for their potential as antitumor agents.[1][9]
Quantitative Data on Thieno-oxazinone Derivatives
The following table summarizes the inhibitory activity of a series of thieno[2,3-d][6][7]oxazin-4-one derivatives against human leukocyte elastase (HLE). This data provides a valuable starting point for understanding the structure-activity relationships (SAR) for this class of compounds and can guide the design of novel inhibitors based on the 1H-thieno[3,2-d]oxazine-2,4-dione scaffold.
| Compound ID | R2-substituent | Ki (nM) for HLE |
| 1 | -OCH2CH3 | < 11 |
| 2 | -OCH2CH2CH3 | < 11 |
| 3 | -SCH2CH3 | < 11 |
| 4 | -NH-Cyclohexyl | > 1000 |
| 5 | -NH-Phenyl | > 1000 |
Data adapted from Gütschow & Neumann (1998).[6]
Note: The inhibitory potency is highly dependent on the nature of the substituent at the 2-position. Small, lipophilic groups such as ethoxy, n-propoxy, and ethylthio confer the most potent inhibitory activity.
Experimental Protocol: Human Leukocyte Elastase (HLE) Inhibition Assay
This protocol provides a general method for evaluating the inhibitory potency of synthesized compounds against HLE using a chromogenic substrate.
Materials:
-
Human Leukocyte Elastase (HLE)
-
Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide
-
Assay buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the HLE substrate in DMSO.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test compound solution (or DMSO for control wells)
-
HLE solution
-
-
Incubate the plate at 37 °C for 15 minutes to allow for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HLE substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
If determining the inhibition constant (Ki), the assay should be repeated at multiple substrate concentrations to perform a kinetic analysis (e.g., Dixon or Lineweaver-Burk plot).
Data Analysis:
The IC50 values can be calculated using non-linear regression analysis software. For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
Conclusion and Future Directions
The 1H-thieno[3,2-d]oxazine-2,4-dione scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a "privileged" structure in medicinal chemistry. Future research in this area should focus on:
-
Expanding the diversity of substituents on the thieno[3,2-d]oxazine-2,4-dione core to explore a wider range of biological targets.
-
Conducting high-throughput screening of compound libraries based on this scaffold against various enzyme families and cellular targets.
-
Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their drug-like potential.
-
Utilizing computational modeling and structure-based drug design to guide the optimization of inhibitor potency and selectivity.
By leveraging the unique properties of the 1H-thieno[3,2-d]oxazine-2,4-dione scaffold, medicinal chemists can continue to develop innovative and effective treatments for a wide range of human diseases.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity study of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione toward the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of substituted-N-(thieno[2,3-b]pyridin-3-yl)-guanidines, N-(1H-pyrrolo[2,3-b]pyridin-3-yl)-guanidines, and N-(1H-indol-3-yl)-guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Synthesis of Anticancer Agents from 1H-Thieno[3,2-d]oxazine-2,4-dione
Introduction: The Therapeutic Potential of the Thieno[3,2-d]pyrimidine Scaffold
The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel molecular scaffolds that can yield potent and selective anticancer agents. Among the myriad of heterocyclic systems, thieno[3,2-d]pyrimidines have emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities.[1] Their structural resemblance to purines allows them to interact with a variety of biological targets implicated in cancer progression.[2] This has led to the development of thieno[3,2-d]pyrimidine derivatives as inhibitors of crucial cellular signaling pathways, including those mediated by histone deacetylases (HDACs) and receptor tyrosine kinases like EGFR and HER2.[3][4][5]
The versatile chemical reactivity of 1H-thieno[3,2-d]oxazine-2,4-dione, a thieno-fused analog of isatoic anhydride, presents a strategic starting point for the synthesis of diverse libraries of thieno[3,2-d]pyrimidine-based anticancer agents. This document provides a comprehensive guide for researchers, detailing synthetic protocols for the derivatization of 1H-thieno[3,2-d]oxazine-2,4-dione and outlining methodologies for the biological evaluation of the resulting compounds.
Synthetic Pathways from 1H-Thieno[3,2-d]oxazine-2,4-dione
The 1H-thieno[3,2-d]oxazine-2,4-dione core is an excellent electrophilic substrate that can undergo nucleophilic attack, leading to ring-opening and subsequent intramolecular cyclization to form a variety of heterocyclic systems. Below are detailed protocols for two key synthetic transformations to generate libraries of potential anticancer agents.
Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Thieno[3,2-d]pyrimidin-4(3H)-ones (Proposed by Analogy)
This protocol is adapted from a similar, highly efficient synthesis of the isomeric thieno[2,3-d]pyrimidin-4(3H)-ones.[6][7] The underlying principle involves the in-situ formation of an intermediate from the reaction of 1H-thieno[3,2-d]oxazine-2,4-dione, an amine, and an aldehyde, followed by intramolecular cyclization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-thieno[3,2-d]oxazine-2,4-dione (1.0 mmol) in ethanol (20 mL).
-
Addition of Reagents: To the solution, add the desired primary amine (1.0 mmol) and aromatic aldehyde (1.0 mmol).
-
Initial Reaction (Intermediate Formation): Heat the reaction mixture to reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the intermediate.
-
Cyclization: After the initial reflux, add potassium carbonate (1.5 mmol) to the reaction mixture.
-
Final Reaction: Continue to heat the mixture at reflux for an additional 2-4 hours, monitoring the conversion of the intermediate to the final product by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the structure of the synthesized 2,3-disubstituted thieno[3,2-d]pyrimidin-4(3H)-one using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Diagram of the Proposed One-Pot Synthesis
Caption: Proposed one-pot synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones.
Protocol 2: Synthesis of 3,4-Dihydro-1H-thieno[3,2-e][2][6]diazepine-2,5-diones
This protocol describes the synthesis of a different class of heterocyclic compounds, thieno[3,2-e][2][6]diazepine-2,5-diones, through the reaction of 1H-thieno[3,2-d]oxazine-2,4-dione with α-amino acids. This class of compounds, particularly benzodiazepine-2,5-diones, has shown potent anticancer activity.[8]
-
Reaction Setup: In a suitable reaction vessel, suspend the desired α-amino acid (1.2 mmol) in a mixture of pyridine (5 mL) and water (1 mL).
-
Addition of Starting Material: Add 1H-thieno[3,2-d]oxazine-2,4-dione (1.0 mmol) to the suspension.
-
Reaction: Heat the mixture at 100 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Acidification and Extraction: Acidify the aqueous solution to pH 2-3 with 1N HCl. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
-
Characterization: Characterize the resulting 3,4-dihydro-1H-thieno[3,2-e][2][6]diazepine-2,5-dione using standard analytical techniques.
Diagram of Thieno[3,2-e][2][6]diazepine-2,5-dione Synthesis
Caption: Synthesis of thieno[3,2-e][2][6]diazepine-2,5-diones.
Application Notes: Biological Evaluation and Structure-Activity Relationships
A diverse range of thieno[3,2-d]pyrimidine derivatives have demonstrated significant anticancer activity against various human cancer cell lines. The following sections summarize key findings and provide insights into their potential mechanisms of action.
Antiproliferative Activity
Numerous studies have reported the cytotoxic effects of thieno[3,2-d]pyrimidines. For instance, certain tricyclic thieno[3,2-d]pyrimidines have shown potent antiproliferative activity against cervical (HeLa) and colon (HT-29) cancer cell lines.[1] Similarly, other derivatives have exhibited significant activity against breast cancer (MCF-7, MDA-MB-231), and non-small cell lung cancer cell lines.[4][9]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thieno[3,2-d]pyrimidine-hydroxamic acids | HCT-116, MCF-7, HeLa | 0.38 - 0.61 | [3] |
| Halogenated thieno[3,2-d]pyrimidines | Leukemia L1210 | Not specified | [2] |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | MCF-7 | 14.5 - 19.4 | [2] |
| 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Melanoma MDA-MB-435 | Growth Percent = -31.02% | [8] |
| Thieno[3,2-d]pyrimidine derivatives | MCF-7, MDA-MB-231 | 0.43 - 1.31 | [4] |
| Thieno[2,3-d]pyrimidine derivatives | HepG2, HCT-116, MCF-7, A431 | 7.59 - 16.01 | [5] |
Table 1: Reported anticancer activities of various thienopyrimidine derivatives.
Mechanism of Action
The anticancer effects of thieno[3,2-d]pyrimidine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival.
-
HDAC Inhibition: A series of thieno[3,2-d]pyrimidines bearing a hydroxamic acid moiety have been identified as potent histone deacetylase (HDAC) inhibitors, with IC₅₀ values in the sub-micromolar range.[3] These compounds were found to induce apoptosis and cell cycle arrest in cancer cells.[3]
-
Kinase Inhibition: Several thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[4][5] These compounds have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. Furthermore, molecular docking studies have elucidated the binding modes of these compounds within the ATP-binding pocket of the kinase domain.
-
Induction of Apoptosis: The antiproliferative activity of many thieno[3,2-d]pyrimidine derivatives is linked to their ability to induce programmed cell death, or apoptosis.[1][3] This is often accompanied by cell cycle arrest at different phases, preventing cancer cells from dividing.[3]
Structure-Activity Relationship (SAR) Insights
-
Substitution at the 2- and 3-positions of the thieno[3,2-d]pyrimidine core significantly influences anticancer activity. The nature of the substituents can modulate the compound's interaction with its biological target.
-
Incorporation of a hydroxamic acid moiety has proven to be a successful strategy for developing potent HDAC inhibitors within the thieno[3,2-d]pyrimidine class.[3]
-
Halogenation , particularly at the C4-position of the thieno[3,2-d]pyrimidine ring, has been shown to be crucial for biological activity in some series of compounds.[2]
-
For thieno[3,2-e][2][6]diazepine-2,5-diones, the substituent derived from the α-amino acid offers a point of diversity that can be explored to optimize biological activity.
Conclusion
1H-Thieno[3,2-d]oxazine-2,4-dione serves as a valuable and versatile starting material for the synthesis of a wide array of thieno-fused heterocyclic compounds with promising anticancer potential. The synthetic protocols and biological insights provided in this guide are intended to facilitate the exploration of this chemical space by researchers in drug discovery. The adaptability of the synthetic routes allows for the generation of diverse chemical libraries, which, when coupled with robust biological screening, can lead to the identification of novel and potent anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1H-thieno[3,2-d]oxazine-2,4-dione as a Versatile Precursor for the Synthesis of Novel VEGFR-2 Inhibitors
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a cornerstone of modern anti-cancer therapy.[3][4] This guide provides a comprehensive overview and detailed protocols for utilizing 1H-thieno[3,2-d]oxazine-2,4-dione, a reactive heterocyclic scaffold, as a precursor for the synthesis of potent thieno[3,2-d]pyrimidine-based VEGFR-2 inhibitors. We will explore the underlying rationale of VEGFR-2 signaling, the synthetic strategy for converting the precursor into a core inhibitor structure, and robust protocols for biological evaluation.
The Rationale: Targeting the VEGFR-2 Signaling Axis
VEGF-A binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3] This activation initiates a cascade of downstream signaling pathways critical for endothelial cell proliferation, migration, and survival.[1][5] The primary pathways include the PLCγ/PKC and the Ras/Raf/MAPK pathways, which drive cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[1][3] Small molecule inhibitors are typically designed to bind to the ATP-binding site within the kinase domain, preventing autophosphorylation and halting this entire signaling cascade.[3][4]
The Precursor: 1H-thieno[3,2-d]oxazine-2,4-dione
1H-thieno[3,2-d]oxazine-2,4-dione is a bicyclic heterocyclic compound analogous to the more commonly known isatoic anhydride.[6][7] Its utility as a precursor stems from the reactivity of the anhydride-like oxazine-dione ring. This ring is susceptible to nucleophilic attack, particularly by amines, leading to a ring-opening event followed by cyclization to form a new heterocyclic system.[8] This predictable reactivity allows for the efficient, one-pot construction of the thieno[3,2-d]pyrimidine core structure, which is a privileged scaffold for potent VEGFR-2 inhibitors.[9][10][11]
Chemical Properties:
Synthetic Protocol: From Precursor to Thieno[3,2-d]pyrimidine Core
This protocol describes a general method for the synthesis of N-aryl-4-aminothieno[3,2-d]pyrimidines, a common structural motif in VEGFR-2 inhibitors, starting from 1H-thieno[3,2-d]oxazine-2,4-dione. The reaction proceeds via nucleophilic attack of an appropriate amine on the carbonyl group of the precursor, leading to ring opening and subsequent intramolecular cyclization with the loss of CO₂.
Materials and Reagents:
-
1H-thieno[3,2-d]oxazine-2,4-dione (1.0 eq)
-
Substituted aniline or aminopyridine (1.1 eq)
-
Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Solvents for purification (e.g., Ethyl Acetate, Hexane)
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1H-thieno[3,2-d]oxazine-2,4-dione.
-
Reagent Addition: Add the substituted aniline or aminopyridine (1.1 equivalents) to the flask.
-
Solvent Addition: Add anhydrous dioxane or DMF to achieve a concentration of approximately 0.1 M with respect to the precursor.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The rationale for heating is to provide the necessary activation energy for the nucleophilic attack and subsequent cyclization/decarboxylation steps.
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot indicates reaction completion (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter the solid and wash with a cold non-polar solvent like diethyl ether or hexane. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Biological Evaluation: Assessing VEGFR-2 Inhibition
Once the target compounds are synthesized and purified, their biological activity must be assessed. The primary evaluation is a direct in vitro kinase assay to determine the compound's ability to inhibit VEGFR-2 enzymatic activity.
Protocol 4.1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is adapted from standard luminescence-based kinase assays (e.g., Kinase-Glo®) which quantify the amount of ATP remaining after a kinase reaction.[14][15][16] Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)[14]
-
Tyrosine Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)[15]
-
Test compounds dissolved in DMSO
-
Kinase-Glo® MAX Luminescence Reagent
-
White, opaque 96-well microplates
-
Luminometer-capable plate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile water.
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent-induced enzyme inhibition.[17]
-
Dilute the VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer just before use. Keep on ice.[15]
-
-
Master Mixture: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the substrate.
-
Plate Setup (for a 50 µL final volume):
-
Test Wells: Add 25 µL of the master mixture + 5 µL of diluted test compound.
-
Positive Control (100% Activity): Add 25 µL of the master mixture + 5 µL of 1x Kinase Buffer with DMSO.[15]
-
Blank (No Enzyme): Add 25 µL of the master mixture + 5 µL of 1x Kinase Buffer with DMSO.
-
-
Enzyme Addition:
-
To "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme to start the reaction.[14]
-
To "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[14][15]
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well. This stops the kinase reaction and initiates the luminescent signal generation.[14]
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the Percent Inhibition using the formula: % Inhibition = 100 * (1 - (Luminescence_Test_Well / Luminescence_Positive_Control))
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[3]
-
Protocol 4.2: Cell-Based Anti-Proliferative Assay (e.g., MTT)
This assay determines the effect of the synthesized compounds on the viability and proliferation of cancer cell lines that overexpress VEGFR-2, such as HepG-2 (hepatocellular carcinoma) or HCT-116 (colorectal carcinoma).[18][19][20]
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration that inhibits cell growth by 50%.
Data Interpretation and Expected Outcomes
The goal is to identify compounds with potent and selective inhibitory activity. A successful compound will exhibit a low IC₅₀ value in the VEGFR-2 kinase assay, ideally in the nanomolar range, and will also show potent anti-proliferative activity in relevant cancer cell lines.
Table 1: Representative IC₅₀ Values for Thieno-pyrimidine Based VEGFR-2 Inhibitors
| Compound Class | VEGFR-2 IC₅₀ (nM) | Reference Cell Line | Reference |
| Thieno[2,3-d]pyrimidine | 73 | HepG2 | [10] |
| Thieno[2,3-d]pyrimidine | 68 | HepG2 | [19] |
| Nicotinamide-Thieno[2,3-d]pyrimidine | 60.83 | HCT-116 | [18] |
| Thieno[3,2-d]pyrimidine | 3,300 | - | [9] |
| 1,3,4-Thiadiazole-Thiophene | 8 | HepG2 | [21] |
| Reference Drug (Sorafenib) | ~50-90 | (various) | [18][21] |
This table provides benchmark data from the literature to contextualize experimental results. Potency can vary significantly based on the specific substitutions on the core scaffold.
Troubleshooting
-
Synthesis:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Consider using a higher boiling point solvent like DMF or microwave irradiation to improve reaction kinetics.
-
Side Products: Impurities in the starting amine can lead to side reactions. Purify starting materials if necessary. Purification via column chromatography should separate most common impurities.
-
-
Kinase Assay:
-
High Variability: Ensure thorough mixing and accurate pipetting. Allow all reagents to equilibrate to the correct temperatures before use.
-
No Inhibition: Confirm compound solubility in the assay buffer. Precipitated compound will not be active. Verify the activity of the enzyme with a known inhibitor (positive control).
-
Conclusion
1H-thieno[3,2-d]oxazine-2,4-dione serves as an efficient and versatile precursor for the construction of thieno[3,2-d]pyrimidine libraries. Its predictable reactivity allows for the rapid generation of novel compounds that can be screened for VEGFR-2 inhibitory activity. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and biological evaluation of these potential anti-angiogenic agents, enabling researchers in drug discovery to explore this promising chemical space.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Thieno[3,2-d][1,3]oxazine-2,4-dione | CymitQuimica [cymitquimica.com]
- 8. Reactivity study of this compound toward the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mch.estranky.sk [mch.estranky.sk]
- 10. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1h,2h,4h-Thieno[3,2-d][1,3]oxazine-2,4-dione | 78756-28-2 | DDA75628 [biosynth.com]
- 13. chemscene.com [chemscene.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Reactions of 1H-thieno[3,2-d]oxazine-2,4-dione
Introduction: The Strategic Value of the Thieno[3,2-d]oxazine-2,4-dione Scaffold
The 1H-thieno[3,2-d]oxazine-2,4-dione scaffold, an analogue of the well-known isatoic anhydride, represents a cornerstone in contemporary medicinal chemistry and drug discovery. Its strategic importance lies in its ability to serve as a versatile precursor to a multitude of fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines and thieno[3,2-e][1][2]diazepines. These resulting scaffolds are integral to the development of novel therapeutics, including potent and selective kinase inhibitors for oncology, as well as agents with antianaphylactic and other biological activities.[3] The thiophene-fused ring system imparts unique electronic properties and conformational rigidity, often leading to enhanced binding affinity and selectivity for biological targets compared to its benzenoid counterparts.
Mastery of the regioselective reactions of 1H-thieno[3,2-d]oxazine-2,4-dione is therefore a critical skillset for researchers aiming to generate novel chemical entities with therapeutic potential. This guide provides an in-depth exploration of the key regioselective transformations of this scaffold, focusing on the underlying chemical principles that govern their selectivity. We will present detailed, field-proven protocols for N-alkylation and nucleophilic ring-opening reactions, designed to be self-validating and readily adaptable for library synthesis and lead optimization campaigns.
Understanding the Regioselectivity: A Tale of Two Reactive Centers
The reactivity of 1H-thieno[3,2-d]oxazine-2,4-dione is dominated by two principal sites of attack: the acidic N1-proton and the electrophilic C4-carbonyl. The remarkable regioselectivity observed in its reactions stems from the distinct electronic nature of these positions.
N1-Alkylation and Acylation: The Acidic Proton
The proton at the N1 position is significantly more acidic than a typical amide proton due to its inclusion in a cyclic imide-like structure. Deprotonation at N1 generates an anion that is stabilized by resonance delocalization across both the C2 and C4 carbonyl groups. This enhanced acidity allows for selective deprotonation with moderately strong bases, followed by reaction with electrophiles.
C4-Carbonyl Attack: The More Electrophilic Carbonyl
The molecule possesses two carbonyl groups at C2 and C4. The C4 carbonyl is part of a mixed anhydride (carbamoyl-carboxylic anhydride) linkage, making it significantly more electrophilic and a better leaving group upon nucleophilic attack compared to the C2 carbonyl, which is part of a more stable carbamate system. This differential reactivity is the cornerstone of regioselective ring-opening reactions.
Caption: Key regioselective reaction pathways of the scaffold.
Part 1: Regioselective N-Alkylation
Selective functionalization at the N1 position preserves the oxazinedione ring for subsequent modifications or for its intrinsic biological activity. This reaction proceeds via deprotonation of the N1-proton followed by nucleophilic attack on an alkyl halide or other suitable electrophile.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal as they irreversibly deprotonate the N1 position, driving the reaction to completion. Milder bases such as potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents, and offer easier workup. Strong, nucleophilic bases (e.g., NaOH, NaOMe) should be avoided as they can competitively induce ring-opening at the C4 position.[4]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base and the resulting anion without interfering with the reaction.
-
Temperature: The reaction is typically conducted at room temperature. Gentle heating may be required for less reactive alkylating agents, but excessive heat should be avoided to minimize side reactions.[4]
Protocol 1: N-Alkylation of 1H-thieno[3,2-d]oxazine-2,4-dione
This is a representative protocol adapted from established procedures for the N-alkylation of isatoic anhydrides.[5]
Materials:
-
1H-thieno[3,2-d]oxazine-2,4-dione (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-thieno[3,2-d]oxazine-2,4-dione.
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Effervescence (H₂ gas) will be observed.
-
Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Self-Validation:
-
TLC Analysis: Monitor the reaction progress against the starting material. The product should have a different Rf value.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal and the appearance of signals corresponding to the new alkyl group in the NMR spectra are key indicators of a successful reaction.
| Parameter | Condition | Rationale |
| Base | NaH (1.2 eq) | Strong, non-nucleophilic base for complete deprotonation. |
| Solvent | Anhydrous DMF | Polar aprotic, effectively solvates ions. |
| Temperature | 0 °C to RT | Controls reaction rate and minimizes side reactions. |
| Electrophile | Alkyl Halide (1.1 eq) | Standard electrophile for Sₙ2 reaction. |
| Workup | Sat. aq. NH₄Cl | Safely quenches excess NaH. |
Part 2: Regioselective Ring-Opening with Nucleophiles
The reaction of 1H-thieno[3,2-d]oxazine-2,4-dione with nucleophiles, particularly amines, is a powerful strategy for constructing more complex fused heterocyclic systems. The reaction proceeds via a regioselective nucleophilic acyl substitution at the C4 carbonyl, leading to a ring-opened intermediate that can undergo subsequent intramolecular cyclization.
Protocol 2: One-Pot Synthesis of 3,4-dihydro-1H-thieno[3,2-e][1][2]diazepine-2,5-diones
This protocol is based on the well-established reaction with α-amino acids.[6][7]
Caption: Workflow for thieno[1][2]diazepine-2,5-dione synthesis.
Materials:
-
1H-thieno[3,2-d]oxazine-2,4-dione (1.0 eq)
-
α-Amino acid (e.g., Glycine, Alanine, 1.1 eq)
-
Aqueous base (e.g., 1 M NaOH or triethylamine)
-
Solvent (e.g., water, dioxane, or a mixture)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Suspend 1H-thieno[3,2-d]oxazine-2,4-dione in the chosen solvent.
-
Add the α-amino acid, followed by the base.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC. The reaction time can vary from 2 to 12 hours depending on the amino acid used.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitation: Acidify the solution with 1 M HCl to a pH of ~2-3.
-
The product will typically precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities.
-
Dry the product under vacuum. Further purification is often not necessary, but recrystallization can be performed if needed.
Self-Validation:
-
Characterization: The product structure is confirmed by NMR and mass spectrometry. Key ¹H NMR signals will include the thiophene protons, the α-proton from the amino acid residue, and amide N-H protons.
-
Yields: Reported yields for this transformation are typically in the range of 41-75%.[6]
| Parameter | Condition | Rationale |
| Nucleophile | α-Amino acid (1.1 eq) | Provides both the nucleophilic amine and the carboxylic acid for subsequent cyclization. |
| Solvent | Water or Dioxane/Water | Green solvent choice, facilitates dissolution of the amino acid salt. |
| Base | NaOH or Et₃N | Deprotonates the carboxylic acid and facilitates the nucleophilic attack of the amine. |
| Temperature | Reflux | Provides energy for both the ring-opening and the final cyclization/dehydration step. |
| Workup | Acidification (HCl) | Neutralizes the base and protonates the product, causing it to precipitate. |
Conclusion and Future Directions
The regioselective reactions of 1H-thieno[3,2-d]oxazine-2,4-dione offer a robust and efficient entry into privileged heterocyclic scaffolds for drug discovery. The protocols detailed herein for N-alkylation and nucleophilic ring-opening provide a solid foundation for the synthesis of diverse compound libraries. The predictable regioselectivity, governed by the inherent electronic properties of the scaffold, allows for rational design and synthesis of novel analogues. Future explorations could involve expanding the scope of nucleophiles in ring-opening reactions to include carbon nucleophiles (e.g., Grignard reagents) or developing catalytic, enantioselective versions of these transformations to access chiral products.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Reactivity study of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione toward the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Reactions with 1H-Thieno[3,2-d]oxazine-2,4-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-thieno[3,2-d]oxazine-2,4-dione. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of novel compounds using this versatile building block. Our focus is to move beyond simple procedural steps and delve into the causality of reaction outcomes, empowering you to optimize your syntheses and overcome common challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of 1H-thieno[3,2-d]oxazine-2,4-dione and what type of reactions does it typically undergo?
The primary reactive sites on 1H-thieno[3,2-d]oxazine-2,4-dione are the two carbonyl carbons within the oxazine-dione ring. This moiety functions as a cyclic anhydride, making it highly susceptible to nucleophilic acyl substitution.[1] The most common reactions involve nucleophilic attack at the C4 carbonyl, leading to ring-opening. This reactivity is frequently exploited for the synthesis of a variety of heterocyclic compounds, most notably in reactions with amines and amino acids to generate fused diazepine derivatives.[2]
Q2: I am reacting 1H-thieno[3,2-d]oxazine-2,4-dione with an α-amino acid to synthesize a thieno[3,2-e][3][4]diazepine-2,5-dione, but I am observing a significant amount of a byproduct. What is this likely to be?
The most common byproduct in this reaction is the ring-opened intermediate, a 3-amino-N-(substituted)-thiophene-2-carboxamide . This occurs when the nucleophilic amino acid attacks the C4 carbonyl of the 1H-thieno[3,2-d]oxazine-2,4-dione, leading to the opening of the oxazine-dione ring.[3] If the subsequent intramolecular cyclization to form the desired seven-membered diazepine ring does not proceed to completion, this linear amide will be a major contaminant in your crude product.
II. Troubleshooting Guide: Common Byproducts and Solutions
This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions for reactions involving 1H-thieno[3,2-d]oxazine-2,4-dione.
Problem 1: Predominance of the Ring-Opened Amide Byproduct
Symptoms:
-
LC-MS analysis of the crude reaction mixture shows a major peak corresponding to the mass of the desired product + 18 (addition of water), or the mass of the starting thienooxazinedione and the amino acid.
-
¹H NMR of the crude product shows broad amide and amine protons that are inconsistent with the cyclized product.
Causality: The formation of the ring-opened amide is the initial step in the reaction sequence. The subsequent intramolecular cyclization is often the rate-limiting step and can be sensitive to reaction conditions. Factors that can inhibit this cyclization include:
-
Steric Hindrance: Bulky substituents on the amino acid can disfavor the conformation required for cyclization.
-
Inappropriate Base: While a base is often required to deprotonate the amino acid's carboxylic acid, a strong base can also deprotonate the newly formed amide, creating a less nucleophilic species for the final cyclization. Strong bases can also promote hydrolysis of the starting material.[4]
-
Low Temperature: The cyclization step often requires thermal energy to overcome the activation barrier.
-
Solvent Effects: The choice of solvent can influence the solubility of intermediates and the transition state of the cyclization.
Troubleshooting Solutions:
| Solution ID | Action | Rationale |
| TS-1A | Optimize Base Selection: Switch to a milder, non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). Use stoichiometric amounts rather than a large excess. | A milder base will facilitate the initial reaction without significantly deprotonating the intermediate amide, thus favoring the subsequent cyclization. |
| TS-1B | Increase Reaction Temperature: After the initial ring-opening (which is often exothermic), consider heating the reaction mixture to reflux. | Providing thermal energy can help overcome the activation barrier for the intramolecular cyclization, driving the reaction towards the desired product. |
| TS-1C | Solvent Screening: Experiment with different aprotic solvents of varying polarity, such as DMF, DMSO, or dioxane. | The optimal solvent will solubilize all reactants and intermediates effectively, facilitating the desired molecular interactions for cyclization. |
| TS-1D | Use of a Dehydrating Agent: For the final cyclization step, consider the addition of a mild dehydrating agent. | This can help to drive the equilibrium towards the cyclized product by removing the water molecule formed during the condensation. |
Problem 2: Hydrolysis of 1H-Thieno[3,2-d]oxazine-2,4-dione
Symptoms:
-
A significant amount of unreacted starting amino acid is observed in the crude product.
-
LC-MS analysis shows a peak corresponding to the hydrolyzed starting material, 3-aminothiophene-2-carboxylic acid.
Causality: The anhydride-like nature of 1H-thieno[3,2-d]oxazine-2,4-dione makes it susceptible to hydrolysis, especially in the presence of water and a base. This side reaction consumes the starting material, reducing the overall yield of the desired product.
Troubleshooting Solutions:
| Solution ID | Action | Rationale |
| TS-2A | Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizing the presence of water will prevent the hydrolysis of the sensitive oxazine-dione ring. |
| TS-2B | Order of Addition: Add the base to the solution of the amino acid and 1H-thieno[3,2-d]oxazine-2,4-dione last, and do so slowly. | This minimizes the time the starting material is exposed to basic conditions in the presence of any trace water before the primary reaction with the amino acid can occur. |
Problem 3: Formation of Decarboxylated Byproducts
Symptoms:
-
Observation of unexpected byproducts with a lower molecular weight than the desired product, corresponding to the loss of CO₂.
-
Gas evolution (effervescence) during the reaction.
Causality: While less common under controlled conditions, elevated temperatures in the presence of certain catalysts or bases can lead to the decarboxylation of the oxazine-dione ring or the intermediate amino acid derivative.
Troubleshooting Solutions:
| Solution ID | Action | Rationale |
| TS-3A | Moderate Reaction Temperature: Avoid excessive heating. Monitor the reaction temperature carefully, especially during the initial exothermic phase. | Lowering the temperature will reduce the likelihood of thermally induced decarboxylation. |
| TS-3B | Careful Catalyst Selection: If using a catalyst, ensure it is not known to promote decarboxylation under the reaction conditions. | Some Lewis acids or transition metal catalysts can facilitate decarboxylation pathways. |
III. Experimental Protocols & Workflows
General Protocol for the Synthesis of 3,4-Dihydro-1H-thieno[3,2-e][3][4]diazepine-2,5-diones
This protocol is a starting point and may require optimization based on the specific amino acid used.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1H-thieno[3,2-d]oxazine-2,4-dione (1.0 eq) and the desired α-amino acid (1.1 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable aprotic solvent) to achieve a concentration of 0.1-0.5 M.
-
Base Addition: Slowly add diisopropylethylamine (DIPEA) (1.2 eq) to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the initial ring-opening. Monitor the progress by TLC or LC-MS.
-
Cyclization: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as indicated by monitoring.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in reactions with 1H-thieno[3,2-d]oxazine-2,4-dione.
Reaction Mechanism and Byproduct Formation
Caption: The reaction mechanism and pathways to common byproducts.
IV. References
-
Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427–1435. --INVALID-LINK--
-
Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. III. Reactions with Primary and Secondary Amines. The Journal of Organic Chemistry, 18(11), 1427–1435. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. --INVALID-LINK--
-
Kravchenko, D. V., et al. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1836–1841. --INVALID-LINK--
-
Coppola, G. M. (1980). Isatoic Anhydride. III. Reactions with Primary and Secondary Amines. The Journal of Organic Chemistry, 45(14), 2871-2875. --INVALID-LINK--
-
Díaz-Mochón, J. J., et al. (2007). Reactivity study of 1H-thieno[3,2-d][4][5]oxazine-2,4-dione toward the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][4][6]diazepine-2,5-dione analogues. The Journal of Organic Chemistry, 72(7), 2662–2665. --INVALID-LINK--
-
Dotsenko, V. V., et al. (2018). Reactions of N-(2-Chloroacetyl)-α-amino Acids with 3-Cyanopyridine-2(1H)-thiones. New Promising Route to 3,4-Dihydropyrido[3′,2′:4,5]thieno[3,2-e][4][6]diazepine-2(1H),5. ChemMedChem, 13(15), 1589-1603. --INVALID-LINK--
-
Dömling, A., et al. (2012). 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity. Molecules, 17(10), 11956–11977. --INVALID-LINK--
-
Mironov, M. A., et al. (2021). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 26(22), 6899. --INVALID-LINK--
-
EvitaChem. (n.d.). 2,3,4,5-tetrahydro-1H-thieno[3,2-e][4][6]diazepine. --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 15. Synthesis of 1H-thieno[2,3-d][4][5]oxazine-2,4-dione (50). --INVALID-LINK--
-
Gryder, B. E., et al. (2013). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Tetrahedron, 69(46), 9656-9662. --INVALID-LINK--
-
Tsoleridis, C. A., et al. (2020). Investigation for the easy and efficient synthesis of 1H-benzo[d][4][5]oxazine-2,4-diones. RSC Advances, 10(48), 28833–28844. --INVALID-LINK--
-
Wang, Z., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(18), 3326. --INVALID-LINK--
-
Zeynizadeh, B., et al. (2018). Efficient synthesis of some[4][5]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 8(1), 17947. --INVALID-LINK--
-
ResearchGate. (n.d.). Reactivity Study of 1H-Thieno[3,2-d][4][5]oxazine-2,4-dione Toward the Synthesis of Bicyclic 3,4-Dihydro-1H-thieno[3,2-e][4][6]diazepine-2,5-dione Analogues. --INVALID-LINK--
-
Guisado, O., et al. (2005). Valuable Versatile Reactivity of Thiaisatoic Anhydrides: Expedient Solid-Phase Synthesis of Thieno[4][6]diazepine-2,5-diones. QSAR & Combinatorial Science, 24(6), 753-757. --INVALID-LINK--
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2019). Developments in The Synthesis of Certain Novel[4][5]-Oxazine Derivatives and its Biological Activities. --INVALID-LINK--
-
Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[4][5]-Oxazine Derivatives. Der Pharma Chemica, 10(5), 110-117. --INVALID-LINK--
-
PubChem. (n.d.). 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. --INVALID-LINK--
-
El-Saghier, A. M. M. (2012). Facile Synthesis of Some Novel Pyrido[3', 2': 4, 5]thieno[2,3-b][4][6]thiazine-8-carboxylic Acids. Molecules, 17(12), 14138–14148. --INVALID-LINK--
-
El-Sayed, M. S., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][4][5][7]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 632. --INVALID-LINK--
-
Al-Jbouri, H. A. A., & Al-Jbouri, R. A. A. (2020). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 36(4), 696-704. --INVALID-LINK--
-
Boumoud, B., et al. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 20(8), 13680–13693. --INVALID-LINK--
-
ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity study of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione toward the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myttex.net [myttex.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Thiaisatoic Anhydride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiaisatoic anhydride (TIA) and its derivatives. TIA is a versatile reagent for the synthesis of sulfur-containing heterocycles, most notably benzothiazinones, which are of significant interest in medicinal chemistry.[1][2] However, the journey from reaction flask to purified product is often fraught with challenges, from stubborn emulsions to elusive crystals.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common purification issues and optimize your workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification process.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: Your crude product will typically contain a mixture of unreacted starting materials (TIA, amine), the desired product, and several potential byproducts. The most common byproduct results from the hydrolysis of thiaisatoic anhydride by trace moisture, forming a 2-mercaptobenzoic acid derivative.[3][4] Additionally, the carboxylic acid generated during the primary reaction between TIA and an amine can react with excess amine to form a salt, which can complicate extraction.[5][6]
Q2: My reaction mixture is a thick, unfilterable slurry after completion. How should I proceed with the workup?
A: A thick slurry often indicates that your product or a byproduct has precipitated from the reaction solvent. Do not attempt to filter at this stage, as you risk significant product loss. Instead, proceed directly to a liquid-liquid extraction. Choose an appropriate organic solvent that is immiscible with water and in which your desired product is soluble. Add this solvent to the reaction flask, followed by an aqueous solution (e.g., water, brine, or a dilute base like NaHCO₃) to dissolve inorganic salts and polar impurities. This should result in a biphasic mixture that can be separated.
Q3: During a liquid-liquid extraction, how can I definitively tell which layer is aqueous and which is organic?
A: While the aqueous layer is often, but not always, the bottom layer, you should never assume.[7] The simplest method is the "drop test": add a few drops of water to the separatory funnel.[8] The layer that the water drops merge with is the aqueous layer. Alternatively, you can consult a solvent density table. Halogenated solvents like dichloromethane (DCM) and chloroform are denser than water and will form the bottom layer, while common solvents like ethyl acetate, diethyl ether, and toluene are less dense and will form the top layer.
Q4: My product appears to be irreversibly stuck to the silica gel in my chromatography column. What happened and what can I do?
A: This often occurs if your product is highly polar or basic. Basic compounds, such as those containing amine functionalities, can interact very strongly with the acidic silica gel surface.[9] To elute your compound, you may need to switch to a much more polar mobile phase, such as 10-20% methanol in DCM. If that fails, you can try adding a small amount (1-2%) of a competitive base like triethylamine or ammonium hydroxide to the eluent.[9] For future purifications, consider deactivating the silica gel with triethylamine before running the column or using an alternative stationary phase like alumina.
Q5: I've tried cooling my solution, scratching the flask, and seeding, but I'm not getting any crystals. What are my options?
A: If standard crystallization techniques fail, your compound may be an oil, or you may have an impure mixture that is inhibiting crystallization. First, re-purify a small sample by column chromatography to ensure high purity. If it still fails to crystallize, you have several options:
-
Two-Solvent Recrystallization: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.[10]
-
Trituration: If the compound is an amorphous solid or a thick oil, repeatedly wash it with a solvent in which the desired product is insoluble but the impurities are soluble.
-
Salt Formation: If your compound has a basic handle (like an amine), you can try forming a salt (e.g., hydrochloride or tartrate), which often has better crystallinity.
Section 2: Troubleshooting Guide: Aqueous Workup & Extraction
Aqueous workup is the first line of defense in purification, but it is often where the most frustrating problems, like emulsions, arise.
Problem: Persistent Emulsion Formation During Extraction
An emulsion is a stable suspension of one liquid within another, appearing as a cloudy or opaque layer between the organic and aqueous phases that fails to separate.[11]
-
Causality: Emulsions are stabilized by surfactant-like molecules that reduce the interfacial tension between the two immiscible liquids.[12][13] In TIA reactions, unreacted starting materials, salts of the amine, or certain byproducts can act as these emulsifying agents. Vigorous shaking of the separatory funnel exacerbates the problem.[12]
-
Solutions (Proceed in this order):
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[11]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod to encourage the droplets to coalesce.[11]
-
Increase Ionic Strength ("Salting Out"): Add a saturated solution of sodium chloride (brine).[12] This increases the polarity of the aqueous phase, forcing organic-soluble components into the organic layer and helping to break the emulsion.
-
Change Solvent Polarity: Add a small amount of a different organic solvent to alter the properties of the organic phase, which can help dissolve the emulsifying agent.[12]
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets.[11]
-
Caption: Decision tree for resolving emulsions.
Problem: Only One Phase is Formed After Adding Solvents
-
Causality: This typically occurs if the reaction was run in a water-miscible solvent like ethanol, methanol, or THF.[11] This co-solvent can solubilize both the aqueous and organic layers, preventing them from separating.
-
Solutions:
-
Solvent Removal: Before extraction, remove the water-miscible reaction solvent using a rotary evaporator. Re-dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate, DCM) and then proceed with the aqueous wash.
-
Dilution: Add a significant volume of both the organic solvent and water (or brine) to dilute the co-solvent until phase separation is achieved.[11] This method is less efficient and uses more solvent.
-
Section 3: Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful tool for separating compounds based on their polarity.[14][15] However, success depends heavily on choosing the right conditions.
Problem: Poor Separation of Product and Impurities
-
Causality: The polarity difference between your product and the impurity is insufficient for the chosen solvent system (mobile phase) and stationary phase.
-
Solutions:
-
Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to test various solvent systems.[14] Aim for a system that gives your product an Rf value of ~0.2-0.4 and maximizes the separation from impurities.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[9]
-
Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase. Alumina is a good alternative for basic compounds. Reversed-phase silica (C18) is suitable for separating compounds based on hydrophobicity rather than polarity.[16]
-
Problem: Product Streaking or Tailing on the Column
-
Causality: Tailing is often caused by the compound interacting too strongly with the stationary phase. This can be due to:
-
Acidity/Basicity: Acidic compounds on basic alumina or basic compounds on acidic silica.
-
Overloading: Too much sample has been loaded onto the column.
-
Insolubility: The compound is not fully soluble in the mobile phase.
-
-
Solutions:
-
Add a Modifier: For basic compounds on silica, add 0.5-2% triethylamine to the eluent. For acidic compounds, add 0.5-2% acetic acid.
-
Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Dry Loading: If the compound has poor solubility in the starting eluent, adsorb it onto a small amount of silica gel first.[9] Evaporate the solvent to get a free-flowing powder, then load this powder onto the top of the column.
-
| Problem | Primary Cause | Solution | Reference |
| No Elution | Solvent is not polar enough. | Increase eluent polarity (e.g., add MeOH). | [14] |
| Poor Separation | Incorrect solvent system. | Optimize eluent with TLC; use a gradient. | [9] |
| Streaking/Tailing | Strong stationary phase interaction. | Add a modifier (e.g., Et₃N for bases). | [9] |
| Cracked Column | Improper packing or solvent change. | Repack column; avoid drastic solvent polarity changes. | [9] |
Table 1: Summary of Common Column Chromatography Issues.
Section 4: Troubleshooting Guide: Crystallization
Crystallization is often the final and most crucial step for obtaining a highly pure solid product.[17][18]
Problem: Product "Oils Out" Instead of Crystallizing
-
Causality: The solution has become supersaturated at a temperature above the melting point of your compound, or significant impurities are present that are depressing the melting point and interfering with lattice formation.
-
Solutions:
-
Slow Down Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oiling.[18]
-
Use More Solvent: The concentration of your compound may be too high. Re-heat the solution to dissolve the oil, add more solvent, and attempt to cool again.
-
Switch to a Two-Solvent System: Dissolve the oil in a minimal amount of a good solvent. Slowly add a poor solvent dropwise with vigorous stirring at room temperature. The localized supersaturation can sometimes induce crystallization.[10]
-
Caption: Logic for selecting a crystallization method.
Problem: Product Crystals are Colored or Impure
-
Causality: Colored impurities have co-precipitated with your product. This happens when the impurity is adsorbed onto the surface of the growing crystals.
-
Solutions:
-
Charcoal Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[17] The charcoal will adsorb many colored, highly conjugated impurities. Use with caution, as it can also adsorb your product.
-
Re-crystallization: Perform the crystallization a second time. The purity of the crystals generally increases with each successive recrystallization.
-
Section 5: Protocols & Methodologies
Protocol 1: General Aqueous Workup for TIA Reactions
-
Cool the completed reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., THF, EtOH), remove it under reduced pressure.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted basic amines).
-
Saturated NaHCO₃ solution (to remove unreacted acidic TIA and its hydrolysis byproduct).
-
Water.
-
Saturated NaCl (brine) (to remove bulk water from the organic layer).[12]
-
-
Drain the organic layer into an Erlenmeyer flask. Crucially, do not discard any layers until you have confirmed your product is in the desired phase. [7][8]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter away the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Two-Solvent Recrystallization
-
Select a pair of miscible solvents: one in which your compound is soluble ("good" solvent) and one in which it is insoluble ("poor" solvent).[10]
-
Place the crude, oily product in an Erlenmeyer flask.
-
Heat the flask gently and add the "good" solvent dropwise until the compound just dissolves. Use the absolute minimum amount.
-
While the solution is still warm and stirring, add the "poor" solvent dropwise until the solution becomes persistently cloudy.[10]
-
Add one or two drops of the "good" solvent to make the solution clear again.
-
Remove the flask from heat, cover it, and allow it to cool slowly to room temperature, then in an ice bath.
-
Collect the resulting crystals by vacuum filtration, washing with a small amount of cold "poor" solvent.[10][18]
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 7. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. column-chromatography.com [column-chromatography.com]
- 16. researchgate.net [researchgate.net]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1H-thieno[3,2-d]oxazine-2,4-dione
Welcome to the dedicated technical support guide for the synthesis of 1H-thieno[3,2-d]oxazine-2,4-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate, analogous to isatoic anhydride, its successful synthesis is crucial for the development of a wide range of biologically active molecules.[1]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during its synthesis.
General Synthetic Scheme
The most common and reliable method for synthesizing 1H-thieno[3,2-d]oxazine-2,4-dione involves the cyclization of a 3-aminothiophene-2-carboxylic acid or its corresponding ester. This is typically achieved using a phosgene equivalent, with triphosgene being the modern reagent of choice due to its solid nature and comparative safety.[2]
Caption: General reaction for the synthesis of 1H-thieno[3,2-d]oxazine-2,4-dione.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: I am experiencing very low to no yield of the desired 1H-thieno[3,2-d]oxazine-2,4-dione. What are the likely causes and how can I improve the outcome?
Low or no yield is a common issue and can often be attributed to a few key factors. Systematically investigating these possibilities is the most effective approach.
Possible Causes & Solutions:
-
Poor Quality of Starting Material: The stability of 3-aminothiophene-2-carboxylic acid and its derivatives can be a concern. These compounds can be prone to oxidation or decarboxylation, especially if not stored properly.
-
Recommendation: Always use freshly prepared or purified starting material. Confirm the purity by NMR and melting point analysis before starting the reaction. Older batches should be re-analyzed. Some aminothiophenes are known to decompose on heating, so careful handling is necessary.[3]
-
-
Inactive or Decomposed Triphosgene: Triphosgene (bis(trichloromethyl) carbonate) is highly sensitive to moisture. Contamination with water will lead to its decomposition, rendering it ineffective for the cyclization reaction.
-
Recommendation: Use a fresh bottle of triphosgene or one that has been stored under anhydrous conditions. It is advisable to handle triphosgene in a glovebox or under an inert atmosphere.
-
-
Suboptimal Reaction Conditions: The cyclization reaction is sensitive to temperature and the choice of base and solvent.
-
Recommendation:
-
Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C) during the addition of triphosgene to control the initial exothermic reaction and prevent side product formation. After the initial addition, the reaction may require gentle heating to proceed to completion.
-
Solvent Choice: A dry, aprotic solvent such as THF or dioxane is crucial. Ensure your solvent is freshly distilled or from a sealed bottle to minimize water content.
-
Base Selection: A non-nucleophilic base like triethylamine or pyridine is commonly used. The purity of the base is also important.
-
-
-
Formation of Side Products: The formation of polymeric materials or other side products can consume your starting material and reduce the yield of the desired product.
-
Recommendation: Slow, dropwise addition of a solution of triphosgene to the solution of the aminothiophene derivative at 0 °C can help to minimize the formation of oligomeric side products by maintaining a low concentration of the reactive intermediate.
-
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low product yield.
Q2: My reaction mixture turns into an intractable dark polymer. What is happening and how can I prevent this?
The formation of a dark, polymeric substance is a strong indication of uncontrolled side reactions.
Possible Causes & Solutions:
-
Excessive Reactivity: The reaction of the amino group with the phosgene equivalent generates a highly reactive isocyanate intermediate. If the concentration of this intermediate is too high, it can polymerize.
-
Recommendation: As mentioned previously, ensure slow, controlled addition of triphosgene. Running the reaction at a more dilute concentration can also help to favor the intramolecular cyclization over intermolecular polymerization.
-
-
Reaction Temperature Too High: High temperatures can accelerate the rate of polymerization and other decomposition pathways.
-
Recommendation: Maintain a low temperature (0 °C to room temperature) for the majority of the reaction time. Only gently heat if monitoring (e.g., by TLC) shows that the reaction is not proceeding.
-
Q3: I am having difficulty purifying the final product. What are the best methods?
Purification can be challenging due to the product's moderate polarity and potential for decomposition.
Possible Causes & Solutions:
-
Product Instability: The oxazine-dione ring can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Recommendation:
-
Work-up: Use a neutral aqueous wash during the work-up. Avoid strong acids or bases.
-
Chromatography: If column chromatography is necessary, use a neutral stationary phase like silica gel and a non-protic eluent system (e.g., hexane/ethyl acetate or dichloromethane/ethyl acetate). It is advisable to run the column quickly to minimize contact time with the silica.
-
-
-
Crystallization Issues: The product may be slow to crystallize or may precipitate with impurities.
-
Recommendation:
-
Solvent Screening: Experiment with different solvent systems for recrystallization. A combination of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, diethyl ether) is often effective.
-
Trituration: If the crude product is an oil or an amorphous solid, triturating with a non-polar solvent like hexane or diethyl ether can help to induce crystallization and remove non-polar impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with triphosgene?
Triphosgene is a safer alternative to phosgene gas but is still highly toxic and must be handled with extreme care.[2] It can decompose to release phosgene, especially in the presence of moisture or at elevated temperatures.[4]
-
Engineering Controls: Always handle triphosgene in a certified chemical fume hood with good airflow.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety goggles. In some situations, a face shield and respiratory protection may be necessary.
-
Quenching: Any residual triphosgene and the reaction mixture should be quenched carefully with a basic solution (e.g., sodium hydroxide solution) in the fume hood before disposal.
Q2: Can I use other phosgene equivalents for this synthesis?
Yes, other phosgene equivalents like diphosgene can be used. However, triphosgene is generally preferred due to its solid state, which makes it easier and safer to handle and weigh. The reaction stoichiometry will differ depending on the reagent used (1 equivalent of triphosgene is equivalent to 3 equivalents of phosgene).
Q3: What are the characteristic spectroscopic signals for 1H-thieno[3,2-d]oxazine-2,4-dione?
-
¹H NMR: You should expect to see signals for the two protons on the thiophene ring, as well as a broad singlet for the N-H proton.
-
¹³C NMR: Look for two carbonyl carbon signals in the range of 150-165 ppm.
-
IR Spectroscopy: There should be two characteristic carbonyl stretching frequencies, typically one around 1750-1780 cm⁻¹ (anhydride C=O) and another around 1700-1730 cm⁻¹ (carbamate C=O). A peak for the N-H stretch will also be present around 3200-3300 cm⁻¹.
Experimental Protocol
Synthesis of 1H-thieno[3,2-d]oxazine-2,4-dione
Disclaimer: This is a representative protocol and may require optimization based on the specific substrate and laboratory conditions. Always perform a risk assessment before carrying out any new procedure.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Triphosgene (BTC)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture back to 0 °C and carefully quench any unreacted phosgene equivalents by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.
-
References
- 1. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Navigating Solvent Effects in Thiaisatoic Anhydride Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiaisatoic anhydride applications. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the nuanced role of solvents in the reactivity of thiaisatoic anhydride. This resource moves beyond simple protocols to explain the 'why' behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Understanding the Core Reactivity of Thiaisatoic Anhydride
Thiaisatoic anhydride is a valuable heterocyclic building block, primarily utilized in the synthesis of various nitrogen- and sulfur-containing compounds, most notably quinazolinones and related scaffolds of medicinal interest. Its reactivity is dominated by the electrophilic nature of its two carbonyl groups, making it susceptible to nucleophilic attack. The key reaction is a nucleophilic acyl substitution, typically involving ring-opening of the anhydride.
The choice of solvent is not merely a medium for the reaction but a critical parameter that can dictate reaction rates, product yields, and even the formation of side products. Solvents influence the solubility of reactants, stabilize or destabilize transition states, and can directly participate in the reaction mechanism.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during experimentation with thiaisatoic anhydride, with a focus on solvent-related effects.
Q1: My reaction of thiaisatoic anhydride with a primary amine is sluggish or incomplete. What role could the solvent be playing?
A1: This is a frequent challenge and often points to suboptimal solvent choice. The nucleophilicity of the amine is paramount for the initial attack on the anhydride.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can be problematic. Their ability to form hydrogen bonds can lead to the formation of a "solvent cage" around the amine nucleophile. This solvation shell can sterically hinder the amine's approach to the electrophilic carbonyl carbon of the thiaisatoic anhydride, thereby reducing its effective nucleophilicity and slowing down the reaction. While reactants may be soluble, the reaction kinetics can be adversely affected.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are often the solvents of choice for this transformation. They possess high polarity to dissolve the reactants but lack the acidic protons that lead to extensive hydrogen bonding with the nucleophile. This leaves the amine "free" and highly reactive, generally leading to faster and more efficient reactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is often a major issue in these solvents. Both thiaisatoic anhydride and many amines have limited solubility in nonpolar media, leading to heterogeneous reaction mixtures and consequently, poor reaction rates.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, consider switching to DMF or acetonitrile.
-
Ensure Anhydrous Conditions: Water is a nucleophile and can compete with your amine, leading to hydrolysis of the thiaisatoic anhydride. Ensure your solvent and reagents are dry.[1][2]
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier, even in less ideal solvents.
Q2: I am observing significant byproduct formation, particularly the hydrolyzed dicarboxylic acid. How can I mitigate this?
A2: The formation of 2-mercaptobenzoic acid derivatives through hydrolysis is a common side reaction. This occurs when water, acting as a nucleophile, attacks the anhydride.
-
Protic Solvents: Protic solvents, especially if not rigorously dried, are a direct source of water. Alcohols can also act as nucleophiles, leading to ester byproducts.
-
Hygroscopic Solvents: Polar aprotic solvents like DMF and DMSO are hygroscopic and can absorb moisture from the atmosphere if not handled under anhydrous conditions.
Mitigation Strategies:
-
Use Anhydrous Solvents: Employ freshly dried solvents. For particularly sensitive reactions, consider using solvents from a solvent purification system or sealed bottles.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the introduction of atmospheric moisture.
-
Order of Addition: Adding the thiaisatoic anhydride to a solution of the amine in the solvent can sometimes be beneficial, as the desired nucleophile is already present to compete with any trace water.
Q3: Does solvent choice influence the regioselectivity of the initial nucleophilic attack?
A3: Thiaisatoic anhydride has two electrophilic carbonyl carbons. In an asymmetrical molecule, the electronic environment of these two positions could differ, potentially leading to regioselectivity. The solvent can influence this in several ways:
-
Polarity and Transition State Stabilization: Solvents with different polarities can differentially stabilize the two possible transition states of nucleophilic attack. A more polar solvent will better stabilize a more charge-separated transition state.
-
Specific Solvent Interactions: Solvents capable of specific interactions, such as hydrogen bonding, might preferentially interact with one part of the thiaisatoic anhydride molecule, sterically hindering or electronically favoring attack at one carbonyl over the other.
While for many simple primary and secondary amines the initial ring-opened product is the same regardless of which carbonyl is attacked, for more complex nucleophiles or under certain conditions, this could become a factor to consider.
Experimental Protocols: A Comparative Study
To illustrate the impact of solvent choice, consider the following generalized protocol for the reaction of thiaisatoic anhydride with a generic primary amine (R-NH₂).
Objective: Synthesize N-substituted-2-mercaptobenzamide.
Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.0 eq).
-
Add the chosen anhydrous solvent (see table below for suggestions).
-
Stir the solution until the amine is fully dissolved.
-
Add thiaisatoic anhydride (1.05 eq) portion-wise over 5 minutes.
-
Stir the reaction at the specified temperature and monitor by TLC or LC-MS.
-
Upon completion, process the reaction mixture accordingly (e.g., aqueous workup, extraction, crystallization).
Table 1: Solvent Selection and Expected Outcomes
| Solvent | Type | Typical Temperature (°C) | Expected Reaction Rate | Potential Issues |
| Dimethylformamide (DMF) | Polar Aprotic | 25 - 80 | High | Hygroscopic; can be difficult to remove. |
| Acetonitrile (ACN) | Polar Aprotic | 25 - 82 (reflux) | High | Lower boiling point may limit reaction temperature. |
| Tetrahydrofuran (THF) | Polar Aprotic | 25 - 66 (reflux) | Moderate to High | Lower polarity may affect solubility of some starting materials. |
| Ethanol (EtOH) | Polar Protic | 25 - 78 (reflux) | Slow to Moderate | Solvation of the amine can reduce its nucleophilicity. |
| Toluene | Nonpolar | 25 - 111 (reflux) | Very Slow / Incomplete | Poor solubility of reactants is highly likely. |
Visualizing the Reaction Mechanism and Solvent Effects
The fundamental reaction proceeds via a nucleophilic acyl substitution mechanism. The role of the solvent in mediating the reactivity of the nucleophile is a key concept.
Reaction Workflow
Caption: Generalized experimental workflow for the reaction of thiaisatoic anhydride with an amine.
Solvent Influence on Nucleophile Reactivity
Caption: Conceptual diagram illustrating the effect of protic vs. aprotic solvents on amine nucleophilicity.
Solubility Data
While specific solubility data for thiaisatoic anhydride is not extensively published, data for the closely related isatoic anhydride can provide a useful guide. The presence of the sulfur atom in thiaisatoic anhydride is not expected to dramatically alter its solubility profile in a qualitative sense.
Table 2: Solubility of Isatoic Anhydride in Various Solvents at 298.15 K (as a proxy)
| Solvent | Mole Fraction Solubility (x10³) | Classification |
| N,N-Dimethylformamide (DMF) | High | Polar Aprotic |
| Acetone | High | Polar Aprotic |
| Ethyl Acetate | Moderate | Polar Aprotic (borderline) |
| Methanol | Moderate | Polar Protic |
| Ethanol | Moderate | Polar Protic |
| Acetonitrile | Moderate | Polar Aprotic |
| Dichloromethane | Low | Polar Aprotic (borderline) |
| n-Hexane | Very Low | Nonpolar |
This data is for isatoic anhydride and should be used as a qualitative guide for thiaisatoic anhydride.
The high solubility in polar aprotic solvents like DMF and acetone aligns with their common use as effective reaction media for anhydride chemistry.
References
Navigating Regioselectivity in Thiaisatoic Anhydride Reactions: A Technical Support Guide
Welcome to the Technical Support Center for thiaisatoic anhydride chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize thiaisatoic anhydrides in the synthesis of quinazolinones and other heterocyclic scaffolds. We understand that controlling regioselectivity during the nucleophilic ring-opening of thiaisatoic anhydrides is a critical challenge that can significantly impact yield, purity, and the overall efficiency of your synthetic route.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying mechanistic principles. Our goal is to empower you with the knowledge to diagnose and solve regioselectivity issues in your own experiments.
Troubleshooting Guide: Poor Regioselectivity
Q1: My reaction of thiaisatoic anhydride with a primary amine is producing a mixture of the desired 2-amino-N-arylbenzamide and the undesired 2-(carboxyamino)thiobenzamide regioisomer. How can I improve the selectivity for the desired product?
This is a classic regioselectivity problem in thiaisatoic anhydride chemistry. The outcome of the reaction is determined by the site of the initial nucleophilic attack by the amine. There are two electrophilic carbonyl centers in thiaisatoic anhydride: C4 (adjacent to the sulfur atom) and C2 (part of the cyclic carbamate).
-
Attack at C4 leads to the desired intermediate, which upon decarboxylation yields the 2-aminobenzothioamide scaffold, a precursor to many quinazolinones.
-
Attack at C2 results in the formation of the undesired regioisomer.
Controlling this selectivity often comes down to modulating the relative electrophilicity of the two carbonyl carbons and the reaction conditions.
Underlying Principles: The C4 carbonyl is generally considered the "harder" electrophilic center, while the C2 carbonyl is "softer". The choice of nucleophile, solvent, and the presence of catalysts can influence which site is preferentially attacked.
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway.
-
Recommendation: If you are observing poor regioselectivity in a non-polar solvent (e.g., toluene, dioxane), consider switching to a polar aprotic solvent such as DMF or DMSO. Polar solvents can stabilize the charged tetrahedral intermediate formed during nucleophilic attack, potentially favoring one pathway over the other.
-
-
Temperature Control:
-
Recommendation: Run the reaction at a lower temperature. The activation energies for the two competing pathways may be different. By lowering the temperature, you can often favor the pathway with the lower activation energy, which may lead to the desired product. Start at 0 °C or even -20 °C and slowly warm the reaction mixture while monitoring the product distribution by LC-MS or TLC.
-
-
Nature of the Amine: The nucleophilicity and steric bulk of the amine play a crucial role.
-
Less Nucleophilic Amines: Aromatic amines, being less nucleophilic than aliphatic amines, can exhibit different selectivity profiles.
-
Sterically Hindered Amines: Bulky amines may preferentially attack the less sterically hindered carbonyl group. Analyze the steric environment around both carbonyls in your specific thiaisatoic anhydride derivative.
-
-
Use of Lewis Acids:
-
Recommendation: The addition of a catalytic amount of a Lewis acid can selectively activate one of the carbonyl groups. Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity. Experiment with mild Lewis acids such as MgCl₂, ZnCl₂, or Sc(OTf)₃. The coordination preference will depend on the specific Lewis acid and the substrate.
-
| Parameter | Condition A (Poor Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Solvent | Toluene | DMF or DMSO | Polar aprotic solvents can better stabilize charged intermediates. |
| Temperature | Reflux | 0 °C to room temperature | Lower temperatures can exploit differences in activation energies. |
| Catalyst | None | Catalytic MgCl₂ or ZnCl₂ | Lewis acids can selectively activate one carbonyl group. |
Experimental Protocol: Optimizing Regioselectivity with a Lewis Acid Catalyst
-
To a stirred solution of the primary amine (1.0 eq) in anhydrous DMF (10 mL/mmol of amine) under an inert atmosphere (N₂ or Ar), add the Lewis acid (e.g., MgCl₂, 0.1-0.2 eq) at room temperature.
-
Stir the mixture for 15-30 minutes to allow for coordination.
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve the thiaisatoic anhydride (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the thiaisatoic anhydride solution dropwise to the cooled amine-Lewis acid mixture over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature.
-
Monitor the reaction progress and the ratio of regioisomers by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and proceed with standard workup and purification.
Frequently Asked Questions (FAQs)
Q2: What are the fundamental electronic and steric factors that govern which carbonyl group in thiaisatoic anhydride is more reactive?
The reactivity of the two carbonyl groups is a delicate balance of electronic and steric effects.
-
Electronic Effects: The C2 carbonyl is part of a carbamate-like system and is adjacent to a nitrogen atom, which can donate electron density through resonance, potentially decreasing its electrophilicity. The C4 carbonyl is adjacent to a sulfur atom, which is less capable of this type of resonance donation and is also electron-withdrawing, which may increase the electrophilicity of this center. Computational studies on analogous systems suggest that the electrostatic potential at the C4 carbonyl carbon is often more positive, making it a more likely target for nucleophilic attack.[1]
-
Steric Effects: The steric accessibility of each carbonyl group can be influenced by substituents on the aromatic ring of the thiaisatoic anhydride. Bulky substituents ortho to one of the carbonyls can hinder the approach of a nucleophile, directing it to the other, less hindered carbonyl.
Q3: Can the order of addition of reagents affect the regioselectivity?
Yes, the order of addition can be critical. It is generally advisable to add the thiaisatoic anhydride solution slowly to the amine solution. This ensures that the amine is in excess at any given point during the addition, which can help to suppress side reactions and may influence the regioselectivity, especially if the amine itself or a complex of the amine with another reagent (like a Lewis acid) is the key nucleophilic species.
Q4: My desired product is the 2-thio-benzamide derivative, resulting from attack at the C2 carbonyl. How can I favor this pathway?
While attack at C4 is often the desired outcome for quinazolinone synthesis, there are instances where the other regioisomer is the target. To favor attack at the C2 position, you can try to reverse the strategies used to favor C4 attack:
-
Use of Bulky Nucleophiles: A sterically demanding amine might be less able to access the C4 position if it is more sterically encumbered.
-
Solvent Effects: Experiment with a range of solvents, from non-polar to polar protic, as the relative stability of the transition states leading to the two isomers can be highly solvent-dependent.
-
Temperature: Higher temperatures may favor the thermodynamically controlled product, which could be the C2-attack product in some cases. A systematic temperature screen is recommended.
Visualizing the Reaction Pathways
The following diagram illustrates the two competing pathways for the reaction of a primary amine with thiaisatoic anhydride.
Caption: Competing reaction pathways in the aminolysis of thiaisatoic anhydride.
References
Technical Support Center: Scale-Up Synthesis of 1H-thieno[3,2-d]oxazine-2,4-dione
Welcome to the technical support center for the scale-up synthesis of 1H-thieno[3,2-d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to specific issues you may face during your experiments.
Troubleshooting Guide
This section addresses common problems observed during the synthesis of 1H-thieno[3,2-d]oxazine-2,4-dione, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Synthesis of the Precursor, Methyl 3-amino-2-thiophenecarboxylate
Question: We are experiencing significantly lower yields than expected during the scale-up of the Gewald reaction to produce methyl 3-amino-2-thiophenecarboxylate. What are the likely causes and how can we optimize the reaction?
Answer:
Low yields in the Gewald reaction during scale-up are a common issue and can often be attributed to several factors that are less pronounced at the lab scale.
Potential Causes & Solutions:
-
Poor Temperature Control: The Gewald reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions and decomposition of reactants and products.
-
Solution: Implement a robust temperature control system for your reactor. This may involve using a jacketed reactor with a circulating temperature control unit. A slower, controlled addition of the sulfur slurry or the amine catalyst can also help manage the exotherm.
-
-
Inefficient Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reaction and the formation of byproducts.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor or turbine stirrer) to maintain a homogeneous reaction mixture. The stirrer speed should be optimized to ensure good mixing without causing excessive shear that might affect particle size.
-
-
Suboptimal pH: The pH of the reaction mixture is crucial for the success of the Gewald reaction.
-
Solution: Carefully monitor and control the pH of the reaction mixture. The addition of a base, such as morpholine or triethylamine, should be done in a controlled manner to maintain the optimal pH range for the reaction.
-
-
Impure Reactants: The quality of the starting materials, particularly the sulfur and the cyanoacetate, can significantly impact the reaction outcome.
-
Solution: Use high-purity reactants. If necessary, recrystallize or distill the starting materials before use.
-
Issue 2: Difficulties with the Cyclization Step to Form the Oxazine-2,4-dione Ring
Question: We are struggling with the cyclization of methyl 3-amino-2-thiophenecarboxylate to form 1H-thieno[3,2-d]oxazine-2,4-dione. The reaction is either incomplete or we are observing significant byproduct formation. What are our options for this critical step?
Answer:
The cyclization to form the dione ring is a critical and often challenging step. The choice of cyclizing agent and reaction conditions is paramount for a successful and scalable synthesis.
Option 1: Phosgene or Phosgene Equivalents (Triphosgene)
Phosgene and its solid, easier-to-handle equivalent, triphosgene, are highly effective for this transformation. However, their extreme toxicity necessitates stringent safety precautions, especially on a larger scale.[1][2]
-
Challenges:
-
Toxicity: Phosgene is a highly toxic gas, and triphosgene decomposes to release phosgene.[1] This requires a dedicated, contained synthesis setup with appropriate scrubbing systems and continuous monitoring.[2][3]
-
Byproduct Formation: Incomplete reaction or side reactions with residual moisture can lead to the formation of urea and other impurities.
-
-
Recommendations for Scale-Up:
-
Strict Anhydrous Conditions: Ensure all reactants, solvents, and equipment are rigorously dried to prevent the formation of HCl and subsequent side reactions.
-
Controlled Addition: Add the phosgene solution or triphosgene at a controlled rate to a cooled solution of the amino ester to manage the exotherm.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Dedicated Scrubber: Use a caustic scrubber (e.g., NaOH or KOH solution) to neutralize any unreacted phosgene gas.[3]
-
Option 2: Safer, Two-Step Approach using Thionyl Chloride
A safer and often more scalable alternative involves a two-step process: N-protection of the amino acid followed by cyclization with thionyl chloride.[4][5] This method avoids the use of highly toxic phosgene.
-
Step 1: N-protection: The amino group of 3-amino-2-thiophenecarboxylic acid is first protected, for example, as an ethoxycarbonyl (EtOCO) derivative.
-
Step 2: Cyclization: The N-protected intermediate is then treated with thionyl chloride to effect cyclization to the desired 1H-thieno[3,2-d]oxazine-2,4-dione.[4]
-
Advantages for Scale-Up:
-
Enhanced Safety: Avoids the use of phosgene. Thionyl chloride is corrosive and toxic but is a liquid and generally easier to handle safely on a large scale than a toxic gas.
-
Improved Control: The two-step process allows for better control over the reaction and potentially higher purity of the final product.
-
-
Key Considerations:
-
Reaction Conditions: The cyclization with thionyl chloride should be performed in an appropriate solvent (e.g., THF) and at a controlled temperature.
-
Work-up: The work-up procedure needs to be carefully designed to quench any remaining thionyl chloride and to isolate the product efficiently.
-
Issue 3: Product Purification and Impurity Profile
Question: Our isolated 1H-thieno[3,2-d]oxazine-2,4-dione has a persistent impurity that is difficult to remove by standard crystallization. What are the likely impurities and what purification strategies can we employ?
Answer:
The nature of the impurities will depend on the synthetic route chosen. However, some common byproducts can be anticipated.
Potential Impurities:
-
Unreacted Starting Material: Incomplete reaction can leave residual 3-amino-2-thiophenecarboxylate.
-
Urea Byproducts (if using phosgene): Reaction of the amino group with the product or with itself in the presence of a carbonyl source can lead to urea-type impurities.
-
Hydrolysis Product: The oxazine-2,4-dione ring can be susceptible to hydrolysis, especially under basic or acidic conditions, leading back to the amino acid.
-
Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.
Purification Strategies:
-
Recrystallization:
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial. Consider solvents of varying polarity such as ethyl acetate, acetonitrile, toluene, or mixtures with heptane.
-
Temperature Gradient: Optimize the cooling profile during crystallization to promote the formation of well-defined crystals and exclude impurities.
-
-
Slurry Washing: Washing the crude product with a solvent in which the product is sparingly soluble but the impurities are more soluble can be an effective purification step.
-
Chromatography: While less ideal for very large scales, flash column chromatography can be a viable option for purifying batches up to the kilogram scale, especially for high-value pharmaceutical intermediates.
-
Activated Carbon Treatment: If colored impurities are present, treatment of a solution of the crude product with activated carbon followed by filtration can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of 1H-thieno[3,2-d]oxazine-2,4-dione?
A1: The most common and direct precursor is 3-amino-2-thiophenecarboxylic acid or its corresponding esters (e.g., methyl or ethyl ester).[6] These can be synthesized via the Gewald reaction.[7]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The primary safety concerns revolve around the handling of hazardous reagents and the management of reaction exotherms.
-
Hazardous Reagents:
-
Phosgene/Triphosgene: If this route is chosen, a dedicated, enclosed system with a scrubber is mandatory.[2][3] Personnel must be highly trained and equipped with appropriate personal protective equipment (PPE), including respiratory protection.[2]
-
Thionyl Chloride: This is a corrosive and toxic liquid. Handle in a well-ventilated fume hood or a closed system. Use appropriate PPE, including acid-resistant gloves and eye protection.
-
-
Exotherm Management: Both the Gewald reaction and the cyclization step can be exothermic. On a large scale, this can lead to a runaway reaction if not properly controlled.[8] Use a reactor with a reliable cooling system and consider controlled, slow addition of reagents.
-
Pressure Management: Reactions that evolve gas (e.g., HCl from thionyl chloride) must be conducted in a system that can safely vent the off-gas, preferably through a scrubber.
Q3: How can we monitor the progress of the cyclization reaction effectively on a large scale?
A3: Real-time reaction monitoring is crucial for process control and optimization.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Samples can be taken from the reactor at regular intervals to monitor the disappearance of the starting material and the appearance of the product.
-
Thin-Layer Chromatography (TLC): For a quicker, qualitative assessment, TLC can be used. However, it is less precise than HPLC.
-
In-situ Infrared (IR) Spectroscopy: For larger-scale manufacturing, in-situ IR probes can be used to monitor the reaction in real-time by tracking the appearance and disappearance of key functional group absorbances.
Q4: What are the typical storage and handling conditions for the final product, 1H-thieno[3,2-d]oxazine-2,4-dione?
A4: 1H-thieno[3,2-d]oxazine-2,4-dione is a solid at room temperature.[9] It should be stored in a tightly sealed container in a cool, dry place, away from moisture, to prevent hydrolysis of the oxazine-2,4-dione ring.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-2-thiophenecarboxylate (Scale-Up Adaptation)
This protocol is an adaptation of the Gewald reaction for larger scale synthesis.
-
Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a controlled addition funnel, charge methanol.
-
Base Addition: Cool the methanol to 0-5 °C and slowly add sodium methoxide in portions, ensuring the temperature does not exceed 10 °C.
-
Reactant Addition: To the cooled solution, add methyl cyanoacetate, followed by the dropwise addition of the α-mercapto ketone or aldehyde over 1-2 hours, maintaining the temperature below 10 °C.
-
Sulfur Addition: Add elemental sulfur to the reaction mixture.
-
Reaction: Slowly warm the reaction mixture to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by HPLC.
-
Work-up: Quench the reaction by pouring it into a mixture of ice and water. The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.
Protocol 2: Cyclization using the Two-Step Thionyl Chloride Method
Step A: N-Ethoxycarbonyl (EtOCO) Protection
-
Dissolution: Dissolve 3-amino-2-thiophenecarboxylic acid in a suitable aqueous base (e.g., sodium carbonate solution).
-
Acylation: Cool the solution to 0-5 °C and add ethyl chloroformate dropwise, maintaining the pH in the basic range.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC).
-
Isolation: Acidify the reaction mixture to precipitate the N-protected product, which can then be collected by filtration, washed with water, and dried.
Step B: Cyclization with Thionyl Chloride
-
Reactor Setup: In a dry, inerted reactor, suspend the N-EtOCO-3-amino-2-thiophenecarboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the suspension at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by HPLC). The reaction mixture should become a clear solution as the product forms.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/heptane).
Visualizations
Caption: Synthetic pathway for 1H-thieno[3,2-d]oxazine-2,4-dione.
Caption: Troubleshooting flowchart for the synthesis of 1H-thieno[3,2-d]oxazine-2,4-dione.
References
- 1. researchgate.net [researchgate.net]
- 2. 78756-28-2|1H-Thieno[3,2-d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Characterization of Unexpected Products in Thiaisatoic Anhydride Chemistry
Welcome to the Technical Support Center for Thiaisatoic Anhydride Chemistry. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using thiaisatoic anhydride and its derivatives in synthesis. It is intended to be a dynamic guide, moving beyond standard protocols to address the nuanced challenges and unexpected outcomes that can arise during experimentation. Here, we will delve into the causality behind these unexpected results and provide actionable troubleshooting strategies rooted in mechanistic understanding.
Introduction: The Versatile but Capricious Nature of Thiaisatoic Anhydride
Thiaisatoic anhydride is a valuable heterocyclic building block, widely employed in the synthesis of a variety of nitrogen and sulfur-containing compounds, most notably quinazolinones and benzothiazinones, which are scaffolds of significant pharmacological interest.[1][2] Its reactivity stems from the two electrophilic carbonyl carbons, which are susceptible to nucleophilic attack, leading to ring-opening and subsequent intramolecular cyclization.
However, this inherent reactivity can also be a source of unexpected side reactions and product distributions. Factors such as the nature of the nucleophile, reaction temperature, solvent, and the presence of moisture or impurities can significantly influence the reaction pathway. This guide aims to equip you with the knowledge to anticipate, identify, and troubleshoot these challenges.
Troubleshooting Guide: Common Issues and Unexpected Products
This section addresses specific problems you may encounter in a question-and-answer format, providing both mechanistic explanations and practical solutions.
Issue 1: Low or No Yield of the Desired Quinazolinone/Benzothiazinone
Question: I am reacting thiaisatoic anhydride with a primary amine to synthesize a substituted quinazolinone, but I am observing a very low yield of my target product. What could be the issue?
Answer:
Several factors can contribute to low yields in this reaction. Let's break down the potential causes and solutions:
-
Hydrolysis of Thiaisatoic Anhydride: Thiaisatoic anhydride is sensitive to moisture. Water can act as a nucleophile, attacking one of the carbonyl groups to open the anhydride ring and form 2-mercaptobenzoic acid. This side reaction consumes your starting material and reduces the yield of the desired product.
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
-
Amine Basicity and Nucleophilicity: The nature of the amine is critical.
-
Weakly Nucleophilic Amines: Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Reactions with these amines may require more forcing conditions (higher temperatures, longer reaction times) to proceed at a reasonable rate.
-
Sterically Hindered Amines: Bulky amines may experience steric hindrance, slowing down the initial nucleophilic attack on the anhydride.
-
Troubleshooting:
-
For weakly nucleophilic amines, consider increasing the reaction temperature or using a catalyst such as a Lewis acid to activate the anhydride.
-
For sterically hindered amines, prolonged reaction times may be necessary.
-
-
-
Formation of an Amide Intermediate without Cyclization: The initial reaction between thiaisatoic anhydride and a primary amine forms an N-substituted 2-mercaptobenzamide intermediate. For the final quinazolinone to form, this intermediate must undergo intramolecular cyclization with the loss of water. If the cyclization step is not efficient, you may isolate the uncyclized amide.
-
Troubleshooting:
-
Ensure the reaction temperature is sufficient to promote dehydration and cyclization.
-
In some cases, the addition of a dehydrating agent or a catalytic amount of acid can facilitate the final cyclization step.
-
-
Issue 2: Formation of a Symmetrical Diaryl Thiourea
Question: Instead of my expected product, I have isolated a symmetrical diaryl thiourea. How did this happen?
Answer:
The formation of a symmetrical diaryl thiourea is an interesting and often unexpected outcome. This can occur through a pathway involving the decomposition of thiaisatoic anhydride to an isothiocyanate intermediate.
Proposed Mechanism:
-
Decarboxylation: Under certain conditions, particularly at elevated temperatures, thiaisatoic anhydride can undergo decarboxylation to form a reactive benzothiazetinone intermediate.
-
Ring Opening: This intermediate can then rearrange to form an isothiocyanate.
-
Reaction with Amine: The in-situ generated isothiocyanate can then react with two equivalents of your primary amine to form the symmetrical diaryl thiourea.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for symmetrical diaryl thiourea formation.
-
Control Reaction Temperature: Carefully control the reaction temperature to minimize thermal decomposition of the thiaisatoic anhydride.
-
Alternative Synthetic Routes: If temperature control is insufficient, consider alternative synthetic routes to your target molecule that do not involve the direct high-temperature reaction of thiaisatoic anhydride with the amine.
Issue 3: Presence of an Unidentified Byproduct with a Molecular Weight Corresponding to a Dimer or Polymer
Question: My reaction mixture shows a complex profile on LC-MS, with peaks corresponding to what appears to be a dimer or oligomer of my starting material or product. What could be causing this?
Answer:
Dimerization or polymerization can occur under certain conditions, leading to a complex mixture of products and making purification difficult.
Potential Causes:
-
Self-Condensation of Thiaisatoic Anhydride: Under strongly basic or high-temperature conditions, thiaisatoic anhydride can potentially undergo self-condensation reactions.
-
Reaction of the Product: The desired quinazolinone or benzothiazinone product may still possess reactive sites that could lead to further reactions under the reaction conditions, especially with prolonged heating.
Troubleshooting:
-
Stoichiometry Control: Ensure the stoichiometry of your reactants is carefully controlled. An excess of either the anhydride or the amine could potentially lead to side reactions.
-
Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) and stop the reaction once the starting material is consumed to avoid the formation of byproducts from the desired product.
-
Purification Strategy: If dimerization is unavoidable, you may need to develop a more sophisticated purification strategy, such as column chromatography with a carefully selected solvent system or recrystallization.
FAQs: Characterization of Unexpected Products
Q1: What are the key spectroscopic signatures I should look for to identify the uncyclized amide intermediate?
A1:
-
¹H NMR: You will observe a broad singlet corresponding to the amide N-H proton, in addition to the aromatic protons. The presence of a signal for the S-H proton of the mercapto group would also be a key indicator.
-
¹³C NMR: Look for the characteristic carbonyl signal of the amide.
-
IR Spectroscopy: A strong absorption band in the region of 1640-1680 cm⁻¹ is indicative of the amide C=O stretch. You should also see an N-H stretching vibration around 3300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will correspond to the sum of the molecular weights of thiaisatoic anhydride and the amine.
Q2: How can I confirm the structure of an unexpected symmetrical diaryl thiourea?
A2:
-
¹H and ¹³C NMR: The NMR spectra will show signals consistent with the structure of the amine used, and the ¹³C NMR will have a characteristic signal for the thiourea carbon (C=S) typically in the range of 180-190 ppm.
-
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of two amine molecules plus a CS unit. The fragmentation pattern can also provide valuable structural information.
-
Comparison to a Standard: If possible, synthesizing an authentic sample of the suspected thiourea via an independent route and comparing its spectroscopic data is the most definitive method of confirmation.
Q3: Are there any specific databases or resources you recommend for identifying unknown byproducts in this area of chemistry?
A3: While there isn't a single database dedicated to unexpected products in thiaisatoic anhydride chemistry, several general resources are invaluable:
-
SciFinder and Reaxys: These databases are excellent for searching for known compounds and reactions. You can search by structure or substructure to see if your unexpected product has been reported before.
-
Spectral Databases: Databases like the Spectral Database for Organic Compounds (SDBS) can be useful for comparing the NMR, IR, and MS data of your unknown with a large collection of known compounds.
-
Mass Spectrometry Databases: Resources such as the NIST Mass Spectral Library can help in identifying compounds based on their mass spectra.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one
-
To a stirred solution of thiaisatoic anhydride (1.0 eq) in an anhydrous solvent (e.g., DMF, toluene, or dioxane), add the primary amine (1.1 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired quinazolin-4(3H)-one.
Protocol 2: Characterization of an Unknown Byproduct by NMR and MS
-
Isolation: Isolate the byproduct from the reaction mixture using an appropriate chromatographic technique (e.g., preparative TLC or column chromatography).
-
NMR Spectroscopy:
-
Dissolve a small amount of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to elucidate the structure.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition of the byproduct.
-
Analyze the fragmentation pattern in the MS/MS spectrum to gain further structural insights.
-
Visualization of Key Reaction Pathways
Caption: Expected vs. Unexpected reaction pathways of thiaisatoic anhydride.
Conclusion
The chemistry of thiaisatoic anhydride, while powerful, requires a keen eye for detail and a solid understanding of potential side reactions. By being aware of the common pitfalls and armed with the troubleshooting strategies outlined in this guide, researchers can more effectively navigate their synthetic challenges and successfully characterize both expected and unexpected products. Remember that every unexpected result is an opportunity to learn more about the intricate reactivity of these fascinating molecules.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1H-thieno[3,2-d]oxazine-2,4-dione and Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, isatoic anhydride has long been a cornerstone for the synthesis of quinazolinones and related scaffolds of significant pharmaceutical interest.[1][2] Its thiophene analogue, 1H-thieno[3,2-d]oxazine-2,4-dione (often termed thiaisatoic anhydride), offers a strategic alternative for accessing thienopyrimidines, compounds that also exhibit a wide array of biological activities.[3][4] This guide provides an in-depth comparison of the reactivity of these two valuable building blocks, supported by mechanistic insights and experimental data drawn from the scientific literature. While direct, side-by-side quantitative comparisons are not extensively documented, a robust understanding of their relative reactivity can be established through analysis of their structural and electronic properties, and the outcomes of their reactions with various nucleophiles.
Structural and Electronic Properties: A Tale of Two Rings
The primary difference between isatoic anhydride and 1H-thieno[3,2-d]oxazine-2,4-dione lies in the aromatic ring fused to the oxazine-2,4-dione core: a benzene ring in the former and a thiophene ring in the latter. This distinction has profound implications for the electronic distribution and, consequently, the reactivity of the molecules.
Isatoic anhydride possesses a degree of aromatic stabilization.[5] The benzene ring is a classic aromatic system, characterized by its electronic stability. In contrast, thiophene is also aromatic, but its aromatic stabilization energy is lower than that of benzene.[6] The sulfur atom in the thiophene ring possesses lone pairs of electrons that are delocalized into the π-system, making the ring more electron-rich than benzene.[6][7]
This increased electron density in the thiophene ring of 1H-thieno[3,2-d]oxazine-2,4-dione is expected to influence the reactivity of the oxazine-2,4-dione moiety in several ways:
-
Acidity of the N-H Proton: The greater electron-donating ability of the thiophene ring may increase the electron density on the nitrogen atom, potentially making the N-H proton less acidic compared to that in isatoic anhydride. This would, in turn, affect the ease of deprotonation and the formation of an isocyanate intermediate under basic conditions.
-
Electrophilicity of the Carbonyl Carbons: The electron-donating nature of the thiophene ring could slightly reduce the electrophilicity of the adjacent C4 carbonyl carbon in 1H-thieno[3,2-d]oxazine-2,4-dione compared to its counterpart in isatoic anhydride. Conversely, the electronic influence on the more distant C2 carbonyl carbon is likely to be less pronounced.
Comparative Reactivity with Nucleophiles
Both isatoic anhydride and 1H-thieno[3,2-d]oxazine-2,4-dione react with a variety of nucleophiles, including amines, alcohols, and thiols, leading to ring-opening of the oxazine-2,4-dione core.[8][9] The reaction typically proceeds via nucleophilic attack at one of the two electrophilic carbonyl carbons, C2 or C4.
Regioselectivity of Nucleophilic Attack
The regioselectivity of the initial nucleophilic attack is a critical factor determining the final product.
-
Isatoic Anhydride: Kinetic studies have shown that nucleophilic attack on isatoic anhydride can occur at either the C2 (carbamoyl) or C4 (anhydride) carbonyl group.[10] The preferred site of attack is dependent on the nature of the nucleophile and the reaction conditions.
-
Attack at C4: This is often the favored pathway for many nucleophiles, leading to the formation of 2-aminobenzoyl derivatives with the concomitant release of carbon dioxide.[6]
-
Attack at C2: Under basic conditions, deprotonation of the N-H group can facilitate the formation of an isocyanate intermediate, which is then attacked by the nucleophile.[10] This pathway is also favored by sterically hindered amines.[10] Computational studies support the notion that C2 is a highly susceptible site for nucleophilic attack.[1][11]
-
-
1H-thieno[3,2-d]oxazine-2,4-dione: While detailed kinetic and computational studies on the regioselectivity of nucleophilic attack on 1H-thieno[3,2-d]oxazine-2,4-dione are less common, the products obtained from its reactions suggest a similar dual reactivity. For instance, its reaction with α-amino acids to yield thieno[3,2-e][2][8]diazepine-2,5-diones indicates an initial attack of the amino group on one of the carbonyl carbons.[9][12]
The following diagram illustrates the two primary pathways for the reaction of these anhydrides with a generic primary amine (R-NH₂).
Caption: Reaction pathways of isatoic anhydride and its thieno analogue with primary amines.
Qualitative Comparison of Reaction Rates
Based on the electronic properties discussed earlier, we can infer the relative reactivities. The more electron-rich nature of the thiophene ring in 1H-thieno[3,2-d]oxazine-2,4-dione might lead to a slightly slower rate of nucleophilic attack at the C4 carbonyl compared to isatoic anhydride, due to the reduced electrophilicity of this position. However, the lower aromatic stabilization energy of the thiophene ring could potentially lower the activation energy for the ring-opening step, which might counteract the electronic effect.
In practice, both compounds are highly reactive and readily undergo reactions with nucleophiles, often under mild conditions. The choice of solvent and catalyst, as well as the nature of the nucleophile, typically plays a more significant role in determining the reaction outcome and efficiency than the inherent difference in reactivity between the two anhydrides.
Supporting Experimental Data: A Look at Synthetic Yields
While direct kinetic comparisons are scarce, a survey of the literature on the synthesis of quinazolinones and thienopyrimidinones provides valuable insights into the practical reactivity of these two compounds. The yields obtained in these syntheses can serve as an indirect measure of their reactivity and efficiency as precursors.
| Precursor | Nucleophile(s) | Product | Typical Yields | References |
| Isatoic Anhydride | Primary Amines, Aldehydes | 2,3-Disubstituted quinazolin-4(3H)-ones | Good to excellent (65-92%) | [8][13] |
| Primary Amines, Ammonium Acetate | 2,3-Disubstituted quinazolin-4(3H)-ones | Moderate to good (up to 84%) | [6] | |
| Amidoximes | 2-Substituted quinazolin-4(3H)-ones | High | [9] | |
| 1H-thieno[3,2-d]oxazine-2,4-dione | α-Amino Acids | 3,4-Dihydro-1H-thieno[3,2-e][2][8]diazepine-2,5-diones | Moderate to good (41-75%) | [12] |
| Primary Amines, Triethyl orthoformate | 3-Substituted thieno[2,3-d]pyrimidin-4-ones | Good (79-85%) | [14] | |
| Ammonia | 3-Unsubstituted thieno[3,2-d]pyrimidin-4-one | Moderate (63%) | [14] |
The data in the table suggest that both isatoic anhydride and 1H-thieno[3,2-d]oxazine-2,4-dione are effective precursors for their respective heterocyclic systems, often providing good to excellent yields. The observed yields are highly dependent on the specific reaction partners and conditions. For instance, in the synthesis of quinazolinones from isatoic anhydride, amines bearing electron-donating groups tend to give higher yields.[8]
Experimental Protocols: Representative Synthetic Procedures
To provide a practical context for the reactivity of these compounds, the following are representative experimental protocols for their reaction with an amino acid, a common class of nucleophiles.
Protocol: Reaction of 1H-thieno[3,2-d]oxazine-2,4-dione with an α-Amino Acid
This protocol is adapted from the synthesis of 3,4-dihydro-1H-thieno[3,2-e][2][8]diazepine-2,5-diones.[12]
Caption: Workflow for the reaction of 1H-thieno[3,2-d]oxazine-2,4-dione with an α-amino acid.
Step-by-Step Methodology:
-
A suspension of 1H-thieno[3,2-d]oxazine-2,4-dione (1.0 equivalent) in a 1.0 M aqueous solution of the corresponding α-amino acid (molar ratio as per specific reaction requirements) is prepared.
-
The suspension is heated to 40 °C with vigorous magnetic stirring for a period ranging from 8 to 72 hours, depending on the specific amino acid.
-
After the reaction is complete (as monitored by a suitable technique like TLC), the water is evaporated under reduced pressure.
-
The resulting residue is dissolved in glacial acetic acid and heated under reflux for 1 to 12 hours to effect cyclization.
-
The acetic acid is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.
Protocol: Reaction of N-methylisatoic Anhydride with Glycine
This protocol is a representative example for the reaction of an isatoic anhydride derivative with an amino acid and is adapted from the literature.[2]
Step-by-Step Methodology:
-
A mixture of finely ground 5-chloro-N-methylisatoic anhydride (1.0 equivalent), glycine (1.0 equivalent), and triethylamine (1.0 equivalent) in water is stirred at room temperature for approximately 5 hours.
-
The volatile components are removed under reduced pressure using a rotary evaporator.
-
The residue is treated with glacial acetic acid and heated to reflux for about 4.5 hours.
-
After cooling, the acetic acid is removed on a rotary evaporator.
-
The resulting residue is treated with a non-polar solvent like ether to precipitate the product, which is then collected by filtration and can be further purified by recrystallization.
Conclusion
Both 1H-thieno[3,2-d]oxazine-2,4-dione and isatoic anhydride are highly valuable and reactive precursors for the synthesis of fused heterocyclic systems of significant interest in medicinal chemistry. While they exhibit analogous reactivity profiles towards nucleophiles, their subtle electronic differences, stemming from the fused thiophene versus benzene ring, can be expected to modulate their reactivity. Isatoic anhydride, being more extensively studied, has a more characterized reactivity profile, including detailed kinetic and mechanistic data. 1H-thieno[3,2-d]oxazine-2,4-dione, while less explored, has proven to be an effective substrate for the synthesis of thienopyrimidines and related compounds.
The choice between these two reagents will ultimately be dictated by the desired target scaffold. For the synthesis of quinazolinone-based structures, isatoic anhydride remains the precursor of choice. For accessing the corresponding thienopyrimidine analogues, 1H-thieno[3,2-d]oxazine-2,4-dione is the essential building block. Further quantitative, comparative studies would be invaluable for a more nuanced understanding of their relative reactivities and for the rational design of synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. myttex.net [myttex.net]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Theoretical Study of Reactivity Based on the Hard-Soft/Acid-base (HSAB) in Isatoic Anhydride and Some Derivatives | Semantic Scholar [semanticscholar.org]
- 12. Reactivity study of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione toward the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Reagents for Thienopyrimidine Synthesis: Moving Beyond Thiaisatoic Anhydride
Introduction: The Enduring Relevance of Thienopyrimidines and the Need for Synthetic Versatility
Thienopyrimidines represent a class of fused heterocyclic compounds of profound interest to the pharmaceutical and medicinal chemistry communities.[1][2][3] Their structural resemblance to endogenous purine bases like adenine and guanine allows them to function as privileged scaffolds, interacting with a wide array of biological targets, including kinases, which are pivotal in oncology research.[2][4][5][6] The therapeutic potential of this scaffold is evidenced by its presence in numerous FDA-approved drugs and clinical candidates.[1][2]
Historically, synthetic strategies for heterocyclic systems often relied on reagents like isatoic anhydride for building fused pyrimidine rings. While effective, the analogous thiaisatoic anhydride is less common and its use can be restrictive. Modern drug discovery demands synthetic routes that are not only efficient and high-yielding but also exceptionally versatile, allowing for the precise installation of diverse functional groups to fine-tune pharmacological properties.
This guide moves beyond classical approaches to provide a comparative analysis of contemporary reagents used for the synthesis of the thieno[2,3-d]pyrimidine core. The prevailing and most flexible strategy involves the annulation of a pyrimidine ring onto a pre-functionalized 2-aminothiophene precursor.[7][8] This approach bifurcates the synthesis into two logical stages: construction of the thiophene ring (often via the robust Gewald reaction)[4][5], followed by the critical pyrimidine ring closure. The choice of reagent for this final cyclization step is paramount, as it directly dictates the substitution pattern of the resulting bicyclic system. Here, we compare the performance, scope, and mechanistic underpinnings of the key reagent classes used in this crucial transformation.
The Central Role of the 2-Aminothiophene Precursor
The vast majority of modern and adaptable thienopyrimidine syntheses commence with a substituted 2-aminothiophene. The specific functional group at the 3-position—typically a carbonitrile, ester, or carboxamide—serves as the electrophilic anchor for the pyrimidine ring formation. The choice of this starting material is the first critical decision point in the synthetic workflow, as it influences the subsequent cyclization strategy.
Figure 1: General synthetic workflow for thienopyrimidines.
Comparative Analysis of Pyrimidine Annulation Reagents
The selection of a cyclizing reagent is driven by the desired substitution pattern on the pyrimidine ring. Each class of reagents offers distinct advantages and operates under specific conditions, as detailed below.
Formamide: The Direct Route to Unsubstituted Thienopyrimidin-4-ones
For the synthesis of the parent thieno[2,3-d]pyrimidin-4(3H)-one scaffold, formamide is the most efficient and direct reagent.[4][9]
-
Mechanism & Causality: The reaction proceeds by heating a 2-aminothiophene-3-carboxylate or -carboxamide in a large excess of formamide. Formamide serves a dual role: it is both the C1 source for the pyrimidine ring and the high-boiling solvent. The high temperature (typically >180°C) is necessary to drive the initial formylation of the amino group, followed by an intramolecular condensation and cyclization, with the elimination of water or ammonia.
-
Performance: This method is prized for its simplicity and generally provides good to excellent yields (75-95%) for 2,3-unsubstituted products.[4][9][10]
-
Scope & Limitations: Its primary limitation is the lack of facile diversification; it is almost exclusively used for preparing the unsubstituted core. Replacing formamide with other amides can lead to 2-substituted analogues, but this is often less efficient than other methods.
Triethyl Orthoformate & Amines: Precision Engineering of the N3-Position
To introduce substituents at the N-3 position, a two-step, one-pot sequence involving an orthoester is the method of choice.[4][9]
-
Mechanism & Causality: A 2-aminothiophene-3-carboxylate is first heated with triethyl orthoformate. This forms a highly reactive ethoxymethyleneimino intermediate, which is not isolated.[4][9] The rationale for this step is to activate the amino group and introduce the C2 carbon of the future pyrimidine ring. Subsequent addition of a primary amine to the reaction mixture results in a nucleophilic displacement of the ethoxy group, followed by a rapid intramolecular cyclization to furnish the N-3 substituted thieno[2,3-d]pyrimidin-4-one.
-
Performance: This strategy is highly reliable, offering good to excellent yields (79-85%) and a broad substrate scope with respect to the amine component.[4][9]
-
Scope & Limitations: It provides a powerful tool for generating libraries of N-3 functionalized compounds. The primary limitation is that it does not allow for substitution at the C-2 position.
Isothiocyanates and (Thio)ureas: Accessing 2-Thio and 2,4-Dioxo Analogues
When the desired target contains a thioketone at C-2 or carbonyls at both C-2 and C-4, isothiocyanates or ureas are the ideal reagents.[4][9][10][11]
-
Mechanism & Causality: The reaction of a 2-aminothiophene with an alkyl or aryl isothiocyanate first forms a thienylthiourea intermediate.[10][11] This intermediate can be isolated or generated in situ. Subsequent base-catalyzed (e.g., alcoholic KOH) or thermal cyclization results in the formation of the 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one.[10][11] The use of urea or thiourea under high-temperature, often solvent-free, conditions leads to the corresponding thieno[2,3-d]pyrimidine-2,4-diones or 2-thioxo-4-one derivatives.[4][9]
-
Performance: Yields are generally good (70-90%), and the reaction is robust. Microwave irradiation has been shown to accelerate the initial condensation step significantly.[10][11]
-
Scope & Limitations: This is the premier method for introducing the 2-thioxo functionality, which is a valuable handle for further synthetic transformations (e.g., alkylation to form 2-alkylthio ethers).
Nitriles and Cyanamides: A Gateway to 2-Substituted Thienopyrimidines
To install a variety of substituents at the C-2 position, cyclization with nitriles is a powerful, albeit often more condition-sensitive, approach.[4][9]
-
Mechanism & Causality: This reaction typically involves the condensation of a 2-aminothiophene-3-carboxylate with a nitrile-containing reagent under strongly acidic conditions (e.g., HCl gas in dioxane). The acid protonates the nitrile, activating it for nucleophilic attack by the amino group of the thiophene. This is followed by tautomerization and cyclization to yield the 2-substituted thienopyrimidin-4-one.
-
Performance: Yields can be more variable than with other methods, ranging from moderate to good (50-90%), and are highly dependent on the specific nitrile and thiophene substrates.[4][9]
-
Scope & Limitations: This method offers the greatest potential for diversity at the C-2 position, allowing for the introduction of alkyl, aryl, and heteroaryl groups. However, the requirement for harsh acidic conditions can limit its applicability with sensitive functional groups.
Data Summary: A Head-to-Head Comparison
| Reagent Class | Starting Precursor | Key Product Feature | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Formamide | -Ester, -Carboxamide | 2,3-Unsubstituted-4-oxo | 75-95%[4][9] | High Temp (>180°C), neat | Simple, high yield, one-step | Limited to unsubstituted core |
| Orthoesters + Amines | -Ester | 3-Substituted-4-oxo | 79-85%[4][9] | Reflux, often one-pot | Excellent for N-3 diversity | No C-2 substitution |
| Isothiocyanates | -Ester | 3-Substituted-2-thioxo-4-oxo | 70-90%[10][11] | Reflux or MW; base-catalyzed | Access to 2-thioxo handle | Two-step process |
| (Thio)ureas | -Ester | 2,4-Dioxo or 2-Thioxo-4-oxo | 72-91%[4][9] | High Temp, solvent-free | Direct route to diones/thiones | Harsh conditions, limited scope |
| Nitriles | -Ester | 2-Substituted-4-oxo | 50-90%[4][9] | Strong acid (HCl), heat | High C-2 diversity | Harsh conditions, variable yields |
Selected Experimental Protocols
The following protocols are representative of the methodologies discussed and serve as a validated starting point for synthesis.
Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[2][7]thieno[2,3-d]pyrimidin-4-one (via Formamide)
This protocol describes a direct, one-step synthesis of an unsubstituted thienopyrimidinone.
Step-by-Step Methodology:
-
To a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester (10 mmol), add an excess of formamide (25 mL).
-
Heat the mixture in an oil bath at 190-200°C for 2-3 hours, monitoring the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Pour the mixture into cold water (100 mL) and stir for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the title compound. Further purification can be achieved by recrystallization from ethanol. Expected Yield: ~92%[10]
Protocol 2: Synthesis of a 3-Aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one (via Isothiocyanate)
This protocol outlines the two-step synthesis involving the formation and cyclization of a thienylthiourea intermediate.
Step-by-Step Methodology:
-
Intermediate Formation: In a round-bottom flask, dissolve 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophene (10 mmol) and an aryl isothiocyanate (10 mmol) in ethanol (30 mL).
-
Reflux the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting amine.
-
Cool the reaction mixture in an ice bath. The N-(3-(ethoxycarbonyl)thiophen-2-yl)-N'-arylthiourea intermediate will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry. Expected Yield: >85%.[10][11]
-
Cyclization: Suspend the dried thiourea intermediate (8 mmol) in a 10% solution of potassium hydroxide in ethanol (40 mL).
-
Reflux the mixture for 4-6 hours. The solution will become homogeneous.
-
Cool the mixture and pour it into ice-cold water (150 mL).
-
Acidify the solution to pH 4-5 with dilute hydrochloric acid. A precipitate will form.
-
Collect the solid product by filtration, wash with water until neutral, and dry under vacuum. Expected Yield: >90% for the cyclization step.
Conclusion and Expert Recommendations
The synthesis of thienopyrimidines has evolved from classical methods to a highly modular and versatile strategy centered on the 2-aminothiophene precursor. While thiaisatoic anhydride analogues have their place, the annulation approach offers superior flexibility for generating the diverse analogues required in modern drug discovery.
Key Takeaways for Researchers:
-
For Unsubstituted Cores: Formamide remains the most straightforward and high-yielding option.
-
For N-3 Diversification: The triethyl orthoformate/amine sequence is the most robust and predictable method.
-
For 2-Thioxo Derivatives: The isothiocyanate route is the gold standard, providing a key functional handle for subsequent chemistry.
-
For C-2 Diversification: While synthetically challenging, the nitrile cyclization method provides the broadest access to novel C-2 substituted analogues, which are often crucial for modulating kinase selectivity.
By understanding the causality behind each reagent's function and performance, researchers can make informed decisions to efficiently construct thienopyrimidine libraries with the precise substitution patterns needed to advance their drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Some Thienopyrimidine Derivatives | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the In Vitro Screening of 1H-thieno[3,2-d]oxazine-2,4-dione Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. Among these, the 1H-thieno[3,2-d]oxazine-2,4-dione core represents a promising, yet underexplored, pharmacophore. This guide provides an in-depth technical comparison of this scaffold, drawing insights from closely related analogs to inform a rational, data-driven approach to in vitro screening. We will delve into the causality behind experimental choices, present detailed protocols, and compare its potential against alternative chemical series, with a particular focus on serine protease inhibition.
The Thieno[3,2-d]oxazine Scaffold: A Profile of Potential
The 1H-thieno[3,2-d]oxazine-2,4-dione structure is a fused heterocyclic system, combining a thiophene ring with a 1,3-oxazine-2,4-dione. This arrangement confers a unique electronic and steric profile. The thiophene ring, a bioisostere of a benzene ring, can engage in various non-covalent interactions with biological targets, while the oxazine-2,4-dione portion presents a rigid structure with hydrogen bond donors and acceptors.
The true potential of this scaffold is illuminated when compared to its better-known cousins: the benzoxazinones and the isomeric thieno[2,3-d][1][2]oxazin-4-ones. Research into thieno[2,3-d][1][2]oxazin-4-ones has demonstrated their potent inhibitory activity against human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.[3] A key advantage of replacing the benzene ring of benzoxazinones with a thiophene ring is the potential for improved hydrolytic stability while maintaining potent biological activity.[3] This positions the thieno[3,2-d]oxazine scaffold as a compelling candidate for the development of novel enzyme inhibitors.
Comparative In Vitro Screening: A Focus on Serine Protease Inhibition
Given the precedent set by related thieno-oxazinone structures, a primary and logical avenue for screening 1H-thieno[3,2-d]oxazine-2,4-dione derivatives is against serine proteases, such as human leukocyte elastase.
Mechanism of Action: Acyl-Enzyme Formation
Thieno-oxazinones, much like benzoxazinones, are proposed to act as acylating agents of the active site serine residue in proteases like HLE.[3] The catalytic serine attacks the C-4 carbonyl carbon of the oxazinone ring, leading to the opening of the heterocyclic ring and the formation of a covalent acyl-enzyme intermediate. This effectively inactivates the enzyme. The stability and subsequent deacylation rate of this intermediate are critical determinants of the compound's inhibitory potency and duration of action.
Caption: Proposed mechanism of serine protease inhibition.
Structure-Activity Relationship (SAR) Insights from Thieno[2,3-d][1][2]oxazin-4-ones
A study on a series of thieno[2,3-d][1][2]oxazin-4-ones provides invaluable SAR data that can guide the design and screening of 1H-thieno[3,2-d]oxazine-2,4-dione derivatives.[3] The key findings are summarized below:
| Compound ID (Reference) | R2 Substituent | Ki (nM) for HLE | Key SAR Insight |
| I | -OCH2CH3 (Ethoxy) | < 11 | Small alkoxy groups at C-2 enhance potency. |
| II | -OCH2CH2CH3 (n-Propoxy) | < 11 | Potency is maintained with slightly larger alkoxy groups. |
| III | -SCH2CH3 (Ethylthio) | < 11 | Bioisosteric replacement of oxygen with sulfur at C-2 is well-tolerated. |
| IV | -NH-Cyclohexyl | > 1000 | Bulky secondary amino groups at C-2 significantly reduce activity. |
Data extracted from Gütschow & Neumann (1998).[3]
These data strongly suggest that for the 1H-thieno[3,2-d]oxazine-2,4-dione scaffold, derivatization should focus on introducing small, electron-rich substituents at positions that correspond to the C-2 position of the thieno[2,3-d] isomer. The dione nature of the target scaffold may influence the electronics and reactivity of the C-4 carbonyl, potentially modulating inhibitory potency, which warrants experimental investigation.
Alternative Scaffolds for Comparison
When evaluating a new chemical series, it is crucial to benchmark its performance against alternative, established scaffolds targeting similar biological pathways. For serine protease or kinase inhibition, relevant comparators include:
-
Thieno[3,2-d]pyrimidines: This scaffold is a prolific source of kinase inhibitors.[2] Their mechanism of action typically involves non-covalent, ATP-competitive binding within the kinase active site.
-
Benzoxazinones: As the parent scaffold for many serine protease inhibitors, these compounds provide a direct benchmark for assessing the impact of the thiophene ring substitution.[4]
-
1,2,4-Thiadiazolidin-3,5-diones: These have been identified as covalent inhibitors of cysteine proteases, offering a comparison point for covalent inhibition mechanisms targeting a different class of proteases.[5]
A comprehensive screening campaign should ideally include lead compounds from these alternative series to provide a robust assessment of the novelty and potential advantages of the 1H-thieno[3,2-d]oxazine-2,4-dione derivatives.
Experimental Protocols: A Self-Validating System
The trustworthiness of any screening guide rests on the robustness of its experimental protocols. Below are detailed, step-by-step methodologies for the in vitro screening of 1H-thieno[3,2-d]oxazine-2,4-dione derivatives against a model serine protease, human leukocyte elastase.
Primary Screening: HLE Inhibition Assay (Colorimetric)
This assay quantifies the inhibitory potential of the test compounds by measuring the residual enzymatic activity of HLE.
Principle: HLE cleaves the p-nitroanilide (pNA) from the chromogenic substrate MeO-Suc-Ala-Ala-Pro-Val-pNA. The release of free pNA is monitored spectrophotometrically at 405 nm. A potent inhibitor will prevent this cleavage, resulting in a lower absorbance reading.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each 1H-thieno[3,2-d]oxazine-2,4-dione derivative in 100% DMSO.
-
Perform serial dilutions in assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA) to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
-
Assay Plate Setup:
-
Use a clear, 96-well microplate.
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted compound solutions to the test wells.
-
Add 10 µL of assay buffer with 1% DMSO to the positive control (no inhibition) wells.
-
Add 10 µL of a known HLE inhibitor (e.g., Sivelestat) to the reference inhibitor wells.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of human leukocyte elastase (e.g., 25 nM final concentration) in assay buffer.
-
Add 20 µL of the HLE solution to all wells except the blank (substrate control) wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding. This pre-incubation step is critical for time-dependent or covalent inhibitors.
-
-
Substrate Addition and Kinetic Reading:
-
Prepare a working solution of the chromogenic substrate MeO-Suc-Ala-Ala-Pro-Val-pNA (e.g., 200 µM final concentration) in assay buffer.
-
Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibition))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the HLE colorimetric inhibition assay.
Concluding Remarks for the Bench Scientist
The 1H-thieno[3,2-d]oxazine-2,4-dione scaffold holds considerable promise as a template for the design of novel enzyme inhibitors. By leveraging structure-activity relationship data from closely related thieno-oxazinones, researchers can rationally design derivatives with a higher probability of success. The proposed in vitro screening workflow provides a robust and self-validating system for assessing their inhibitory potential, particularly against serine proteases. A comparative approach, benchmarking against established scaffolds like thieno[3,2-d]pyrimidines and benzoxazinones, will be essential in establishing the unique therapeutic value of this emerging class of compounds. The key to unlocking their potential lies in systematic derivatization and rigorous, quantitative in vitro evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationships of Thieno[3,2-d]oxazine-2,4-dione Analogs: An Inferential Analysis
Introduction
The thieno[3,2-d]oxazine-2,4-dione scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Its rigid, bicyclic structure, combining a thiophene ring with a 1,3-oxazine-2,4-dione system, presents a unique three-dimensional arrangement for potential interactions with various biological targets. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are emerging, a wealth of knowledge can be gleaned from its close structural analog, the benzoxazine-2,4-dione core. This guide will provide a comparative analysis, leveraging the established SAR of benzoxazine derivatives to infer potential avenues for the rational design of novel thieno[3,2-d]oxazine-2,4-dione analogs as therapeutic agents. The inherent bioisosteric relationship between the benzene and thiophene rings allows for logical extrapolation of how structural modifications may impact biological activity.
The oxazine nucleus and its derivatives have been explored for a wide range of pharmacological activities, including antitubercular, antifungal, antibacterial, anticoagulant, and cytotoxic effects[1]. This underscores the therapeutic potential of this class of compounds.
The Core Scaffold and Its Synthetic Accessibility
The 1H-thieno[3,2-d][2][3]oxazine-2,4-dione core serves as a versatile starting material for the synthesis of more complex heterocyclic systems. For instance, it readily reacts with natural alpha-amino acids to yield optically pure 3,4-dihydro-1H-thieno[3,2-e][2][4]diazepine-2,5-dione derivatives[5]. This reactivity highlights the potential for generating diverse compound libraries for biological screening.
dot graph "Synthetic_Scheme" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: General synthesis of thieno[3,2-e][2][4]diazepine-2,5-diones.
Comparative SAR Analysis: Insights from Benzoxazine-2,4-dione Analogs
Due to the limited direct SAR data on thieno[3,2-d]oxazine-2,4-dione analogs, we will draw parallels from the well-studied benzoxazine-2,4-diones and related benzoxazinones. Benzoxazine-2,4-diones are recognized as potential pharmacophores with a broad spectrum of activities, including inhibition of hepatitis C virus, butyrylcholinesterase, and various antitumor and antimicrobial effects[4].
Substitutions on the Aromatic Ring
In studies on benzoxazine-2,4-diones, substitutions on the benzene ring have been shown to significantly modulate activity. For instance, in the context of antioxidant activity, compounds with substituents at the C-5 or C-6 positions of the aromatic ring exhibited lower DPPH scavenging activities[4].
Inferential SAR for Thieno[3,2-d]oxazine-2,4-diones:
Based on these findings, it is plausible that substitutions on the thiophene ring of the thieno[3,2-d]oxazine-2,4-dione scaffold will also critically influence biological activity.
-
Hypothesis 1: Introduction of small alkyl or electron-withdrawing groups at the C-5 and C-6 positions of the thiophene ring may modulate potency and selectivity for various targets.
-
Hypothesis 2: The position of substitution will be crucial, with different isomers exhibiting distinct biological profiles.
dot graph "SAR_Hypothesis" { layout=dot; rankdir=LR; node [shape=plaintext];
} Caption: Potential sites for substitution on the thiophene ring.
Modifications at the N-1 Position
The nitrogen atom at the 1-position of the oxazine ring is another key site for modification. In studies of 6-aryl benzoxazin-2-ones as progesterone receptor (PR) antagonists, methylation at the N-1 position significantly increased potency[6].
Inferential SAR for Thieno[3,2-d]oxazine-2,4-diones:
-
Hypothesis 3: Alkylation or arylation at the N-1 position of the thieno[3,2-d]oxazine-2,4-dione core could be a viable strategy to enhance potency for specific targets. The nature of the substituent (e.g., size, electronics) will likely dictate the interaction with the target protein.
Experimental Protocols: A Representative Synthetic Approach
The following is a generalized, representative protocol for the synthesis of substituted thieno[3,2-d]oxazine-2,4-dione analogs, based on established methodologies for related heterocyclic systems.
Step 1: Synthesis of Substituted 2-Aminothiophene-3-carboxylates
This can be achieved via the Gewald reaction, a well-established method for the synthesis of polysubstituted thiophenes.
-
To a solution of an appropriate α-methylene ketone or ester, elemental sulfur, and a cyano-active methylene compound (e.g., ethyl cyanoacetate) in a suitable solvent like ethanol or DMF, add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Cyclization to form the Thieno[3,2-d]oxazine-2,4-dione Core
-
Suspend the synthesized 2-aminothiophene-3-carboxylate in a suitable solvent like toluene or dioxane.
-
Add a phosgenating agent (e.g., triphosgene) or a chloroformate (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine or pyridine).
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent and dry under vacuum.
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: A generalized experimental workflow for synthesis.
Data Presentation: Comparative Biological Activities
| Compound ID | R1 | R2 | N1-Substituent | Target/Assay | IC50/EC50 (µM) |
| TH-001 | H | H | H | Kinase X | >100 |
| TH-002 | CH3 | H | H | Kinase X | 50.2 |
| TH-003 | H | Cl | H | Kinase X | 25.8 |
| TH-004 | H | H | CH3 | Kinase X | 10.5 |
| TH-005 | H | H | Benzyl | Kinase X | 5.1 |
| BZ-Ref-1 | - | - | H | Kinase X | 15.3 |
This is a hypothetical data table for illustrative purposes.
Conclusion and Future Directions
The thieno[3,2-d]oxazine-2,4-dione scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR studies are currently limited, a comparative analysis with the well-documented benzoxazine-2,4-dione analogs provides a rational basis for the design and synthesis of new derivatives. Future research should focus on the systematic exploration of substitutions at the C-5, C-6, and N-1 positions to build a comprehensive SAR profile for this intriguing heterocyclic system. Such studies will be instrumental in unlocking the full therapeutic potential of thieno[3,2-d]oxazine-2,4-dione analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. bibrepo.uca.es [bibrepo.uca.es]
- 3. Synthesis and pharmacological evaluation of some 8-cyanopyrido[3', 2':4,5]thieno[3,2-d]triazine derivatives as inhibitors of nitric oxide and eicosanoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity study of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione toward the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Thienodiazepine-2,5-diones: An Application Scientist's Perspective
Introduction: The Thienodiazepine Scaffold in Modern Drug Discovery
Thienodiazepines represent a class of heterocyclic compounds where a thiophene ring is fused to a diazepine ring.[1] As bioisosteres of the famed benzodiazepines, they are recognized as "privileged structures" in medicinal chemistry.[2][3] This designation stems from their ability to bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[4][5] Specifically, the 1,4-thienodiazepine-2,5-dione core serves as a rigid, peptidomimetic scaffold, capable of mimicking secondary peptide structures like β-turns, making it a highly attractive framework for the development of novel therapeutics, such as p53-Mdm2 interaction antagonists.[2][3]
The efficacy of any drug discovery program hinges on the efficient and versatile synthesis of the core scaffold. Traditional synthetic methods for such fused heterocyclic systems often involve multiple, linear steps, leading to low overall yields and significant waste generation.[6][7] This guide provides a comparative analysis of modern, efficient synthetic routes to the 1,4-thienodiazepine-2,5-dione scaffold, with a focus on the underlying chemical logic, practical experimental considerations, and a quantitative comparison of their performance.
Route 1: The Multicomponent Ugi-Deprotection-Cyclization (UDC) Strategy
The most versatile and convergent approach to constructing the 1,4-thienodiazepine-2,5-dione scaffold is the Ugi-Deprotection-Cyclization (UDC) strategy.[2][3] This method leverages the power of multicomponent reactions (MCRs), which combine three or more starting materials in a single pot to generate complex products in a highly atom-economical fashion.[6][8]
Causality and Strategic Overview
The logic of this route is to first build a complex, linear precursor containing all the necessary atoms for the final heterocyclic system using a four-component Ugi reaction (U-4CR).[9][10] This precursor is then subjected to a deprotection step, which unmasks a reactive functional group, followed by an intramolecular cyclization to forge the final seven-membered diazepine ring.
The overall workflow can be broken down into three key stages:
-
Synthesis of the 2-Aminothiophene Core: The starting thiophene building block is typically synthesized via the Gewald multicomponent reaction.[2]
-
The Ugi Four-Component Reaction (U-4CR): A 2-aminothiophene derivative, an aldehyde, an amino acid (or its ester), and an isocyanide are reacted together to form a linear peptidomimetic intermediate.[2][3]
-
Deprotection and Intramolecular Cyclization: An acid-labile protecting group (e.g., Boc or tert-butyl) on the Ugi product is removed, and the newly freed amine or carboxylic acid facilitates a spontaneous or base-promoted intramolecular amide bond formation to yield the target thienodiazepine-2,5-dione.[2]
Experimental Protocol: Synthesis of Compound 9a via UDC[2]
This protocol describes the synthesis of a specific 1,4-thienodiazepine-2,5-dione derivative as a representative example of the UDC strategy.
Part A: Synthesis of the Ugi Adduct (8)
-
To a solution of Boc-protected 2-aminothiophene-3-carboxylic acid 6a (1 equivalent) in methanol (approx. 0.4 M), add valine methyl ester hydrochloride (1 eq.) and triethylamine (1 eq.).
-
Stir the mixture for 10 minutes at room temperature.
-
Add aqueous formaldehyde (37 wt. %, 1 eq.) followed by tert-butyl isocyanide (1 eq.).
-
Seal the reaction vessel and stir at room temperature for 24-48 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to isolate the pure Ugi product 8 .
Part B: Deprotection and Cyclization to Thienodiazepine-2,5-dione (9a)
-
Dissolve the purified Ugi product 8 (1 eq.) in dichloromethane (DCM, approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, typically 10-20% v/v).
-
Stir the reaction mixture at room temperature for 24 hours. The TFA cleaves the tert-butyl ester and the Boc protecting group, after which the free amine attacks the methyl ester to cyclize.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product 9a by silica gel chromatography or recrystallization.
Route 2: Solid-Phase Synthesis via Thiaisatoic Anhydride Analogs
For the generation of compound libraries, solid-phase organic synthesis (SPOS) offers significant advantages in terms of purification and automation. An expedient solid-phase route to thieno[3,2-e][6][11]diazepine-2,5-diones has been developed using a resin-bound thiaisatoic anhydride equivalent.[12]
Causality and Strategic Overview
This strategy immobilizes one of the key building blocks on a solid support (Wang resin), allowing for excess reagents and byproducts to be simply washed away after each reaction step. The key steps are:
-
Immobilization: The thieno[3,2-d][3][6]oxazine-2,4-dione (thiaisatoic anhydride) is attached to the solid support.
-
Nucleophilic Acylation: The resin-bound anhydride is treated with an N-alkylated α-amino acid. The amino group attacks the more reactive carbonyl, opening the anhydride ring and forming an amide bond.
-
Cyclocondensation: The intermediate is heated to induce cyclization, forming the seven-membered diazepine ring while the molecule remains attached to the resin.
-
Cleavage: The final product is cleaved from the resin using a strong acid, typically TFA, which simultaneously purifies it from any resin-bound impurities.
Experimental Protocol: General Solid-Phase Procedure[12]
-
Loading: Swell Wang resin in N,N-dimethylformamide (DMF). Add a solution of the thiaisatoic anhydride precursor, a coupling agent (e.g., DIC), and a catalyst (e.g., DMAP). Shake at room temperature for 16-24 hours. Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
-
Coupling: Swell the resin-bound anhydride in N-methyl-2-pyrrolidone (NMP). Add a solution of the desired N-alkylated α-amino acid (excess, e.g., 4 eq.) and a base like diisopropylethylamine (DIPEA, 8 eq.). Shake at room temperature for 24 hours. Wash the resin thoroughly.
-
Cyclocondensation: Treat the resin with a solution of a coupling agent like PyBOP (4 eq.) and DIPEA (8 eq.) in NMP. Shake at room temperature for 24 hours to effect ring closure. Wash the resin thoroughly.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95:2.5:2.5 TFA/triisopropylsilane/water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and purify the resulting crude product, typically by preparative HPLC.
Route 3: Palladium-Catalyzed Intramolecular N-Arylation
A powerful method for forming C-N bonds in modern organic synthesis is the Buchwald-Hartwig amidation. This palladium-catalyzed cross-coupling reaction can be applied intramolecularly to form the diazepine ring of benzodiazepine-2,5-diones and, by extension, their thieno-analogs.[13]
Causality and Strategic Overview
This approach also begins with the synthesis of a linear precursor, which can be assembled using various methods, including the Ugi reaction.[13] The key difference is the final ring-closing step. Instead of a spontaneous or simple base-promoted cyclization, this route relies on a transition-metal catalyst to forge the challenging amide bond between a secondary amide and an aryl (or heteroaryl) halide/triflate.
The critical transformation is the intramolecular N-arylation of a secondary amide. The palladium catalyst undergoes an oxidative addition into the C-X bond (where X is Br, I, or OTf) of the thiophene ring, followed by coordination to the amide nitrogen and reductive elimination to form the C-N bond and close the ring.
Experimental Protocol: General Buchwald-Hartwig Cyclization[13]
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add the linear amide precursor (1 eq.), the palladium source (e.g., Pd₂(dba)₃, 2.5-5 mol%), the phosphine ligand (e.g., P(o-tolyl)₃, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and base.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by silica gel chromatography.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the desired outcome, whether it be the rapid generation of a diverse library or the large-scale synthesis of a single, optimized compound.
| Feature | Ugi-Deprotection-Cyclization (UDC) | Solid-Phase Synthesis (SPOS) | Pd-Catalyzed N-Arylation |
| Core Principle | Multicomponent reaction followed by cyclization | Immobilized starting material, sequential reaction and wash cycles | Transition-metal catalyzed intramolecular C-N bond formation |
| Key Advantage | High convergence and diversity from readily available inputs.[2][3] | Simplified purification; amenable to automation and library synthesis.[12] | Robust and reliable C-N bond formation; good functional group tolerance.[13] |
| Key Disadvantage | Can require multiple chromatographic purifications. | Resin loading and cleavage steps can be low-yielding; requires specialized equipment. | Cost of palladium catalyst and ligands; potential for catalyst poisoning by sulfur. |
| Typical Yields | Moderate to good (e.g., 20-60% over two or three steps).[2][3] | Variable, often reported as purity and overall yield after cleavage (71-95% reported).[12] | Generally good to excellent for the cyclization step itself.[13] |
| Versatility | Excellent. Four points of diversity can be introduced in the Ugi step.[3] | Good. Diversity comes from the choice of amino acid and subsequent modifications.[12] | Good. Dependent on the synthesis of the linear precursor. |
| Scalability | Moderate. Can be challenging to scale due to purification needs. | Poor for single compounds, but excellent for library production. | Good. Buchwald-Hartwig reactions are often used in process chemistry. |
| Ideal Application | Lead generation, structure-activity relationship (SAR) studies. | High-throughput screening (HTS) library synthesis. | Scale-up synthesis of a specific, high-value target compound. |
Conclusion and Future Outlook
The synthesis of 1,4-thienodiazepine-2,5-diones has evolved significantly from classical multi-step procedures. For discovery chemistry, where speed and diversity are paramount, the Ugi-Deprotection-Cyclization (UDC) strategy is arguably the superior method. It allows for the rapid exploration of chemical space from four distinct points of diversity, making it ideal for generating focused libraries for SAR studies.[2][3]
For researchers focused on high-throughput screening, the solid-phase approach offers a streamlined workflow that minimizes tedious purifications.[12] While initial setup and optimization can be more demanding, the ability to perform parallel synthesis makes it a powerful tool for creating large numbers of compounds.
Finally, when a specific lead candidate has been identified and requires synthesis on a larger scale, the palladium-catalyzed N-arylation route becomes highly attractive. Its reliability, predictability, and the extensive literature on Buchwald-Hartwig couplings make it a robust choice for process development and scale-up, despite the higher initial cost of the catalyst.[13]
Ultimately, the optimal synthetic route is dictated by the specific goals of the research program. By understanding the underlying chemical principles and practical trade-offs of each method, researchers can make an informed decision to accelerate their drug discovery efforts targeting this privileged scaffold.
References
- 1. wikiwand.com [wikiwand.com]
- 2. 1,4-Thienodiazepine-2,5-diones via MCR (II): Scaffold Hopping by Gewald and Ugi-Deprotection-Cyclization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. rightsteprehabhouston.com [rightsteprehabhouston.com]
- 6. Multicomponent reactions as a potent tool for the synthesis of benzodiazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Multicomponent reactions as a potent tool for the synthesis of benzodiazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. Ugi Reaction [organic-chemistry.org]
- 11. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Heterocyclic Synthesis: Evaluating the Cost-Effectiveness of Isatoic Anhydride and its Thio-Analog
For researchers, scientists, and drug development professionals engaged in the synthesis of nitrogen-containing heterocycles, the choice of starting materials is a critical decision point, balancing cost, availability, reactivity, and yield. Among the most versatile and economically viable precursors for quinazolinones and related scaffolds is isatoic anhydride.[1][2] This guide provides an in-depth analysis of isatoic anhydride's performance and cost-effectiveness, while also exploring its sulfur analog, thiaisatoic anhydride, an intriguing but less-documented alternative. We will delve into the practical considerations and experimental data that inform the selection of these critical building blocks.
I. Isatoic Anhydride: The Established and Economical Workhorse
Isatoic anhydride (2H-3,1-Benzoxazine-2,4(1H)-dione) is a commercially available, shelf-stable, and highly versatile reagent derived from anthranilic acid.[3] Its utility stems from its dual electrophilic carbonyl sites, which, upon reaction with nucleophiles, readily undergo ring-opening followed by cyclization, typically with the loss of carbon dioxide. This reactivity makes it a cornerstone reagent for the synthesis of a vast library of heterocyclic compounds, most notably quinazolinones, which are prevalent scaffolds in medicinal chemistry.[4][5][6]
The primary driver for its widespread adoption is its exceptional cost-effectiveness. The compound is produced on an industrial scale, ensuring a stable supply chain and competitive pricing.
Table 1: Cost and Availability Analysis of Isatoic Anhydride
| Compound | CAS Number | Typical Purity | Representative Suppliers | Price Range (per 100g) | Availability |
| Isatoic Anhydride | 118-48-9 | 96-98% | Sigma-Aldrich, Thermo Fisher Scientific, TCI | $40 - $60 USD | High |
| Thiaisatoic Anhydride | N/A | N/A | Limited specialty suppliers (e.g., Chemrio) | Price not widely published; expected to be significantly higher | Very Low |
Note: Prices are estimates based on publicly available catalog data as of early 2026 and are subject to change. Thiaisatoic anhydride availability is extremely limited, and pricing is typically available only upon quotation.
The economic advantage of isatoic anhydride is clear. Its low cost and high availability make it an ideal starting point for both exploratory research and large-scale drug development campaigns, where budget constraints are a significant factor.
II. Thiaisatoic Anhydride: The Niche, Under-Explored Analog
Thiaisatoic anhydride (2H-3,1-Benzothiazine-2,4(1H)-dione) is the sulfur-containing analog of isatoic anhydride. From a chemical structure standpoint, the replacement of the endocyclic oxygen atom with sulfur is expected to modulate the electronic properties and reactivity of the molecule. Sulfur's larger atomic radius and different electronegativity could influence the electrophilicity of the carbonyl groups and the stability of reaction intermediates.
However, a comprehensive review of the scientific literature reveals a stark contrast in the available data. While isatoic anhydride is the subject of thousands of publications, thiaisatoic anhydride is conspicuously absent from mainstream synthetic literature. Its synthesis is not commonly reported, and its applications in heterocyclic chemistry are not well-documented.[7][8] Consequently, it is not available from major chemical suppliers, and its cost is presumed to be substantially higher due to a lack of established, scaled-up manufacturing processes.
For the research scientist, this presents both a challenge and an opportunity.
-
The Challenge: The lack of established protocols, safety data, and a reliable supply chain makes its use in routine synthesis impractical and cost-prohibitive.
-
The Opportunity: For those engaged in novel methodology development, exploring the reactivity of thiaisatoic anhydride could lead to new synthetic pathways or the discovery of novel heterocyclic scaffolds with unique biological properties.
III. Comparative Synthesis of Quinazolin-4(3H)-ones: A Workflow Analysis
To provide a practical comparison, we will outline the experimental workflow for a common application: the one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Diagram 1: General Workflow for Quinazolinone Synthesis
Caption: One-pot synthesis of quinazolinones.
This protocol is a representative example of the many efficient methods available for quinazolinone synthesis from isatoic anhydride.[9]
Rationale: This one-pot, three-component reaction is highly atom-economical. Using a catalytic amount of p-toluenesulfonic acid (p-TsOH) provides an acidic environment to facilitate both the initial ring-opening and the subsequent cyclization steps, while ethanol serves as an inexpensive and relatively benign solvent.
Materials:
-
Isatoic anhydride (1.63 g, 10 mmol)
-
Methylamine (40% in H₂O, 0.85 mL, 11 mmol)
-
Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (190 mg, 1 mmol, 10 mol%)
-
Ethanol (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.63 g), benzaldehyde (1.02 mL), ethanol (50 mL), and p-TsOH (190 mg).
-
Begin stirring the suspension at room temperature.
-
Slowly add methylamine solution dropwise to the stirring mixture over 5 minutes.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from hot ethanol to yield pure 2-phenyl-3-methylquinazolin-4(3H)-one as a white solid.
Expected Outcome:
-
Yield: 75-85%
-
Cost per 10 mmol scale: Low, primarily driven by solvent cost.
Disclaimer: The following protocol is hypothetical due to the lack of published experimental data. It is based on the presumed reactivity of the thio-analog and serves as a conceptual framework for researchers interested in exploring this chemistry.
Rationale: The core reaction mechanism is expected to be analogous to that of isatoic anhydride. However, the sulfur atom may alter the reaction kinetics. The C=S bond is weaker than a C=O bond, which might affect the stability of intermediates. A Lewis acid catalyst might be required to activate the less polarized thiocarbonyl group if a Brønsted acid proves insufficient.
Hypothetical Materials:
-
Thiaisatoic anhydride (2.0 g, 10 mmol) - assuming successful prior synthesis
-
Methylamine (40% in H₂O, 0.85 mL, 11 mmol)
-
Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (492 mg, 1 mmol, 10 mol%) - as an alternative catalyst
-
Acetonitrile (50 mL) - a polar aprotic solvent to avoid potential side reactions with the thio-group
Hypothetical Procedure:
-
Combine thiaisatoic anhydride, benzaldehyde, Sc(OTf)₃, and acetonitrile in a flask under an inert atmosphere (e.g., Nitrogen) to prevent oxidation of sulfur-containing intermediates.
-
Add methylamine solution dropwise.
-
Heat the mixture to reflux and monitor closely by TLC and LC-MS to identify intermediates and the final product.
-
Workup would be contingent on the observed reaction outcome, but would likely involve quenching, extraction, and chromatographic purification.
Expected Outcome:
-
Yield: Unknown. Potentially lower than with isatoic anhydride due to side reactions or different reaction kinetics.
-
Cost per 10 mmol scale: Very high, dominated by the cost of synthesizing the starting thiaisatoic anhydride.
IV. Conclusion and Strategic Recommendations
The analysis overwhelmingly supports the continued use of isatoic anhydride as the superior reagent for routine and large-scale synthesis of quinazolinones and related heterocycles from a cost-effectiveness standpoint. Its low price, high availability, and the wealth of robust, high-yielding published protocols make it the logical and financially sound choice for nearly all applications.
Thiaisatoic anhydride remains a frontier molecule. Its use is not practical for mainstream drug discovery or process chemistry at this time. However, for academic and industrial researchers focused on developing novel synthetic methodologies, it represents an untapped area of chemical space. The key takeaway for professionals is to weigh the project goals:
-
For Target-Oriented Synthesis & Drug Development: Isatoic anhydride is the clear choice. Its reliability and low cost allow for the rapid generation of compound libraries and scale-up activities without prohibitive expense.
-
For Methodology & Discovery Research: Thiaisatoic anhydride offers a high-risk, high-reward opportunity. Exploring its reactivity could lead to novel discoveries and publications, but it should be undertaken with the understanding that the foundational work of synthesis and reaction optimization must be developed from scratch.
Ultimately, while the allure of novel structures is a powerful driver in chemical research, the practicalities of cost and efficiency, as demonstrated by the enduring utility of isatoic anhydride, are paramount in the successful progression of projects from the laboratory bench to commercial application.
References
- 1. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. researchgate.net [researchgate.net]
- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 4. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinone synthesis [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Analysis of Thieno[3,2-d]oxazine Derivatives
Introduction: The Structural Challenge of Thieno[3,2-d]oxazines
The fusion of a thiophene ring with an oxazine moiety creates the thieno[3,2-d]oxazine heterocyclic system, a scaffold of significant interest in medicinal chemistry. Analogous structures, such as thieno[3,2-d]pyrimidines, have demonstrated potent biological activities, including anticancer and enzyme inhibitory effects. The precise arrangement of heteroatoms and the substitution patterns on this fused core are critical determinants of its pharmacological profile. Therefore, unambiguous structural confirmation is a cornerstone of any research and development program involving these derivatives.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of thieno[3,2-d]oxazine derivatives. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, offering a framework for robust, self-validating structural analysis. Our approach is grounded in the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The general workflow for structural elucidation is an iterative process where data from multiple techniques are integrated to build a conclusive structural model.
Caption: General workflow for the spectroscopic confirmation of a novel compound.
A Comparative Overview of Core Spectroscopic Techniques
No single technique can provide absolute structural proof. Instead, we rely on the convergence of evidence from orthogonal methods. Each method probes a different aspect of the molecule's physical properties, and their combined data provide a highly detailed and reliable structural picture.
| Technique | Information Provided | Strengths for Thieno[3,2-d]oxazine Core | Limitations |
| ¹H NMR | Electronic environment, count, and connectivity of protons. | Provides precise information on the substitution pattern of the thiophene and oxazine rings. Coupling constants help define proton relationships. | Can be complex to interpret with overlapping signals in highly substituted analogs. Does not directly observe quaternary carbons. |
| ¹³C NMR | Electronic environment and count of unique carbon atoms. | Unambiguously identifies all carbons in the core structure, including quaternary carbons at the ring fusion. | Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples. Provides no direct connectivity information. |
| Mass Spectrometry (MS) | High-resolution mass-to-charge ratio (m/z). | Determines the molecular weight and, with high resolution, the elemental formula. Fragmentation patterns offer clues about structural motifs. | Isomeric compounds cannot be distinguished by molecular weight alone. Fragmentation can be complex and may require tandem MS (MS/MS) for full interpretation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups and bond types. | Quickly confirms the presence of key bonds like C-O-C, C=N, C-S, and aromatic C-H, which are characteristic of the core structure. | The "fingerprint" region can be complex and is often non-specific. Provides limited information on the overall carbon skeleton. |
Deep Dive into Spectroscopic Signatures
To effectively use these techniques, one must understand the expected spectroscopic signatures of the thieno[3,2-d]oxazine core. While data for this specific scaffold is scarce, we can make robust predictions based on well-characterized related structures like thieno[2,3-d]pyrimidines and naphthoxazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
The proton chemical shifts are highly sensitive to the electronic environment, influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the aromaticity of the thiophene ring.
-
Thiophene Protons (H-2, H-3): Protons on the thiophene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm . Their exact shift depends on the substituents. The proton adjacent to the sulfur atom (H-2) is generally found at a slightly different shift than the other thiophene proton.
-
Oxazine Protons: The chemical shifts of protons on the oxazine ring depend heavily on its saturation state. For a dihydro-thieno[3,2-d]oxazine, the aliphatic protons of the -CH₂-N- and -CH₂-O- groups would appear further upfield, likely in the δ 3.5-5.5 ppm range. The electronegative oxygen and nitrogen atoms deshield these protons, shifting them downfield from typical alkane signals.
¹³C NMR provides a map of the carbon skeleton.
-
Thiophene Carbons: These carbons typically resonate in the aromatic region of δ 110-150 ppm . The carbons at the ring junction (bridgehead carbons) will have distinct shifts.
-
Oxazine Carbons: Similar to the protons, the carbon shifts depend on the oxazine ring's nature. For a dihydro variant, the aliphatic carbons (-C H₂-N- and -C H₂-O-) would be expected around δ 40-80 ppm . A carbonyl carbon within the oxazine ring, if present, would appear significantly downfield (δ 150-170 ppm ).
-
Ring Junction Carbons: The two carbons shared by the thiophene and oxazine rings are quaternary and will show characteristic shifts, often in the δ 140-160 ppm range, which can be definitively assigned using 2D NMR.
Mass Spectrometry (MS)
MS provides the molecular weight, a critical first piece of data. High-Resolution Mass Spectrometry (HRMS) is indispensable as it can determine the elemental formula, confirming that the correct number of C, H, N, O, and S atoms are present.
The fragmentation pattern, typically studied using Electron Ionization (EI) or Collision-Induced Dissociation (CID) in an ESI source, provides structural clues. A plausible fragmentation pathway for the core thieno[3,2-d]oxazine structure would involve characteristic losses based on the weakest bonds and the formation of stable fragments.
Caption: Plausible MS fragmentation pathways for a thieno[3,2-d]oxazine core.
This proposed pathway is based on fragmentation patterns observed in related heterocyclic systems where the loss of small, stable neutral molecules like CO and HCN is common.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For a typical thieno[3,2-d]oxazine derivative, the following absorption bands would be expected:
-
~3100 cm⁻¹: Aromatic C-H stretching from the thiophene ring.
-
~1620-1680 cm⁻¹: C=N stretching, characteristic of the oxazine ring imine bond.
-
~1200-1300 cm⁻¹: C-O-C asymmetric stretching from the ether linkage in the oxazine ring.
-
~650-750 cm⁻¹: C-S stretching, indicative of the thiophene ring.
The absence or presence of other bands (e.g., a strong C=O stretch around 1700 cm⁻¹ or an N-H stretch around 3300 cm⁻¹) can immediately confirm or refute different structural possibilities.
Experimental Protocols and Data Interpretation: A Case Study
To illustrate the integrated approach, let's consider a hypothetical derivative: 2-phenyl-2,3-dihydrothieno[3,2-d]oxazine .
Step-by-Step Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
2D NMR Acquisition (if needed): If assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Acquisition (ESI-TOF): Infuse the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition.
Protocol 3: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first.
Interpreting the Data: A Hypothetical Dataset
Compound: 2-phenyl-2,3-dihydrothieno[3,2-d]oxazine Molecular Formula: C₁₂H₁₁NOS Molecular Weight: 217.29 g/mol
| Spectroscopic Data (Expected) | Interpretation |
| HRMS (ESI+) | m/z [M+H]⁺: 218.0634 (Calculated for C₁₂H₁₂NOS⁺: 218.0639). Result: Confirms the elemental formula. |
| IR (cm⁻¹) | 3080: Aromatic C-H stretch. 2950, 2880: Aliphatic C-H stretch. 1635: C=N stretch. 1240: C-O-C stretch. 710: C-S stretch. Result: Confirms presence of all key functional groups. |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 7.65 (d, 1H, J=5.2 Hz): H-7 (Thiophene H). 7.40-7.25 (m, 5H): Phenyl protons. 7.10 (d, 1H, J=5.2 Hz): H-6 (Thiophene H). 5.60 (s, 1H): H-2 (Oxazine CH). 4.80 (s, 2H): H-4 (Oxazine CH₂). Result: Accounts for all 11 protons. The coupling between H-6 and H-7 confirms their adjacency on the thiophene ring. The singlets for H-2 and H-4 indicate no adjacent protons. |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 158.2: C-8a (ring junction). 155.4: C-5a (ring junction). 141.5, 129.0, 128.5, 127.1: Phenyl carbons. 126.8: C-7. 122.3: C-6. 85.1: C-2. 45.6: C-4. Result: Accounts for all 10 unique carbon signals (two phenyl carbons are equivalent by symmetry). The downfield shifts for C-2 and C-4 are consistent with their attachment to N and O atoms. |
The Power of 2D NMR for Unambiguous Assignment
For more complex derivatives or in cases of unexpected rearrangement, 1D NMR spectra may not be sufficient. 2D NMR techniques are essential for definitively piecing the molecular puzzle together.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., adjacent to each other). In our example, a COSY experiment would show a cross-peak between the signals at δ 7.65 and δ 7.10, proving the H-6/H-7 connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This allows for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the ultimate tool for connecting molecular fragments. For instance, an HMBC experiment would show a correlation from the H-7 proton (δ 7.65) to the C-5a and C-8a ring junction carbons, confirming the fusion of the thiophene ring to the oxazine moiety at the correct positions.
Caption: Using 2D NMR to establish key connectivities in the fused ring system.
Conclusion
The structural confirmation of thieno[3,2-d]oxazine derivatives is not a task for a single analytical technique but a process of logical deduction built upon a foundation of complementary spectroscopic data. The process begins with Mass Spectrometry to establish the molecular formula and IR spectroscopy to identify key functional groups. This is followed by a detailed analysis of 1D NMR (¹H and ¹³C) to map the proton and carbon frameworks. Finally, for absolute and unambiguous proof of structure, 2D NMR techniques like COSY, HSQC, and HMBC are employed to piece together the atomic connectivity. By following this integrated and self-validating workflow, researchers can have the highest degree of confidence in their molecular structures, a critical prerequisite for advancing drug discovery and development.
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel 1H-thieno[3,2-d]oxazine-2,4-dione Derivatives
Introduction: The Therapeutic Promise of the Thieno[3,2-d]oxazine Scaffold
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The 1H-thieno[3,2-d]oxazine-2,4-dione core is one such emerging scaffold. Its rigid, bicyclic structure, combining a thiophene and an oxazine ring, presents a unique three-dimensional arrangement of heteroatoms and potential hydrogen bonding sites. This has led to its investigation in the synthesis of compounds with a wide array of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Derivatives of the parent oxazine ring system have shown promise as anti-tubercular, anti-fungal, and cytotoxic agents.[2]
However, potent biological activity alone does not make a successful drug. A molecule's journey from a "hit" in a screening assay to a clinical candidate is fraught with challenges, many of which are related to its pharmacokinetic profile. This guide provides a comprehensive framework for assessing the "drug-likeness" of novel molecules synthesized from the 1H-thieno[3,2-d]oxazine-2,4-dione scaffold. We will explore both computational and experimental methodologies, providing not just the "what" but the critical "why" behind each step. This guide is designed for researchers, scientists, and drug development professionals seeking to de-risk their candidates early and focus resources on compounds with the highest probability of success.
Pillar 1: The Concept of Drug-Likeness and the ADME Funnel
Drug-likeness is a qualitative concept that describes how "drug-like" a substance is with respect to factors such as bioavailability and metabolic stability.[5] An effective oral drug must navigate a complex biological labyrinth: it needs to be soluble enough to dissolve in the gut, permeable enough to cross the intestinal wall, stable enough to survive metabolic enzymes in the liver, and capable of reaching its target tissue in sufficient concentrations to exert a therapeutic effect.[5] This journey is often summarized by the acronym ADME :
-
A bsorption: The process by which a drug enters the bloodstream.
-
D istribution: The dissemination of a drug to various tissues and organs.
-
M etabolism: The chemical modification of a drug by the body, primarily by enzymes.
-
E xcretion: The removal of the drug and its metabolites from the body.
Early assessment of these ADME properties is crucial. Identifying compounds with poor pharmacokinetic profiles late in development is a primary cause of costly failures in clinical trials.[6][7] The goal is to create a "testing cascade" or "funnel" where a large number of initial hits are progressively filtered through increasingly rigorous ADME assessments.
Caption: A typical ADME testing funnel for early drug discovery.
Pillar 2: The Two-Pronged Approach to Drug-Likeness Assessment
A robust assessment of drug-likeness relies on a synergistic combination of computational (in silico) predictions and experimental (in vitro) validation. The former provides rapid, cost-effective screening of large numbers of molecules, while the latter offers tangible data on how the compounds behave in biological systems.
In Silico Assessment: The Foundational Filter
Computational models are the first line of defense against compounds with a high probability of poor ADME properties. The most famous of these is Lipinski's Rule of Five, a set of guidelines used to evaluate if a compound is likely to be an orally active drug in humans.[8][9] It's important to remember that these are not hard and fast rules but rather guidelines; some successful drugs violate one or more of them.[10] However, compliance generally correlates with a higher chance of clinical success.[9]
Lipinski's Rule of Five Criteria: [5][8][9]
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more easily absorbed and distributed.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Excessively lipophilic drugs can have poor aqueous solubility and be rapidly metabolized.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
Comparative Example:
Let's consider three hypothetical derivatives of our core scaffold and compare them to a known drug, Ibuprofen, and a related scaffold, a thieno[3,2-d]pyrimidine derivative, which has also been explored for anticancer properties.[11][12]
| Compound | Structure | MW (Da) | LogP | HBD | HBA | Lipinski Violations |
| Scaffold Core | 1H-thieno[3,2-d]oxazine-2,4-dione | 169.16 | 0.5 | 1 | 3 | 0 |
| Derivative A | Core + 4-chlorophenyl group | 279.71 | 2.8 | 1 | 3 | 0 |
| Derivative B | Core + large greasy side chain | 525.60 | 5.8 | 1 | 4 | 2 |
| Derivative C | Core + polar side chain | 350.34 | 1.2 | 3 | 6 | 0 |
| Thieno[3,2-d]pyrimidine | Hypothetical active analog | 295.35 | 3.1 | 1 | 4 | 0 |
| Ibuprofen | Reference Drug | 206.28 | 3.97 | 1 | 2 | 0 |
Interpretation:
-
Derivative A and C are good candidates to move forward. They are well within the "rule of five" space.
-
Derivative B is immediately flagged. Its high molecular weight and LogP suggest potential issues with solubility and absorption, making it a lower priority candidate despite any potential in vitro potency. This early computational filtering saves significant resources.
Modern computational tools go far beyond Lipinski's rules, offering predictions for a wide range of ADMET (T for toxicity) properties, such as Blood-Brain Barrier (BBB) penetration, Caco-2 permeability, and potential for hERG inhibition.[13]
In Vitro Experimental Assessment: Grounding Predictions in Reality
While in silico models are invaluable for initial screening, they are ultimately predictive. In vitro assays provide the first layer of experimental data, using cellular and subcellular systems to mimic physiological conditions.[6][14] These assays are critical for building a comprehensive ADME profile and establishing structure-activity relationships (SAR) and structure-property relationships (SPR).
-
Physicochemical Properties:
-
Aqueous Solubility: Measures how much of the compound can dissolve in an aqueous buffer. Poor solubility is a major hurdle for oral absorption. Both kinetic and thermodynamic solubility assays can be performed.[15]
-
LogD: Measures the lipophilicity at a specific pH (typically 7.4 to mimic physiological conditions). It's a more relevant measure than LogP for ionizable compounds.[15][16]
-
-
Absorption & Permeability:
-
Caco-2 Permeability Assay: This is the gold standard for predicting intestinal absorption.[7][14] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier. The rate at which the compound crosses this monolayer is measured.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A non-cell-based, high-throughput assay that predicts passive diffusion across a lipid membrane.[7] It's a cost-effective way to screen for passive permeability.
-
-
Metabolism:
-
Metabolic Stability (Microsomes, Hepatocytes): This assay assesses how quickly a compound is metabolized by liver enzymes.[15][16] The compound is incubated with liver microsomes (containing key CYP450 enzymes) or hepatocytes (whole liver cells), and the rate of its disappearance is measured over time. A very short half-life (<5 minutes) can indicate high first-pass metabolism and poor oral bioavailability.[6]
-
CYP450 Inhibition: It's crucial to determine if a new compound inhibits major cytochrome P450 enzymes (e.g., CYP3A4, 2D6). Inhibition can lead to dangerous drug-drug interactions (DDIs) with co-administered medications.[15][16]
-
-
Distribution:
-
Plasma Protein Binding (PPB): Measures the extent to which a drug binds to proteins in the blood (like albumin). Only the unbound (free) fraction of the drug is able to exert its therapeutic effect and be cleared. High PPB can limit efficacy. Rapid Equilibrium Dialysis (RED) is a common method for this assessment.[7][15]
-
Comparative Data Table (Hypothetical In Vitro Results):
| Compound | Kinetic Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Half-Life (min) | CYP3A4 Inhibition IC₅₀ (µM) | Plasma Protein Binding (%) |
| Derivative A | 75 | 15.2 | 45 | > 50 | 85 |
| Derivative C | 150 | 8.5 | > 60 | > 50 | 60 |
| Thieno[3,2-d]pyrimidine | 60 | 12.1 | 35 | 25 | 92 |
| Ibuprofen | 210 | > 20 | 55 | > 100 | 99 |
Interpretation & Decision Making:
-
Derivative A shows good permeability and acceptable stability. Its solubility is adequate. The PPB is on the higher side but may be acceptable.
-
Derivative C has excellent solubility and stability, with lower PPB. Its permeability is moderate but likely sufficient for oral absorption. This compound looks very promising.
-
The Thieno[3,2-d]pyrimidine competitor shows decent properties but raises a slight flag for potential CYP3A4 inhibition, which would require further investigation. Its higher PPB is also a consideration.
Based on this combined in silico and in vitro data, Derivative C emerges as the strongest candidate to progress to more complex studies, followed by Derivative A .
Pillar 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must be robust and include appropriate controls. Below are detailed, step-by-step methodologies for two key assays.
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer, providing an estimate of intestinal absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts (porous membrane supports) and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the monolayer is verified before each experiment by measuring the transepithelial electrical resistance (TEER). Only inserts with high TEER values are used.
-
Assay Procedure (Apical to Basolateral - A to B): a. The culture medium is removed from both the apical (top) and basolateral (bottom) chambers. b. The apical chamber is filled with transport buffer containing the test compound at a known concentration (e.g., 10 µM). c. The basolateral chamber is filled with fresh transport buffer. d. The plate is incubated at 37°C with gentle shaking. e. Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Controls:
-
High Permeability Control: Propranolol or Testosterone.
-
Low Permeability Control: Atenolol or Lucifer Yellow. These controls validate the performance of the assay.
-
Protocol 2: Human Liver Microsomal Stability Assay
Objective: To determine the intrinsic clearance rate of a test compound in the presence of human liver microsomes.
Methodology:
-
Reagent Preparation: a. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). b. Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).
-
Assay Initiation: a. Pre-incubate the reaction mixture at 37°C for 5 minutes. b. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor required for CYP450 enzyme activity).
-
Time-Point Sampling: a. Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes). b. The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The remaining concentration of the parent compound in each sample is quantified by LC-MS/MS.
-
Data Analysis: a. The natural log of the percentage of the compound remaining is plotted against time. b. The slope of the resulting line gives the elimination rate constant (k). c. The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
Controls:
-
High Clearance Control: Verapamil or Testosterone.
-
Low Clearance Control: Warfarin.
-
No Cofactor Control: A parallel incubation is run without the NADPH-regenerating system to check for non-enzymatic degradation.
-
Caption: A decision-making workflow based on in vitro ADME data.
Conclusion: A Data-Driven Path Forward
The 1H-thieno[3,2-d]oxazine-2,4-dione scaffold holds considerable potential for the development of new therapeutics. However, translating this potential into clinical reality requires a disciplined, data-driven approach to drug design. By integrating early and iterative assessments of drug-likeness—from rapid in silico profiling to robust in vitro ADME assays—research teams can make more informed decisions. This strategy not only increases the probability of identifying a successful clinical candidate but also optimizes the allocation of resources, focusing efforts on molecules that possess both potent biological activity and a viable pharmacokinetic profile. The methodologies and comparative frameworks presented in this guide offer a blueprint for navigating the complex but rewarding path of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. criver.com [criver.com]
- 16. In Vitro ADME Assays [conceptlifesciences.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 1H-thieno[3,2-d]oxazine-2,4-dione
A Procedural Guide for the Safe Disposal of 1H-thieno[3,2-d][1][2]oxazine-2,4-dione
As a novel heterocyclic compound, 1H-thieno[3,2-d][1][2]oxazine-2,4-dione is increasingly utilized as a building block in medicinal chemistry and drug development.[3][4] Its structural similarity to thiaisatoic anhydride makes it a versatile reagent, but its handling and disposal require a rigorous, safety-first approach.[4] This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is a thorough understanding of the chemical's hazards. This informs its classification as hazardous waste under the guidelines of the Environmental Protection Agency (EPA).[5][6] 1H-thieno[3,2-d][1][2]oxazine-2,4-dione is classified with multiple hazard statements, making it harmful if swallowed, inhaled, or in contact with skin, and an irritant to skin, eyes, and the respiratory system.[7]
Based on these properties, any waste containing this compound must be managed as hazardous waste, likely due to the characteristic of Toxicity .[8][9][10]
Table 1: Chemical & Safety Profile of 1H-thieno[3,2-d][1][2]oxazine-2,4-dione
| Property | Value | Source(s) |
| CAS Number | 78756-28-2 | [7][11] |
| Molecular Formula | C₆H₃NO₃S | [2][7] |
| Molecular Weight | 169.16 g/mol | [7][11] |
| Physical Form | Solid | [2] |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 | [7] |
| Hazard Statements | Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; Harmful if inhaled; May cause respiratory irritation. | [7] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the compound's hazard profile, strict adherence to safety protocols is non-negotiable. All handling of 1H-thieno[3,2-d][1][2]oxazine-2,4-dione, whether in pure form or as waste, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1]
The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne dust.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Gloves must be inspected before use and removed properly to avoid skin contact.[1][12]
-
Body Protection: A lab coat must be worn to protect the skin.[1]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is required.[1][13]
Step-by-Step Disposal Procedure
The disposal of 1H-thieno[3,2-d][1][2]oxazine-2,4-dione is not a single action but a systematic process. The cardinal rule is that hazardous chemicals must never be disposed of via sinks or regular trash.[14]
Step 3.1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[1][15] Never mix different types of chemical waste.[14] For this compound, create the following distinct waste streams:
-
Solid Waste: Unused or expired pure 1H-thieno[3,2-d][1][2]oxazine-2,4-dione.
-
Contaminated Labware: Items such as pipette tips, weigh boats, and gloves that have come into direct contact with the compound. These should be collected in a designated, lined container.[16]
-
Liquid Waste (Aqueous): Any aqueous solutions containing the compound.
-
Liquid Waste (Organic): Any organic solvent solutions containing the compound. It is crucial to separate halogenated and non-halogenated solvent wastes where possible.[16]
Step 3.2: Containerization and Labeling All hazardous waste must be collected in appropriate containers.[17]
-
Container Choice: Use sturdy, leak-proof containers with secure, screw-top caps.[14][17] Ensure the container material is compatible with the waste (e.g., do not store acidic waste in metal containers).[5] For liquid waste, always use secondary containment to prevent spills.[14]
-
Filling: Do not fill containers beyond 80-90% capacity to allow for vapor expansion and prevent spills.[1][5]
-
Labeling: This is a strict EPA requirement.[18] Each container must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added. The label must clearly state:
Step 3.3: On-Site Accumulation Generated waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[17]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][18]
-
Storage Limits: Accumulation limits apply (e.g., a maximum of 55 gallons of hazardous waste).[19][20]
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[14][19]
Diagram Caption: Disposal workflow for 1H-thieno[3,2-d][1][2]oxazine-2,4-dione.
Step 3.4: Final Disposal Coordination The final and most critical step is to arrange for professional disposal.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is responsible for the hazardous waste management program.[21] Contact them to schedule a waste pickup.[14]
-
Licensed Vendor: The EHS department works with licensed hazardous waste disposal contractors who will transport and dispose of the material in compliance with all federal, state, and local regulations.[5][13]
Decontamination and Spill Management
Accidental releases must be managed promptly and correctly.
-
Decontamination: For non-disposable labware (e.g., glassware), a triple-rinse procedure should be followed. The first rinse must be collected and disposed of as hazardous liquid waste.[14] Subsequent rinses can typically be disposed of down the drain, but consult your institution's specific policies.
-
Spill Response:
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using a chemical spill kit with an appropriate absorbent material.
-
For solid spills, carefully sweep or vacuum (with HEPA filter) the material to avoid generating dust.[22]
-
Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) in a sealed, labeled hazardous waste container for disposal.[1]
-
Report the spill to your laboratory supervisor and EHS department as required by your institutional Chemical Hygiene Plan.[23]
-
Disposal of Empty Containers
Even "empty" chemical containers are regulated as hazardous waste until properly decontaminated.[21]
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or another solvent that will not react) to remove all residues.[21]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[14]
-
Deface Label: Completely remove or obliterate all labels on the empty, rinsed container.[14][21]
-
Final Disposal: Once thoroughly rinsed and dried with labels defaced, the container can typically be disposed of in the regular laboratory glass or solid waste stream.[21]
By adhering to this structured disposal protocol, researchers can ensure that their work with 1H-thieno[3,2-d][1][2]oxazine-2,4-dione is conducted with the highest standards of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheet (SDS) for the most definitive guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Thieno[3,2-d][1,3]oxazine-2,4-dione | CymitQuimica [cymitquimica.com]
- 3. Reactivity study of this compound toward the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. danielshealth.com [danielshealth.com]
- 7. 1H,2H,4H-thieno(3,2-d)(1,3)oxazine-2,4-dione | C6H3NO3S | CID 2777552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. actenviro.com [actenviro.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. chemscene.com [chemscene.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. benchchem.com [benchchem.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. usbioclean.com [usbioclean.com]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. epa.gov [epa.gov]
- 21. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- 23. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
